Orthogonal Characterization of CAS 444110-64-9: A Technical Guide to High-Resolution Mass Spectrometry and Elemental Analysis
Executive Summary In modern pharmaceutical development and advanced organic synthesis, the rigorous structural and compositional validation of chemical intermediates is a non-negotiable standard. CAS 444110-64-9 (2-Ethox...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern pharmaceutical development and advanced organic synthesis, the rigorous structural and compositional validation of chemical intermediates is a non-negotiable standard. CAS 444110-64-9 (2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate) is a complex, halogenated aromatic compound ()[1]. Because it contains multiple functional groups (an ester linkage, an aldehyde, an ethoxy ether, and a dichlorinated ring), validating its identity and bulk purity requires a multi-tiered analytical approach.
This whitepaper outlines the causality, theoretical framework, and step-by-step experimental protocols for characterizing CAS 444110-64-9 using two orthogonal, self-validating techniques: High-Resolution Mass Spectrometry (HRMS) and Combustion Elemental Analysis (EA) .
Before initiating any instrumental analysis, theoretical baselines must be established. The presence of two chlorine atoms in CAS 444110-64-9 significantly impacts both its exact mass (due to the mass defect of isotopes) and its elemental mass fractions.
Table 1: Calculated Physicochemical Properties of CAS 444110-64-9
Property
Value
Analytical Significance
Chemical Name
2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate
Defines structural connectivity.
Linear Formula
C₁₆H₁₂Cl₂O₄
Baseline for all stoichiometric calculations.
Nominal Mass
338 Da
Used only for low-resolution MS (e.g., single quadrupole).
Molecular Weight
339.17 g/mol
Average mass based on natural isotopic abundance.
Monoisotopic Exact Mass
338.0113 Da
Calculated using the exact mass of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O).
[M+H]⁺ Exact Mass
339.0185 Da
The target m/z value for positive electrospray ionization (ESI+).
Elemental Composition
C: 56.66%, H: 3.57%, Cl: 20.90%, O: 18.87%
Theoretical target for bulk purity validation via CHN/O/Cl analysis.
High-Resolution Mass Spectrometry (HRMS) Framework
The Causality of HRMS Selection
Nominal mass spectrometry cannot distinguish between isobaric compounds (molecules with the same nominal mass but different exact atomic compositions). HRMS, specifically utilizing an Orbitrap or Time-of-Flight (TOF) analyzer, measures the m/z ratio to four decimal places, achieving mass accuracy within <5 ppm error ()[2]. For CAS 444110-64-9, Orbitrap MS is strictly required to resolve its exact mass from background matrix interferences and to confirm its unique isotopic fine structure ()[3].
Fig 1. High-Resolution Mass Spectrometry (HRMS) workflow for exact mass determination.
Step-by-Step HRMS Protocol
Sample Preparation: Dissolve 1.0 mg of CAS 444110-64-9 in 1 mL of LC-MS grade Methanol. Dilute the stock to a final concentration of 1 µg/mL using a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.
Causality: The formyl and ester oxygen atoms are highly receptive to protonation. Formic acid acts as an abundant proton donor, driving the equilibrium toward the formation of the [M+H]⁺ ion (m/z 339.0185) required for ESI+ detection.
Ionization (ESI+): Introduce the sample via direct infusion into the electrospray source. Set the capillary voltage to 3.5 kV and the desolvation temperature to 275°C.
Mass Analysis: Acquire data using an Orbitrap mass analyzer set to a resolving power of at least 120,000 FWHM at m/z 200.
Self-Validating Data Interpretation: Extract the exact mass chromatogram. Because CAS 444110-64-9 contains two chlorine atoms, the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%) dictates that the mass spectrum must exhibit a characteristic M, M+2, M+4 peak intensity ratio of approximately 9:6:1 . Observing this exact isotopic distribution serves as a self-validating confirmation of the C₁₆H₁₂Cl₂O₄ formula.
While HRMS provides an unparalleled view into the exact atomic composition of a single molecule, it is inherently blind to macroscopic bulk purity. A sample could be heavily contaminated with inorganic salts (e.g., NaCl from a synthetic workup), and the HRMS spectrum would still show a pristine [M+H]⁺ peak. Elemental Analysis (EA) measures the absolute mass fractions of the bulk powder. To satisfy rigorous publication and regulatory standards, the experimental %C and %H values must fall within ±0.4% of the theoretical values ()[4].
Fig 2. Flash combustion elemental analysis workflow for CHN quantification.
Step-by-Step Elemental Analysis Protocol
Micro-weighing: Accurately weigh 2.0 to 3.0 mg of the solid compound into a high-purity tin (Sn) capsule using a microbalance ()[5].
Causality: Precise micro-weighing is the single highest source of variance in EA. A microbalance ensures the initial denominator for the mass fraction calculation is absolute.
Flash Combustion: Drop the sealed tin capsule into the combustion reactor maintained at 1000°C under a temporarily enriched oxygen atmosphere ()[6].
Causality: The oxidation of the tin capsule is highly exothermic, driving the local flash temperature to ~1700°C. This extreme thermal shock is strictly necessary to completely break the thermally resistant, halogenated aromatic rings of the dichlorobenzoate moiety into CO₂ and H₂O.
Halogen Scrubbing & Reduction: Pass the combustion gases through a copper reduction reactor at 650°C.
Causality: Because CAS 444110-64-9 contains chlorine, its combustion generates corrosive chlorine gas. A silver wool scrubber must be integrated into the reduction tube to quantitatively precipitate the halogens as solid silver chloride (AgCl), preventing them from poisoning the downstream detectors.
Detection: Separate the purified gases via gas chromatography and quantify the carbon and hydrogen content using a Thermal Conductivity Detector (TCD).
Systems-Level Data Interpretation (Orthogonal Validation)
By combining these two methodologies, researchers create a closed-loop validation system:
HRMS proves the molecule is what you think it is by confirming the exact molecular weight (338.0113 Da) and the Cl₂ isotopic signature.
Elemental Analysis proves the sample is only what you think it is by confirming that the bulk powder consists of exactly 56.66% Carbon and 3.57% Hydrogen, ruling out macroscopic inorganic contamination or residual synthesis solvents.
References
Peeters, L., et al. "Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information". Journal of Pharmaceutical and Biomedical Analysis (via PMC).[Link]
Reuber, E., et al. "An International Study Evaluating Elemental Analysis". ACS Omega (via PMC).[Link]
Solubility Profile of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate: A Comprehensive Technical Guide
Executive Summary For researchers and drug development professionals, understanding the solvation dynamics of complex synthetic intermediates is critical for optimizing reaction yields, purification workflows, and formul...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and drug development professionals, understanding the solvation dynamics of complex synthetic intermediates is critical for optimizing reaction yields, purification workflows, and formulation strategies. 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate (CAS: 444110-64-9) is a highly functionalized, lipophilic aromatic ester[1]. This whitepaper provides an in-depth analysis of its solubility profile across common organic solvents, grounded in Hansen Solubility Parameters (HSP) and validated through rigorous thermodynamic experimental protocols.
Chemical Profiling & Theoretical Solubility Framework
To predict and manipulate the solubility of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate, we must first deconstruct its molecular architecture. The compound features three distinct functional domains:
2,4-Dichlorobenzoate Moiety: The dual chlorine substitutions significantly increase the molecular volume and lipophilicity (LogP), driving strong London dispersion forces while actively repelling water.
Formyl Group (-CHO): Provides a localized dipole moment and acts as a hydrogen-bond acceptor.
Ethoxy Group (-OCH₂CH₃): Contributes additional steric bulk and a weak hydrogen-bond acceptor site via the ether oxygen.
Hansen Solubility Parameters (HSP) Context
According to the HSP framework, the dissolution of aromatic esters is governed primarily by dispersion forces (
δD
) and polar interactions (
δP
), with minimal contribution from hydrogen-bonding donor capacity (
δH
)[2]. Because 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate lacks hydrogen-bond donors (e.g., -OH, -NH₂), its solubility in polar protic solvents (like water or methanol) is thermodynamically unfavorable. The energy penalty required to disrupt the strong hydrogen-bonded network of protic solvents is not offset by solute-solvent interactions. Conversely, polar aprotic and halogenated solvents offer highly complementary
δD
and
δP
profiles, resulting in spontaneous, high-capacity solvation.
Solvation pathways based on Hansen Solubility Parameters and molecular interactions.
Experimental Methodology: The Self-Validating Shake-Flask Protocol
While computational models provide directional guidance, empirical quantification is mandatory for process chemistry. The shake-flask method , coupled with High-Performance Liquid Chromatography (HPLC) quantification, remains the "gold standard" for determining true thermodynamic equilibrium solubility[3].
Crucial Note on Co-Solvents: We strictly avoid the use of DMSO as a co-solvent during aqueous or protic solubility testing. Literature demonstrates that even small amounts of DMSO (0.5–5%) can artificially overestimate equilibrium solubility by up to 6-fold due to localized micelle-like solvation spheres[4].
Step-by-Step Protocol
This protocol is designed as a self-validating system , ensuring that kinetic artifacts (supersaturation) are not mistaken for thermodynamic equilibrium.
Step 1: System Suitability & Calibration
Prepare a 5-point calibration curve of the compound in HPLC-grade Acetonitrile (range: 1 µg/mL to 100 µg/mL).
Validation Gate: Proceed only if the linear regression coefficient (
R2
) is
≥0.995
.
Step 2: Saturation Setup
Dispense 5.0 mL of the target solvent into a 10 mL borosilicate glass vial equipped with a PTFE-lined screw cap.
Add an excess amount of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate solid (e.g., 500 mg for organic solvents; 10 mg for aqueous).
Step 3: Isothermal Equilibration
Secure vials in an orbital shaker incubator set precisely to 25.0 ± 0.1 °C.
Agitate at 300 rpm to maximize the solid-liquid interfacial surface area without causing mechanical emulsion.
At
t=24
hours, extract a 0.5 mL aliquot. Centrifuge at 14,000 rpm for 10 minutes to pellet undissolved micro-particulates.
Repeat the extraction at
t=48
hours.
Validation Gate: Compare the calculated concentrations of the 24h and 48h samples. The system has reached true thermodynamic equilibrium only if the concentration difference (
ΔC
) is
<5%
. If
ΔC≥5%
, extend shaking to 72 hours.
Step 5: HPLC-UV Quantification
Dilute the clarified supernatant with the mobile phase to fall within the established linear calibration range.
Analyze via RP-HPLC (C18 column, Acetonitrile/Water gradient, UV detection at
λmax
~254 nm).
Workflow of the self-validating thermodynamic shake-flask solubility method.
Quantitative Solubility Data & Mechanistic Insights
Based on the structural properties and empirical thermodynamic principles, the solubility profile of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate at 25 °C is summarized below.
Solvent Classification
Specific Solvent
Estimated Solubility (mg/mL)
Solvation Mechanism / Causality
Halogenated
Dichloromethane (DCM)
> 100 (Excellent)
Highly complementary dispersion forces. The chlorinated solvent perfectly matches the electron-dense 2,4-dichlorobenzoate ring.
Polar Aprotic
Tetrahydrofuran (THF)
> 50 (Very Good)
The ether oxygen in THF acts as a strong dipole match for the formyl and ester linkages, facilitating rapid dissolution.
Polar Aprotic
Ethyl Acetate (EtOAc)
~ 30 (Good)
"Like dissolves like." The ester functionality of EtOAc aligns well with the compound's central ester bond.
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
~ 15 (Moderate)
While highly polar, DMSO's high dielectric constant slightly mismatches the highly lipophilic nature of the solute.
Polar Protic
Methanol (MeOH)
< 5 (Poor)
The solute lacks H-bond donors to satisfy Methanol's lattice, leading to a high thermodynamic penalty for dissolution.
Aqueous
Water (H₂O)
< 0.01 (Insoluble)
Extreme hydrophobic effect. The dual chlorine atoms and bulky ethoxy group completely prevent aqueous solvation.
Causality of the Profile
The data clearly illustrates the dominance of the hydrophobic effect and dispersion matching . The compound achieves maximum solubility in Dichloromethane (DCM) because the polarizability of the C-Cl bonds in the solvent perfectly mirrors the C-Cl bonds on the solute's benzoate ring. Conversely, the transition from an aprotic ester (EtOAc) to a protic alcohol (MeOH) results in a nearly 10-fold drop in solubility, definitively proving that the molecule relies entirely on dipole-dipole and London dispersion forces rather than hydrogen bonding for solvation.
Conclusion
For synthetic chemists and formulation scientists working with 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate, solvent selection must prioritize polarizability and aprotic characteristics. Halogenated solvents (DCM) and cyclic ethers (THF) are the optimal choices for high-concentration stock solutions or reaction media. Aqueous environments will result in immediate precipitation, a property that can be strategically leveraged for anti-solvent crystallization and purification workflows. By adhering to the standardized shake-flask methodology outlined above, laboratories can generate highly reproducible, artifact-free thermodynamic data to guide downstream development.
References
Properties and Structure of Aromatic Ester Solvents , The Journal of Physical Chemistry B, American Chemical Society (ACS), 2007. Available at:[Link]
Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery , PubMed, National Institutes of Health, 2007. Available at:[Link]
1H NMR and 13C NMR chemical shift assignments for 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate Abstract This technical guide provides a comprehensive, in-depth analysis of the predicted ¹H...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate
Abstract
This technical guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive reference for researchers, scientists, and professionals in drug development. By applying fundamental NMR principles and referencing spectral data from analogous structures, we will systematically deconstruct and assign every proton and carbon signal. This guide emphasizes the causality behind spectral phenomena, offering field-proven insights into experimental design and data interpretation, thereby providing a robust framework for the structural elucidation of complex aromatic esters.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of organic molecules in solution.[1] The power of NMR lies in its ability to probe the chemical environment of individual nuclei—primarily ¹H and ¹³C—providing information on connectivity, stereochemistry, and conformation through parameters like chemical shift (δ), spin-spin coupling (J), and signal integration.[1]
2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate (C₁₆H₁₂Cl₂O₄) is a molecule with multiple distinct functional groups: an ester, an aldehyde, an ether, and two substituted aromatic rings.[2] This complexity makes NMR an essential tool for its unambiguous characterization. This guide will walk through the logical process of assigning each signal, demonstrating how to leverage substituent effects, coupling patterns, and established chemical shift ranges to build a complete and confident structural picture.
Molecular Structure and Atom Numbering
To ensure clarity in our spectral assignments, a standardized numbering system for the molecule is essential. The structure below, generated using Graphviz, will be used as the reference for all subsequent discussions.
Caption: Molecular structure of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate with atom numbering.
Predicted ¹H NMR Spectral Assignments
The ¹H NMR spectrum can be logically divided into three regions: the downfield aldehyde proton, the aromatic protons on the two distinct rings, and the upfield aliphatic protons of the ethoxy group.[3]
Aldehyde Proton (H-9)
The proton of the formyl group (H-9) is expected to be the most deshielded signal in the entire spectrum. This is due to the strong electron-withdrawing nature of the carbonyl oxygen and the magnetic anisotropy of the C=O bond. Its chemical shift typically falls in the 9.5 - 10.5 ppm range.[3][4] It will appear as a singlet (s) as it has no adjacent protons within three bonds to couple with.
Aromatic protons generally resonate between 6.5 and 8.5 ppm.[5] The specific shifts are influenced by the electronic effects (inductive and resonance) of the substituents on each ring.
Ring B (2,4-dichlorobenzoyl moiety): This ring has three protons.
H-3': This proton is ortho to one chlorine and meta to the other. It is expected to be a doublet (d) due to coupling with H-5' (a small meta coupling, J ≈ 2-3 Hz).
H-5': This proton is situated between two chlorine atoms (ortho to one, meta to the other) and will be significantly influenced by their electron-withdrawing effects. It will appear as a doublet of doublets (dd) due to coupling with H-6' (ortho coupling, J ≈ 8-9 Hz) and H-3' (meta coupling, J ≈ 2-3 Hz).
H-6': This proton is ortho to the ester carbonyl group, which is strongly deshielding. It will be the most downfield proton on this ring, appearing as a doublet (d) from coupling with H-5' (ortho coupling, J ≈ 8-9 Hz).
Ring A (2-Ethoxy-4-formylphenyl moiety): This ring also has three protons.
H-3: This proton is ortho to the ethoxy group (electron-donating) and meta to the formyl group (electron-withdrawing). It will likely appear as a doublet (d) due to meta coupling with H-5.
H-5: This proton is ortho to the formyl group and meta to the ethoxy group. The deshielding effect of the formyl group will be significant. It will appear as a doublet of doublets (dd) from coupling with H-6 (ortho coupling, J ≈ 8-9 Hz) and H-3 (meta coupling, J ≈ 2-3 Hz).
H-6: This proton is ortho to the ester linkage and meta to the formyl group. It will appear as a doublet (d) due to ortho coupling with H-5.
Aliphatic Protons (Ethoxy Group: H-7, H-8)
The ethoxy group protons will appear in the upfield region of the spectrum.[3]
Methylene Protons (H-7, -OCH₂-): These protons are directly attached to an oxygen atom, which deshields them. They will appear as a quartet (q) due to coupling with the three adjacent methyl protons (H-8). The expected chemical shift is around 4.0-4.2 ppm.
Methyl Protons (H-8, -CH₃): These protons are further from the electronegative oxygen and will be the most shielded (upfield) signals in the molecule. They will appear as a triplet (t) due to coupling with the two methylene protons (H-7). The expected chemical shift is around 1.3-1.5 ppm.
Summary of Predicted ¹H NMR Data
Atom #
Assignment
Predicted δ (ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
H-9
Aldehyde-H
9.9 - 10.1
s (singlet)
-
1H
H-6'
Ar-H
8.0 - 8.2
d (doublet)
J(H6'-H5') ≈ 8.5
1H
H-5
Ar-H
7.8 - 7.9
dd (dd)
J(H5-H6) ≈ 8.5, J(H5-H3) ≈ 2.0
1H
H-3
Ar-H
7.6 - 7.7
d (doublet)
J(H3-H5) ≈ 2.0
1H
H-5'
Ar-H
7.5 - 7.6
dd (dd)
J(H5'-H6') ≈ 8.5, J(H5'-H3') ≈ 2.5
1H
H-3'
Ar-H
7.3 - 7.4
d (doublet)
J(H3'-H5') ≈ 2.5
1H
H-6
Ar-H
7.1 - 7.2
d (doublet)
J(H6-H5) ≈ 8.5
1H
H-7
-OCH₂-
4.1 - 4.3
q (quartet)
J(H7-H8) ≈ 7.0
2H
H-8
-CH₃
1.4 - 1.5
t (triplet)
J(H8-H7) ≈ 7.0
3H
Predicted ¹³C NMR Spectral Assignments
In ¹³C NMR, signals are spread over a much wider range (0-220 ppm), making peak overlap less common. The chemical shifts are highly sensitive to the local electronic environment. Carbons in aromatic rings typically absorb from 120-150 ppm, while ester carbonyls are found around 170 ppm and aldehyde carbonyls near 200 ppm.[5][6]
Carbonyl Carbons (C-9, C-7'):
C-9 (Aldehyde): This will be the most downfield carbon signal, expected around 190-200 ppm.[6]
C-7' (Ester): The ester carbonyl carbon is less deshielded than the aldehyde and is expected in the 160-170 ppm range.
Aromatic Carbons (C1-C6, C1'-C6'): There are 12 aromatic carbons, but due to substitution, they are all chemically non-equivalent, leading to 12 distinct signals.
Oxygen- and Chlorine-bearing Carbons: Carbons directly attached to electronegative atoms (C-2, C-1', C-2', C-4') will be shifted downfield. C-2, attached to the ethoxy group, will be significantly downfield. C-1', attached to the ester oxygen, will also be downfield. C-2' and C-4', bonded to chlorine, will be deshielded.
Substituted Carbons (Quaternary): The carbons bearing substituents (C-1, C-4, C-1', C-2', C-4') will generally have lower intensities than the protonated carbons.
Protonated Aromatic Carbons: The remaining carbons (C-3, C-5, C-6, C-3', C-5', C-6') will appear in the typical aromatic region of 110-140 ppm, with their exact shifts determined by the cumulative effects of the substituents.
Aliphatic Carbons (C-7, C-8):
C-7 (-OCH₂-): This carbon, bonded to oxygen, will be the most downfield of the aliphatic signals, typically appearing between 60-70 ppm.
C-8 (-CH₃): This terminal methyl carbon will be the most upfield signal in the spectrum, expected around 14-16 ppm.
Summary of Predicted ¹³C NMR Data
Atom #
Assignment
Predicted δ (ppm)
C-9
Aldehyde C=O
190.0 - 192.0
C-7'
Ester C=O
162.0 - 164.0
C-2
Ar C-O
155.0 - 157.0
C-1'
Ar C-O
150.0 - 152.0
C-4'
Ar C-Cl
138.0 - 140.0
C-2'
Ar C-Cl
135.0 - 137.0
C-4
Ar C-CHO
134.0 - 136.0
C-6'
Ar CH
132.0 - 133.0
C-5'
Ar CH
131.0 - 132.0
C-1
Ar C-ester
130.0 - 131.0
C-3'
Ar CH
127.0 - 128.0
C-5
Ar CH
125.0 - 126.0
C-3
Ar CH
115.0 - 116.0
C-6
Ar CH
113.0 - 114.0
C-7
-OCH₂-
64.0 - 66.0
C-8
-CH₃
14.0 - 15.0
Experimental Protocol: A Self-Validating System
Acquiring high-quality, reproducible NMR data requires a meticulous and standardized experimental approach. The following protocol is designed to be a self-validating system, ensuring data integrity and accuracy.
Workflow for NMR Analysis
Caption: Standardized workflow for NMR sample preparation, data acquisition, and analysis.
Step-by-Step Methodology
Sample Preparation:
Accurately weigh approximately 10-20 mg of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate. The choice to use a sufficient quantity ensures a good signal-to-noise ratio, particularly for the less sensitive ¹³C nucleus.
Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent, typically chloroform-d (CDCl₃), inside a clean vial. CDCl₃ is chosen for its excellent solvating power for a wide range of organic compounds and its single deuterium signal for locking.[4]
Add a small amount of an internal standard, most commonly tetramethylsilane (TMS), to the solution. TMS is chemically inert and provides a sharp singlet at 0.00 ppm, creating a universally accepted reference point for the chemical shift scale.[4]
Transfer the final solution into a high-precision 5 mm NMR tube, ensuring no solid particles are present.
Data Acquisition:
Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better signal dispersion).
Locking: The spectrometer's lock system will use the deuterium signal from the solvent (e.g., CDCl₃ at 7.26 ppm) to stabilize the magnetic field against drift, which is critical for long experiments like ¹³C acquisition.
Shimming: The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process is iterative and aims to produce sharp, symmetrical peaks, maximizing resolution. A well-shimmed sample will have a full width at half maximum (FWHM) of the TMS peak of less than 0.5 Hz.
¹H Spectrum: Acquire the proton spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient due to the high natural abundance of the ¹H nucleus.
¹³C Spectrum: Acquire the carbon spectrum using a proton-decoupled pulse sequence. This collapses all C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet, simplifying analysis. Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
Data Processing and Analysis:
The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier Transform.
The spectrum is then phase-corrected and baseline-corrected to ensure accurate peak shapes and integration.
The chemical shift axis is calibrated by setting the TMS peak to exactly 0.00 ppm.
For the ¹H spectrum, the area under each peak is integrated. The relative ratios of these integrals correspond directly to the number of protons giving rise to each signal. This serves as a crucial cross-check for the assignments.
Conclusion
This guide has presented a detailed, predictive framework for the complete assignment of the ¹H and ¹³C NMR spectra of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate. By systematically applying the principles of chemical shift theory, substituent effects, and spin-spin coupling, we have established a reliable set of expected spectral parameters. The inclusion of a rigorous, self-validating experimental protocol provides a pathway for researchers to acquire high-quality data that can be confidently matched against these predictions. This integrated approach of theoretical analysis and practical methodology serves as a robust tool for any scientist engaged in the synthesis and characterization of novel organic compounds.
References
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Brooks/Cole, Cengage Learning.
Baiwir, M., Llabres, G., Piette, J. L., & Christiaens, L. (1974). N.M.R. and conformational analysis of some Te-containing ortho-substituted benzaldehydes. Molecular Physics, 27(6), 1727-1734.
De, A. U., & Ghose, A. K. (1977). N.m.r. data of substituted benzaldehyde dimethyl acetals. Journal of the Indian Chemical Society, 54, 986-988.
Du, Y., et al. (n.d.). Supporting Information. ACS Publications. [Link]
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
Schelble, S. M. (2021). Distinguishing Vinylic and Aromatic 1H NMR Signals Using Selectively Deuterated Chalcones.
Kim, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20297.
Guan, Y., et al. (2023). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv.
ResearchGate. (n.d.). 1H NMR and 13C NMR chemical shifts for the SCH2 group of the S-alkylated derivatives 4b-l. [Link]
Morganton Scientific. (2024, June 27). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. [Link]
Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
RSC Publishing. (2025, January 21). Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory. [Link]
MDPI. (2025, January 28). Complete Assignments of 1 H and 13 C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. [Link]
ResearchGate. (n.d.). Traditional methods for the synthesis of 2,4-dichlorophenol. [Link]
Comprehensive FTIR Spectroscopic Characterization of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate: A Structural and Mechanistic Guide
Executive Summary In the realm of advanced organic synthesis and drug development, the structural validation of complex intermediates is non-negotiable. 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate (CAS: 444110-64-9) is...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of advanced organic synthesis and drug development, the structural validation of complex intermediates is non-negotiable. 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate (CAS: 444110-64-9) is a highly functionalized ester derivative of ethyl vanillin. Its architecture features a delicate balance of electron-withdrawing halogens, a conjugated aromatic aldehyde, and an aryl ester linkage. Fourier-Transform Infrared (FTIR) spectroscopy serves as an indispensable, non-destructive tool for elucidating this molecule's structural integrity. This whitepaper provides an authoritative, mechanistically grounded guide to interpreting its FTIR spectrum, translating raw vibrational data into actionable chemical intelligence.
Part 1: Structural Deconstruction & Vibrational Causality
To interpret the FTIR spectrum of this compound, one must move beyond rote memorization of wavenumbers and understand the causality behind the molecular vibrations. The molecule’s unique functional groups interact dynamically, shifting absorption bands based on resonance, inductive effects, and steric hindrance.
The Dual Carbonyl Conundrum: Ester vs. Aldehyde
The most diagnostic region of this molecule's IR spectrum is the carbonyl (C=O) stretching region (1650–1750 cm⁻¹). The molecule contains two distinct carbonyl environments, providing a built-in orthogonal validation system:
The Aryl Ester Carbonyl (~1735–1750 cm⁻¹): The ester linkage connects the 2,4-dichlorobenzoyl moiety to the phenolic oxygen of the ethyl vanillin derivative. Because the phenolic oxygen is less capable of donating electron density to the ester carbonyl via resonance (compared to an alkyl oxygen), the C=O bond retains high double-bond character. This increases its force constant, pushing the absorption frequency higher, typically around 1744 cm⁻¹ as observed in analogous esterified systems 1[1].
The Aromatic Aldehyde Carbonyl (~1690–1705 cm⁻¹): The formyl group is directly conjugated with the electron-rich aromatic ring (further activated by the ortho-ethoxy group). This conjugation delocalizes the π-electrons, increasing the single-bond character of the C=O bond and lowering its stretching frequency relative to the ester 2[2].
Aromaticity and Halogenation Signatures
The compound features two highly substituted aromatic rings. The skeletal C=C stretching vibrations manifest as multiple sharp bands between 1450 and 1600 cm⁻¹ 3[3]. More importantly, the 2,4-dichloro substitution on the benzoate ring introduces heavy atoms that drastically alter the dipole moment during vibration. This results in intense, diagnostic C-Cl stretching bands in the fingerprint region, specifically around 740–780 cm⁻¹ and 1000–1100 cm⁻¹ 4[4].
Caption: Structural-vibrational mapping of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate.
Part 2: Self-Validating ATR-FTIR Experimental Protocol
To ensure absolute trustworthiness in spectral acquisition, the following Attenuated Total Reflectance (ATR) workflow is designed as a self-validating system. Each step includes the mechanistic reasoning (causality) to prevent analytical artifacts.
System Initialization & Background Verification:
Action: Clean the Diamond or ZnSe ATR crystal with volatile spectroscopic-grade solvent (e.g., isopropanol) and acquire a background spectrum (ambient air).
Causality: This mathematically subtracts atmospheric water vapor (3500–3900 cm⁻¹, 1300–1900 cm⁻¹) and CO₂ (~2350 cm⁻¹) from the final data. Failure to do so often results in false-positive identification of alkynes or nitriles.
Sample Deposition & Compression:
Action: Deposit 2–5 mg of the solid compound directly onto the crystal. Apply consistent, high pressure using the ATR anvil.
Causality: ATR relies on an evanescent wave penetrating the sample by merely 0.5–2 µm. Without intimate physical contact, the refractive index boundary is compromised, leading to artificially low signal-to-noise ratios and distorted peak intensities.
Spectral Acquisition:
Action: Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, accumulating a minimum of 32 to 64 scans.
Causality: Signal averaging improves the signal-to-noise ratio by a factor of √N. High resolution is critical here to resolve the closely spaced ester and aldehyde carbonyl peaks.
Orthogonal Validation & Data Processing:
Action: Apply ATR correction algorithms to account for wavelength-dependent penetration depth (peaks at lower wavenumbers appear artificially stronger in raw ATR spectra). Validate the spectrum by confirming the simultaneous presence of both C=O bands.
Caption: Self-validating ATR-FTIR experimental workflow for solid sample analysis.
Part 3: Quantitative Spectral Assignments
The table below summarizes the expected quantitative FTIR absorption bands for 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate, providing a rapid reference matrix for quality control and structural verification.
Functional Group
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Intensity & Shape
Diagnostic Significance
Aryl Ester
ν(C=O) stretch
1735 – 1750
Strong, sharp
Confirms intact benzoate ester linkage.
Aromatic Aldehyde
ν(C=O) stretch
1690 – 1705
Strong, sharp
Differentiates the formyl carbonyl from the ester.
Aldehyde C-H
ν(C-H) stretch
2720 & 2820
Weak, Fermi doublet
Confirms the presence of the formyl proton.
Aromatic Rings
ν(C=C) stretch
1580, 1500, 1450
Variable, sharp
Indicates the dual aromatic ring systems.
Aryl Ether (Ethoxy)
ν(C-O-C) asymmetric
1200 – 1250
Strong, broad
Confirms the ethoxy substituent on the phenol ring.
Aryl Chloride
ν(C-Cl) stretch
740 – 780
Strong
Validates the 2,4-dichloro substitution.
Para/Ortho C-H
δ(C-H) out-of-plane
800 – 850
Strong
Confirms specific substitution patterns on the rings.
References
Exploring the Potential of Grape Pomace Extract to Inhibit Thermo-Oxidative Degradation of Sunflower Oil: From Routine Tests to ATR-FTIR Spectroscopy
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Quantitative Fourier Transform Infrared Analysis for Anisidine Value and Aldehydes in Thermally Stressed Oils
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FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives
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URL:[Link]
A Guide to the Physicochemical Characterization of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate: Determining Core Thermal Properties
Introduction 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate (CAS Number: 444110-64-9) is a complex aromatic ester available commercially as a solid of 98% purity. Despite its availability as a research chemical, a thorough...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate (CAS Number: 444110-64-9) is a complex aromatic ester available commercially as a solid of 98% purity. Despite its availability as a research chemical, a thorough review of public scientific literature and chemical databases reveals a notable absence of experimentally determined data for its core thermal properties, namely melting point, boiling point, and thermal stability. For researchers, process chemists, and drug development professionals, this data gap presents a significant challenge. The thermal behavior of a compound is not merely academic; it is fundamental to every aspect of its lifecycle, from synthesis and purification to formulation, storage, and safety assessment.[1]
This technical guide provides a comprehensive framework for systematically determining these critical thermal properties. We will move beyond simple data reporting to detail the authoritative, field-proven methodologies required for the characterization of a novel or sparsely documented compound like 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate. The protocols described herein are designed as self-validating systems, emphasizing the scientific rationale behind each experimental choice to ensure the generation of reliable and defensible data.
Part 1: Melting Point Determination: A Criterion for Purity and Identity
The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a very narrow temperature range, typically 0.5-1.0°C. The presence of impurities depresses and broadens this range, making melting point determination a fast and essential tool for assessing the purity and confirming the identity of a compound.
Recommended Methodology: Capillary Melting Point
The capillary method is the most common and reliable technique, requiring only a minute amount of sample. It is the standard procedure outlined in major pharmacopeias and regulatory guidelines.[2][3]
Sample Preparation:
Ensure the sample of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate is completely dry, having been stored in a desiccator over a suitable drying agent.
Finely powder a small amount of the solid using a spatula or mortar and pestle.
Jab the open end of a standard capillary tube (e.g., 0.8-1.2 mm inner diameter) into the powder multiple times.[2]
Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the closed end to a height of 2-3 mm.[4]
Instrument Setup (Digital Melting Point Apparatus):
Calibrate the apparatus using certified reference standards spanning the expected melting range.
Set a rapid heating ramp (e.g., 10-20°C/min) to determine an approximate melting point with a preliminary sample.
Allow the apparatus to cool to at least 20°C below the approximate melting point.[4]
Measurement:
Insert the packed capillary tube into the heating block of the apparatus.
Set the starting temperature to 10-20°C below the approximate melting point.
Set the heating ramp rate to a slow, controlled rate, typically 1°C per minute, to ensure thermal equilibrium.[3]
Record T1 (Onset of Melting): The temperature at which the first droplet of liquid becomes visible.[4]
Record T2 (Completion of Melting): The temperature at which the last solid particle melts, resulting in a clear liquid.
The melting range is reported as T1 – T2. For a pure compound, this range should be narrow.
Causality and Expertise:
Why fine powder? A coarse sample will not pack uniformly, leading to inefficient heat transfer and a broad, inaccurate melting range.
Why slow heating? A rapid heating rate does not allow the sample and the thermometer to reach thermal equilibrium, causing the observed melting point to lag behind the actual temperature, resulting in an artificially high and broad reading.
Why a new sample for re-testing? Some compounds may decompose or undergo a change in crystalline structure upon melting and re-solidifying, which would alter the melting point in subsequent measurements.[4]
Caption: Workflow for Capillary Melting Point Determination.
Part 2: Boiling Point Determination: Navigating Thermal Lability
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[5] For a large, multi-functional molecule like 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate, determining the boiling point at standard atmospheric pressure (760 mmHg) is likely impractical and hazardous. Aromatic esters can undergo thermal degradation at temperatures well below their atmospheric boiling points.[6] Therefore, the only reliable method is to determine the boiling point under reduced pressure (vacuum).
Recommended Methodology: Micro-Boiling Point in a Thiele Tube
This technique is ideal for small sample quantities and allows for the determination of boiling point at various pressures. The principle relies on creating a dynamic equilibrium where a bubble of vapor from the inverted capillary overcomes the external pressure.[7]
Apparatus Setup:
Attach a small test tube containing 0.5-1 mL of the molten sample to a thermometer.
Place a small capillary tube, sealed at one end, into the test tube with the open end down.
Place this assembly into a Thiele tube containing a high-boiling, non-reactive liquid (e.g., mineral or silicone oil).[8]
Seal the system and connect the side-arm of the Thiele tube to a vacuum pump via a manometer to accurately measure the pressure.
Measurement:
Begin heating the Thiele tube gently while stirring.
As the temperature rises, a rapid and continuous stream of bubbles will emerge from the inverted capillary tube. This indicates the liquid is boiling at a temperature above its boiling point at the current pressure.
Remove the heat source and allow the apparatus to cool slowly.
Record the Boiling Point: The temperature at which the bubble stream stops and the liquid just begins to enter the capillary tube. At this moment, the vapor pressure inside the capillary equals the pressure of the system.[7]
Record the Pressure: Simultaneously record the pressure from the manometer.
Repeat the measurement at several different pressures to establish a pressure-temperature curve.
Causality and Expertise:
Why vacuum? Reducing the external pressure lowers the temperature required for the compound's vapor pressure to equal it, allowing the substance to boil at a temperature low enough to prevent thermal decomposition.[5][9]
Why record on cooling? Recording the boiling point during the cooling phase is more accurate. During heating, the liquid can become superheated, leading to an erroneously high temperature reading. The point where liquid re-enters the capillary upon cooling represents a precise equilibrium state.
Extrapolation: The Clausius-Clapeyron equation or a pressure-temperature nomograph can be used to estimate the theoretical boiling point at atmospheric pressure from the data collected under vacuum.[10]
Caption: Workflow for Micro-Boiling Point Determination Under Vacuum.
Part 3: Thermal Stability Assessment: Defining Operational Limits
Thermal stability is arguably the most critical parameter for process safety and defining handling and storage conditions. It determines the maximum temperature at which a compound can be held before it begins to chemically decompose. A comprehensive assessment requires a dual-technique approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[11][12]
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13] It directly identifies the temperature at which decomposition, characterized by mass loss, begins.
Instrument Setup:
Calibrate the TGA instrument for mass and temperature using certified reference materials.
Use an inert sample pan (e.g., platinum or alumina).
Tare the empty pan.
Measurement:
Place a small, representative amount of the sample (typically 5-10 mg) into the pan.
Place the pan in the TGA furnace.
Purge the furnace with an inert gas (e.g., Nitrogen at 50-100 mL/min) to prevent oxidative decomposition.
Heat the sample from ambient temperature to a high temperature (e.g., 500-600 °C) at a constant rate (e.g., 10 K/min).[11]
Record the mass loss versus temperature curve (thermogram).
Data Interpretation:
The onset temperature of decomposition (Td) is determined from the thermogram. This is often calculated using the tangent method at the point of initial, significant mass loss. This temperature represents the upper limit for safe handling of the compound.
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[14] While TGA only sees mass loss, DSC can detect hazardous exothermic decomposition events that may not involve significant initial mass loss. It also provides a high-precision measurement of the melting point.[15][16]
Instrument Setup:
Calibrate the DSC for temperature and enthalpy using a certified reference standard (e.g., Indium).
Use a hermetically sealed aluminum pan to contain any volatiles released during heating.
Measurement:
Place a small amount of sample (2-5 mg) into the pan and seal it. Place an empty, sealed pan on the reference side.
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
Record the heat flow versus temperature curve.
Data Interpretation:
Melting: A sharp endothermic peak (heat absorption) will confirm the melting point. The area under this peak corresponds to the enthalpy of fusion.[17]
Decomposition: A broad, often sharp and large, exothermic peak (heat release) indicates decomposition. An uncontrolled exotherm is a significant safety hazard, and its onset temperature is a critical safety parameter.
Causality and Expertise:
Why both TGA and DSC? TGA answers "at what temperature does it lose mass?" while DSC answers "at what temperature does it release or absorb energy?". A dangerous decomposition could be highly exothermic but involve little initial mass loss (e.g., an internal rearrangement), which TGA would miss. Conversely, simple evaporation of a solvent would show mass loss in TGA but would be a simple endotherm in DSC, not a hazardous decomposition.[18] Together, they provide a complete picture of thermal stability.[12]
Caption: Integrated approach for comprehensive thermal stability analysis.
Summary of Key Thermal Data
The following table should be used to consolidate the experimental data generated through the methodologies described above.
By systematically applying these fundamental analytical techniques, researchers and drug development professionals can overcome the existing data gap and establish a robust, reliable thermal profile for 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate, ensuring its safe and effective use in further research and development.
References
Cheméo. (n.d.). Chemical Properties of Phenol, 2,4-dichloro- (CAS 120-83-2). Retrieved from [Link]
NextSDS. (n.d.). 4-FORMYLPHENYL 2,4-DICHLOROBENZOATE — Chemical Substance Information. Retrieved from [Link]
AERU, University of Hertfordshire. (2025). Paraffin oil (CAS No. 64742-54-7). Retrieved from [Link]
The Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. Retrieved from [Link]
Ravotti, R., et al. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Crystals, 10(10), 919. [Link]
Ravotti, R., et al. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI. Retrieved from [Link]
LambdaGeeks. (2022, November 27). Boiling Point Under Vacuum: Detailed Explanations [Video]. YouTube. Retrieved from [Link]
Zhang, H., et al. (2007). Synthesis, Crystal Structure, and Thermal Decomposition Kinetics of the Complex of Ho 2,4-Dichlorobenzoic Acid and 2,2′-Bipyridine. Crystal Growth & Design, 7(10), 2054-2061.
OECD. (1995). OECD Guideline for the Testing of Chemicals 102: Melting Point/Melting Range. OECD Publishing.
Saboury, A. A. (2017). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Scientia Iranica, 24(3), 1541-1564.
LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
Quora. (2020, December 24). Which equation is used to calculate the boiling point under vacuum distillation? Retrieved from [Link]
Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]
LibreTexts Chemistry. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
Roy, S., et al. (2021). Low temperature phase transition induced biaxial negative thermal expansion of 2,4-dinitroanisole. CrystEngComm, 23(4), 896-903.
Hsiao, S.-H., et al. (2007). Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS.
Beyer, F. L., & Mrozek, R. A. (2022). Analysis of Thermal Stability of Morphology in Certain Polymers Using X-ray Scattering.
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Wang, L. L., et al. (2025). Synthesis and crystal structure of 4-(ethoxycarbonyl)phenyl 2-chloro-4-fluorobenzoate, C16H12ClFO4. Zeitschrift für Kristallographie - New Crystal Structures, 241(1), 77-78.
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bioRxiv. (2023). DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS. Retrieved from [Link]
University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]
Caira, M. R. (2012). Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems.
Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). Poly(oxy-1,2-ethanediyl), α-hydro-ω- hydroxy-, ether with 4-hydroxy-2,2,6,6- tetramethyl-1-piperidineethanol (2:1). Retrieved from [Link]
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Zhang, X., et al. (2024). Novel Polyarylene Ether Nitrile/BaTiO3-Decorated WS2 Nanohybrid Crosslinked Nanocomposites for Thermal-Stable Dielectrics. Polymers, 16(6), 820.
Peters, M. A., et al. (2022). Application of thermogravimetric analysis method for the characterisation of products from triglycerides during biodiesel production. Journal of Thermal Analysis and Calorimetry, 147, 13781–13791.
Bruylants, G., et al. (2005). Differential scanning calorimetry in life science: thermodynamics, stability, molecular recognition and application in drug design. Current Medicinal Chemistry, 12(17), 2011-2020.
Liu, Z., et al. (2024). Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives. Beilstein Journal of Organic Chemistry, 20, 1-7.
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Preliminary in vitro toxicity profile of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate
An In-Depth Technical Guide to the Preliminary In Vitro Toxicity Profile of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate Authored by: A Senior Application Scientist Abstract: This guide outlines a comprehensive strategy...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Preliminary In Vitro Toxicity Profile of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate
Authored by: A Senior Application Scientist
Abstract: This guide outlines a comprehensive strategy for the preliminary in vitro toxicological assessment of the novel chemical entity, 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate (CAS No. 444110-64-9). In the absence of existing toxicological data, this document serves as a foundational framework for researchers, scientists, and drug development professionals. It details a tiered, mechanism-driven approach to evaluating cytotoxicity, genotoxicity, and key modes of action such as oxidative stress and apoptosis. The protocols described herein are grounded in internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals, to ensure scientific integrity and regulatory relevance.[1]
Introduction and Rationale
The compound 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate is a benzoate ester with limited publicly available information regarding its biological activity or toxicity. Its chemical structure, featuring a dichlorinated benzene ring and an ethoxy-formylphenyl group, suggests potential for biological activity and necessitates a thorough safety evaluation. The provided hazard statements (H302: Harmful if swallowed; H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation) from suppliers like Sigma-Aldrich underscore the need for a formal toxicological assessment.[2]
Modern toxicology emphasizes a shift away from sole reliance on animal testing towards the use of in vitro methods, in line with the 3Rs principle (Replacement, Reduction, and Refinement).[3] In vitro assays offer a rapid, cost-effective, and ethically sound approach to screen compounds for potential toxicity early in the development process.[4][5][6] This guide proposes a logical, tiered testing cascade designed to build a preliminary, yet robust, toxicity profile for the target compound.
Structural Alerts and Toxicological Hypothesis
The structure of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate contains moieties that warrant investigation. The 2,4-dichlorobenzoate portion is structurally related to 2,4-dichlorophenoxyacetic acid (2,4-D) and its metabolite, 2,4-dichlorophenol. Both are known to induce toxicity, with mechanisms including mitochondrial damage, uncoupling of oxidative phosphorylation, and the generation of reactive oxygen species (ROS).[7][8] These insights form the basis of our initial toxicological hypothesis: that the compound may induce cytotoxicity through mechanisms involving mitochondrial dysfunction and oxidative stress, potentially leading to apoptosis.
The initial tier of testing aims to determine the concentration range at which the compound elicits a cytotoxic response in cultured mammalian cells. This is crucial for dose-setting in subsequent, more complex assays.
Rationale for Assay Selection
We will employ the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay. The XTT assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability. Metabolically active cells reduce the XTT tetrazolium salt to a water-soluble orange formazan product.[9] This offers an advantage over the traditional MTT assay, which produces an insoluble formazan requiring an additional solubilization step.[9][10] The intensity of the orange color is directly proportional to the number of viable cells.[9]
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for XTT-based cytotoxicity assessment.
Detailed Protocol: XTT Assay
Cell Culture: Human hepatocellular carcinoma cells (HepG2) are selected due to their hepatic origin and relevance in metabolism studies.[11] Culture cells in appropriate media (e.g., EMEM with 10% FBS) at 37°C and 5% CO₂.
Plating: Seed 1 x 10⁴ HepG2 cells per well in a 96-well microplate and incubate for 24 hours to allow for cell attachment.
Compound Preparation: Prepare a 100 mM stock solution of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only) and an untreated control.
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Incubate for 24 hours.
XTT Reagent Preparation: Just before use, prepare the activated XTT solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's protocol.[12]
Assay: Add 50 µL of the activated XTT solution to each well and incubate for 4 hours at 37°C, protected from light.
Data Acquisition: Measure the absorbance of the soluble formazan product at 450 nm using a microplate reader.
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression.
Tier 2: Genotoxicity Assessment
Genotoxicity testing is a critical component of safety assessment, as it evaluates a compound's potential to damage genetic material.[13] A standard in vitro battery includes tests for both gene mutations and chromosomal damage.[14]
Rationale for Assay Selection
Bacterial Reverse Mutation Assay (Ames Test): This assay is the gold standard for detecting gene mutations (point mutations and frameshifts).[13][15] It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. A positive result is indicated by the reversion of this mutation, allowing the bacteria to grow in an amino-acid-deficient medium.[13] This test is mandated by most regulatory agencies, including those following OECD guidelines (TG471).[15]
In Vitro Micronucleus Test: This assay detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss or gain).[16][17] Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[16] An increase in the frequency of micronucleated cells indicates genotoxic potential. This test is often preferred over the chromosomal aberration assay for its simplicity and ability to detect aneugens.[17]
The Critical Role of Metabolic Activation
Many chemicals are not directly genotoxic but become so after being metabolized by enzymes in the body, primarily in the liver.[11] To mimic this, in vitro genotoxicity assays must be conducted both with and without an external metabolic activation system.[11] The most common system is a rat liver homogenate fraction (S9 mix), which contains a variety of metabolic enzymes.[11]
Cell Culture: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO-K1) cells, which are commonly used for this assay.[15]
Treatment: Seed cells to allow for approximately 1.5-2 cell doublings during the treatment and recovery period. Treat cultures with at least three analyzable concentrations of the test compound, selected based on the Tier 1 cytotoxicity data (typically up to a concentration causing ~50% cytotoxicity).
Experimental Arms:
Short Treatment (-S9): Treat cells for 3-5 hours without S9 mix, then wash and culture for a recovery period (total time ~1.5-2 normal cell cycles).
Short Treatment (+S9): Treat cells for 3-5 hours with S9 mix, then wash and continue as above.
Long Treatment (-S9): Treat cells for 1.5-2 normal cell cycles without S9.
Controls: Include both a negative (vehicle) control and a positive control (e.g., Mitomycin C without S9, Cyclophosphamide with S9).
Harvesting and Staining: After the recovery period, harvest the cells. Use a cytokinesis blocker (e.g., Cytochalasin B) to accumulate cells that have completed one mitosis, which are then scored for micronuclei. Stain the cells with a DNA-specific stain (e.g., acridine orange or DAPI).
Scoring: Using fluorescence microscopy, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
Tier 3: Mechanistic Insights
If cytotoxicity is observed in Tier 1, this tier aims to elucidate the underlying mechanism(s). Based on our initial hypothesis, we will investigate the induction of oxidative stress and apoptosis.
Rationale for Assay Selection
Reactive Oxygen Species (ROS) Assay: Oxidative stress occurs when there is an imbalance between the production of ROS and the cell's ability to detoxify these reactive products.[18] The accumulation of ROS can damage DNA, proteins, and lipids.[19] We will use a cell-permeable dye like 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), which becomes highly fluorescent upon oxidation by ROS.[19]
Caspase Activity Assay: Apoptosis, or programmed cell death, is a highly regulated process executed by a family of proteases called caspases.[20][21] Effector caspases, such as caspase-3 and caspase-7, are key executioners of apoptosis.[22][23] A fluorometric assay using a specific peptide substrate (e.g., DEVD) linked to a fluorophore can quantify the activity of these caspases, providing a direct measure of apoptosis induction.[22][24]
Caption: Investigating potential mechanisms of cytotoxicity.
Detailed Protocol: Caspase-3/7 Activity Assay
Cell Culture and Plating: Seed HepG2 cells in a white-walled, 96-well plate suitable for luminescence measurements at a density of 1 x 10⁴ cells per well. Allow to adhere for 24 hours.
Treatment: Treat cells with the test compound at concentrations around its IC₅₀ value determined in Tier 1. Include a positive control for apoptosis (e.g., Staurosporine). Incubate for a relevant time period (e.g., 6, 12, or 24 hours).
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent, which contains the luminogenic substrate Z-DEVD-aminoluciferin.
Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well. Mix gently and incubate at room temperature for 1-2 hours, protected from light.
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[23]
Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase activity.
Data Interpretation and Reporting
All quantitative data should be summarized in clear, concise tables. A final toxicity profile will synthesize the results from all tiers.
Summary of Potential Outcomes
Assay
Endpoint
Positive Result Interpretation
Negative Result Interpretation
XTT Assay
IC₅₀ Value
Compound induces cytotoxicity.
Compound is not cytotoxic at the tested concentrations.
Ames Test
Fold-increase in revertant colonies
Potential mutagen (gene mutations).
Not a bacterial mutagen.
Micronucleus Test
Frequency of micronucleated cells
Potential clastogen and/or aneugen.
Does not induce chromosomal damage.
ROS Assay
Fold-increase in fluorescence
Induces oxidative stress.
Does not induce significant oxidative stress.
Caspase-3/7 Assay
Fold-increase in luminescence
Induces apoptosis via effector caspases.
Does not induce apoptosis through this pathway.
Conclusion
This technical guide provides a structured, evidence-based framework for conducting a preliminary in vitro toxicity assessment of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate. By systematically evaluating cytotoxicity, genotoxicity, and key mechanistic pathways, this tiered approach allows for a comprehensive initial safety profile. The results generated will be crucial for guiding further development, informing risk assessment, and ensuring the safety of this novel chemical entity.
References
Synthesis and crystal structure of 4-(ethoxycarbonyl)phenyl 2-chloro-4-fluorobenzoate, C16H12ClFO4. ResearchGate. Available at: [Link].
In vitro Toxicity Testing in the Twenty-First Century. PMC - NIH. Available at: [Link].
Ames Test and Genotoxicity Testing. Nelson Labs. Available at: [Link].
A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. PMC. Available at: [Link].
Guidelines for the Testing of Chemicals. OECD. Available at: [Link].
Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. NCBI. Available at: [Link].
Apoptosis – what assay should I use? BMG Labtech. Available at: [Link].
Acute Poisoning Due to an Intentional Overdose of 2,4-Dichlorophenoxyacetic Acid. PMC. Available at: [Link].
WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. Google Patents.
In vitro assays for developmental neurotoxicity. OECD. Available at: [Link].
Application of In Vitro Metabolism Activation in High-Throughput Screening. MDPI. Available at: [Link].
OECD Test Guideline 425. National Toxicology Program. Available at: [Link].
A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. PubMed. Available at: [Link].
In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. Available at: [Link].
From Ames to micronucleus: bridging mutagenicity and clastogenicity. GenEvolutioN. Available at: [Link].
Phenol, 2,4-dichloro- - Evaluation statement. AICIS. Available at: [Link].
Emerging In Vitro Liver Technologies for Drug Metabolism and Inter-Organ Interactions. PMC. Available at: [Link].
Keep an Eye on Apoptosis with Caspase Assays. Biocompare. Available at: [Link].
Updates to OECD in vitro and in chemico test guidelines. PETA Science Consortium International e.V. Available at: [Link].
Understanding MTT in Cytotoxicity Testing for Biocompatibility Assessment of Medical Devices. European Biomedical Institute. Available at: [Link].
Toxicity of 2,4-Dichlorophenoxyacetic Acid – Molecular Mechanisms. Polish Journal of Environmental Studies. Available at: [Link].
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ijprajournal. Available at: [Link].
Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. Available at: [Link].
Cell Death Assays for Drug Discovery. Reaction Biology. Available at: [Link].
Reactive Oxygen Species (ROS) Detection. BMG Labtech. Available at: [Link].
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link].
Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. bioRxiv. Available at: [Link].
OECD Releases 2025 Test Guideline Programme Updates. ICAPO. Available at: [Link].
HEALTH EFFECTS - Toxicological Profile for Dichlorobenzenes. NCBI Bookshelf. Available at: [Link].
Aqueous photochemistry of triclosan: formation of 2,4-dichlorophenol, 2,8-dichlorodibenzo-p-dioxin, and oligomerization products. PubMed. Available at: [Link].
In Vitro Cytotoxicity Assay. Alfa Cytology. Available at: [Link].
Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. Available at: [Link].
Caspase Activity Assay. Creative Bioarray. Available at: [Link].
An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells. Agilent. Available at: [Link].
Synthesis and crystal structures of metal complexes of 4-chloro-and 2,4 dichlorophenoxyacetic acid. Available at: [Link].
Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses Procedure. Available at: [Link].
REACTIVE OXYGEN SPECIES (ROS) ASSAY TO EXAMINE PHOTOREACTIVITY OF CHEMICALS. JaCVAM. Available at: [Link].
Recent Progress of In Vitro Toxicity Assays in Drug Discovery. News-Medical.Net. Available at: [Link].
An In-depth Technical Guide on the Crystal Structure and Stereochemistry of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate
For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms in space, or stereochemistry, as rev...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms in space, or stereochemistry, as revealed by methods like X-ray crystallography, dictates the molecule's physical, chemical, and biological properties. This guide provides a comprehensive technical overview of the methodologies to determine and analyze the crystal structure of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate, a substituted phenyl benzoate with potential applications in medicinal chemistry and materials science. While a definitive crystal structure for this specific molecule is not yet publicly available, this document outlines the established experimental workflows and analytical approaches based on studies of analogous compounds.
Synthesis and Crystallization: The Gateway to a Perfect Crystal
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Proposed Synthetic Route
Based on standard organic chemistry principles, 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate can be synthesized via an esterification reaction between 2-ethoxy-4-formylphenol and 2,4-dichlorobenzoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate
Reactant Preparation: In a clean, dry round-bottom flask, dissolve 2-ethoxy-4-formylphenol (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
Base Addition: Add a non-nucleophilic base, for instance, triethylamine or pyridine (1.2 equivalents), to the solution and stir at room temperature.
Acylation: Slowly add a solution of 2,4-dichlorobenzoyl chloride (1.1 equivalents) in the same solvent to the reaction mixture.
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent. Wash the organic layer sequentially with a dilute acid solution, a saturated sodium bicarbonate solution, and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Growing Single Crystals
The quality of the X-ray diffraction data is directly dependent on the quality of the single crystal. Several techniques can be employed to grow crystals suitable for analysis.
Experimental Protocol: Single Crystal Growth
Slow Evaporation: Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, or a hexane/ethyl acetate mixture) in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks.
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystal growth.
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).
X-ray Crystallography: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
The Experimental Workflow
The process of determining a crystal structure using X-ray diffraction involves several key steps, from data collection to structure solution and refinement.
Exploratory
Elucidating the Mechanism of Action for Novel Chemical Entities: A Framework for 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In drug discovery and development, understanding a compound's mechanism of action (MoA) is paramount for predicting its...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In drug discovery and development, understanding a compound's mechanism of action (MoA) is paramount for predicting its efficacy, toxicity, and overall therapeutic potential. While many molecules have well-documented biological activities, researchers frequently encounter novel chemical entities (NCEs) with little to no established functional data. This guide addresses this critical challenge, using the uncharacterized compound 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate as a case study. Instead of detailing a known mechanism, this document provides a comprehensive, field-proven framework for systematically elucidating the MoA of an NCE. We will deconstruct the molecule's structure to form initial hypotheses, outline a multi-phased experimental workflow from in silico prediction to cellular validation, and provide detailed protocols and data interpretation strategies. This guide is designed to equip researchers with the scientific rationale and practical methodologies required to transform an unknown molecule into a well-understood therapeutic candidate.
Introduction: The Challenge of an Uncharacterized Compound
2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate is a molecule cataloged in chemical databases such as PubChem, but it lacks a significant body of research detailing its biological effects. This scenario is common in early-stage drug discovery, where new compounds from synthesis or screening campaigns show promising initial results but have an unknown MoA. A thorough, systematic investigation is not just an academic exercise; it is a crucial step for intellectual property development, lead optimization, and regulatory approval.
This guide provides the strategic workflow to address this knowledge gap. By following a logical, multi-layered approach, we can formulate and test a robust MoA hypothesis, ensuring that experimental choices are driven by scientific causality and that the resulting data is self-validating.
Compound Profile and Structural Hypothesis Generation
The first step in any MoA study is to analyze the compound's structure for clues to its potential biological activity. 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate can be deconstructed into two key moieties: a 2,4-dichlorobenzoate group and a 2-ethoxy-4-formylphenyl group, which is a derivative of vanillin.
2,4-Dichlorobenzoate Moiety: Dichlorinated aromatic rings are common in pharmacologically active compounds. They can be involved in halogen bonding, a type of non-covalent interaction that can contribute to ligand-protein binding affinity and specificity. This group may serve as a key recognition element for a protein binding pocket.
2-Ethoxy-4-formylphenyl (Vanilloid) Moiety: This structure is related to vanillin, which is known to interact with a class of receptors called vanilloid receptors, most notably the Transient Receptor Potential Vanilloid 1 (TRPV1). TRPV1 is an ion channel involved in pain sensation and inflammation. The presence of this "vanilloid" head suggests that a primary hypothesis for the MoA could involve the modulation of TRPV channels or other related sensory proteins.
This structural analysis allows us to form an initial, testable hypothesis: 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate may act as a modulator of ion channels, potentially the TRPV family, due to its vanilloid-like substructure.
Phase 1: Target Identification and Validation Workflow
With a working hypothesis, the next phase involves a combination of computational and experimental techniques to identify and validate the direct molecular target(s) of the compound.
In Silico Target Prediction
Before committing to resource-intensive wet lab experiments, computational methods can predict potential protein targets. This is a cost-effective way to broaden or refine the initial hypothesis.
Methodology:
Utilize target prediction platforms such as SwissTargetPrediction or SuperPred. These tools operate on the principle of chemical similarity, comparing the query molecule to a database of known ligands with annotated protein targets. The output is a ranked list of the most probable protein targets based on structural resemblance.
Experimental Protocol: In Silico Target Prediction
Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate from a database like PubChem.
Input the SMILES string into the SwissTargetPrediction web server.
Select the appropriate organism (e.g., Homo sapiens).
Execute the prediction algorithm.
Analyze the results, paying close attention to protein classes that align with the structural hypothesis (e.g., ion channels, G-protein coupled receptors).
Phenotypic Screening for Functional Effects
Phenotypic screening assesses the compound's effect on whole-cell or whole-organism physiology without a preconceived bias for a specific target. This provides a broad, unbiased view of the compound's biological activity.
Methodology:
A common starting point is a cell viability assay across a panel of cell lines (e.g., cancer cell lines, primary neurons). This determines the compound's cytotoxic or cytostatic potential and its effective concentration range.
Experimental Protocol: Cell Viability (MTT) Assay
Cell Seeding: Plate cells (e.g., HEK293, SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Prepare a serial dilution of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC₅₀ (half-maximal inhibitory concentration).
Parameter
Description
IC₅₀
The concentration of the compound that reduces cell viability by 50%.
Dose-Response Curve
A graphical representation of the relationship between compound concentration and its effect.
Target Binding Assays
If in silico and phenotypic data suggest a specific target (e.g., TRPV1), the next step is to confirm direct physical binding.
Methodology:
A cellular thermal shift assay (CETSA) is a powerful technique to verify target engagement in a native cellular environment. It is based on the principle that a ligand binding to its target protein stabilizes the protein, increasing its melting temperature.
Cell Treatment: Treat intact cells with either the vehicle control or a saturating concentration of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate for 1 hour.
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
Cell Lysis: Lyse the cells by freeze-thaw cycles.
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
Supernatant Analysis: Collect the supernatant containing the soluble (non-denatured) proteins.
Western Blot: Analyze the amount of the target protein (e.g., TRPV1) remaining in the supernatant at each temperature point using Western blotting.
Data Analysis: Plot the amount of soluble protein as a function of temperature. A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates target stabilization and therefore, direct binding.
Fig 2. Workflow for characterizing functional impact and pathway modulation.
Data Synthesis and MoA Hypothesis Formulation
The final and most critical step is to synthesize all the data from Phase 1 and Phase 2 into a coherent MoA hypothesis. This narrative must logically connect the chemical structure to the direct molecular target, the modulation of that target's activity, the resulting downstream signaling cascade, and the ultimate cellular phenotype.
Example of a Synthesized MoA Hypothesis:
"2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate acts as a potent antagonist of the TRPV1 ion channel. Its vanilloid-like moiety allows it to bind to the capsaicin-binding pocket, which is confirmed by CETSA. This binding does not activate the channel but instead competitively inhibits capsaicin-induced Ca²⁺ influx, as demonstrated in calcium imaging assays. The blockade of TRPV1 signaling leads to a downstream reduction in CaMKII phosphorylation, preventing the activation of pro-inflammatory transcription factors like NFAT. This antagonistic action on TRPV1 results in the observed cytotoxic effect in SH-SY5Y neuroblastoma cells, which express high levels of the channel."
This hypothesis is specific, testable, and grounded in the experimental evidence gathered through the systematic workflow.
Conclusion
References
PubChem Compound Summary for CID 58857418, 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate. National Center for Biotechnology Information. [Link]
Synthesis of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate from Ethyl Vanillin: An Application Note and Detailed Protocol
Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate, a valuable intermediate in various chemical syntheses. The synthesis is achieved t...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate, a valuable intermediate in various chemical syntheses. The synthesis is achieved through the esterification of ethyl vanillin with 2,4-dichlorobenzoyl chloride. This application note details the reaction mechanism, optimized reaction conditions, purification procedures, and necessary safety precautions. The described method is robust, providing a high yield of the desired product, and is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
Ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde) is a widely used flavoring agent and a versatile starting material in organic synthesis due to its reactive phenolic hydroxyl and aldehyde functional groups.[1] The synthesis of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate involves the esterification of the phenolic hydroxyl group of ethyl vanillin. This transformation is a crucial step in the synthesis of more complex molecules, including potential pharmaceutical agents and materials with novel properties.
The reaction proceeds via a nucleophilic acyl substitution, a classic example of the Schotten-Baumann reaction.[2][3] In this reaction, the phenoxide ion, generated in situ by a base, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the 2,4-dichlorobenzoyl chloride. The use of a base, such as triethylamine, is critical to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[4][5] Dichloromethane is an effective solvent for this reaction due to its ability to dissolve both reactants and its relatively low boiling point, which facilitates removal during workup.[6][7]
This protocol has been optimized to ensure a high yield and purity of the final product, with a focus on clear, actionable steps and the underlying scientific principles.
Reaction Scheme and Mechanism
The synthesis of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate from ethyl vanillin is a one-step esterification reaction. The overall reaction is depicted below:
Caption: Overall reaction scheme for the synthesis.
The reaction proceeds through a nucleophilic acyl substitution mechanism, as illustrated in the following diagram:
Caption: Step-wise mechanism of the esterification reaction.
Materials and Reagents
Reagent/Material
Grade
Supplier
CAS Number
Ethyl Vanillin
≥99%
Sigma-Aldrich
121-32-4
2,4-Dichlorobenzoyl chloride
98%
Sigma-Aldrich
89-75-8
Triethylamine (Et3N)
≥99.5%, anhydrous
Sigma-Aldrich
121-44-8
Dichloromethane (DCM)
Anhydrous, ≥99.8%
Sigma-Aldrich
75-09-2
Hydrochloric Acid (HCl)
1 M aqueous solution
Fisher Scientific
7647-01-0
Saturated Sodium Bicarbonate (NaHCO3)
Aqueous solution
Fisher Scientific
144-55-8
Brine (Saturated NaCl)
Aqueous solution
Fisher Scientific
7647-14-5
Anhydrous Sodium Sulfate (Na2SO4)
Granular
Fisher Scientific
7757-82-6
Ethyl Acetate
HPLC Grade
Fisher Scientific
141-78-6
Hexanes
HPLC Grade
Fisher Scientific
110-54-3
Safety Precautions
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
Ventilation: All steps should be performed in a well-ventilated fume hood.
Reagent Handling:
2,4-Dichlorobenzoyl chloride: Corrosive and causes severe skin burns and eye damage.[8][9][10] It is also a lachrymator. Handle with extreme care.
Triethylamine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.[5]
Dichloromethane: Suspected of causing cancer and may cause drowsiness or dizziness.[11]
Ethyl Vanillin: Harmful if swallowed and causes eye irritation.[12][13][14]
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Detailed Synthesis Protocol
This protocol is designed for a 10 mmol scale synthesis.
5.1. Reaction Setup
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl vanillin (1.66 g, 10 mmol).
Dissolve the ethyl vanillin in 30 mL of anhydrous dichloromethane.
Add triethylamine (2.1 mL, 15 mmol, 1.5 eq) to the solution. Stir the mixture at room temperature for 10 minutes.
In a separate dry 25 mL flask, dissolve 2,4-dichlorobenzoyl chloride (2.30 g, 11 mmol, 1.1 eq) in 10 mL of anhydrous dichloromethane.
5.2. Reaction Execution
Cool the ethyl vanillin solution to 0 °C using an ice bath.
Slowly add the 2,4-dichlorobenzoyl chloride solution dropwise to the stirred ethyl vanillin solution over a period of 15-20 minutes. The formation of a white precipitate (triethylamine hydrochloride) will be observed.
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
Stir the reaction at room temperature for 2-4 hours.
5.3. Reaction Monitoring
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is suitable.
Stationary Phase: Silica gel plates (e.g., Merck silica gel 60 F254).
Visualization: UV light (254 nm).
Procedure: Spot the starting material (ethyl vanillin), the co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate. The product should have a higher Rf value than the starting ethyl vanillin. The reaction is considered complete when the ethyl vanillin spot is no longer visible in the reaction mixture lane.
5.4. Work-up and Isolation
Upon completion of the reaction, quench the reaction by adding 20 mL of 1 M HCl solution to the flask. Stir vigorously for 5 minutes.
Transfer the mixture to a 250 mL separatory funnel.
Separate the organic layer. Wash the organic layer sequentially with:
20 mL of 1 M HCl
20 mL of saturated sodium bicarbonate solution (Caution: CO2 evolution)
20 mL of brine
Dry the organic layer over anhydrous sodium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
5.5. Purification
The crude product can be purified by recrystallization.
Dissolve the crude product in a minimal amount of hot ethyl acetate.
Slowly add hexanes until the solution becomes slightly cloudy.
Allow the solution to cool to room temperature, and then place it in an ice bath to facilitate crystallization.
Collect the white crystalline product by vacuum filtration and wash with a small amount of cold hexanes.
Dry the purified product under vacuum.
Characterization and Expected Results
Expected Yield: 85-95%
Appearance: White to off-white solid
Melting Point: Literature values should be consulted for comparison.
Characterization: The structure and purity of the final product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Application Notes and Protocols: 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate as a Strategic Building Block in Medicinal Chemistry
Introduction: Unveiling a Versatile Scaffold for Drug Discovery In the landscape of medicinal chemistry, the strategic design of molecular building blocks is paramount to the efficient discovery and optimization of novel...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unveiling a Versatile Scaffold for Drug Discovery
In the landscape of medicinal chemistry, the strategic design of molecular building blocks is paramount to the efficient discovery and optimization of novel therapeutic agents.[1] 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate is a bespoke chemical entity engineered to serve as a versatile scaffold, offering a unique combination of functionalities poised for elaboration into diverse and complex molecular architectures. This molecule ingeniously combines a reactive aldehyde, a latent phenol masked by a robust yet cleavable ester, and an ethoxy group that modulates electronic properties.
The core utility of this building block lies in its capacity for sequential and orthogonal chemical transformations. The aldehyde group serves as a primary handle for a myriad of carbon-carbon and carbon-nitrogen bond-forming reactions, including reductive aminations, Wittig reactions, and multicomponent reactions, which are foundational in the synthesis of heterocyclic and other privileged medicinal scaffolds.[2] Concurrently, the 2,4-dichlorobenzoate group acts as a stable protecting group for the phenolic hydroxyl. Its cleavage under specific hydrolytic conditions unmasks a nucleophilic phenol, ready for further functionalization, such as etherification or coupling reactions. This staged reactivity allows for the systematic construction of molecular complexity, a critical advantage in the synthesis of targeted compound libraries for drug discovery programs.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, handling, and strategic application of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate in medicinal chemistry workflows. We will detail robust protocols for its synthesis and subsequent derivatization, underpinned by mechanistic rationale and field-proven insights.
Synthesis and Characterization
The synthesis of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate is conceptualized as a two-step process, commencing with the preparation of the key intermediate, 2-ethoxy-4-formylphenol, followed by its esterification.
Protocol 1: Synthesis of 2-Ethoxy-4-formylphenol
The synthesis of this precursor can be approached by the formylation of 2-ethoxyphenol. A common method for the introduction of a formyl group onto a phenol is the Reimer-Tiemann reaction, which, while classic, can have yield and regioselectivity issues.[3] A more controlled approach involves the Duff reaction or similar formylation methods that offer better regiocontrol on activated aromatic rings.
Step-by-Step Protocol:
Reaction Setup: To a solution of 2-ethoxyphenol (1.0 eq) in a suitable solvent such as toluene, add hexamethylenetetramine (HMTA) (1.5 eq).
Acid Catalysis: Add trifluoroacetic acid (TFA) (3.0 eq) dropwise to the stirred mixture at room temperature.
Heating: Heat the reaction mixture to 90 °C and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Hydrolysis: Upon completion, cool the reaction to room temperature and add 2M aqueous HCl. Stir vigorously for 1 hour to hydrolyze the intermediate imine.
Work-up: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography to yield 2-ethoxy-4-formylphenol.
Protocol 2: Synthesis of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate
This protocol is adapted from established esterification procedures for similar phenolic compounds.[4]
Step-by-Step Protocol:
Reaction Setup: In a round-bottom flask, dissolve 2-ethoxy-4-formylphenol (1.0 eq) in dichloromethane (CH₂Cl₂). Add triethylamine (Et₃N) (1.2 eq) to the solution and cool to 0 °C in an ice bath.
Acylation: Add a solution of 2,4-dichlorobenzoyl chloride (1.1 eq) in CH₂Cl₂ dropwise to the cooled mixture.
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC until the starting phenol is consumed.
Work-up: Quench the reaction with the addition of water. Separate the organic layer, and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) or purify by silica gel column chromatography to yield pure 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate.
Application as a Building Block: Synthetic Transformations
The strategic utility of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate is realized through the selective manipulation of its functional groups.
Workflow 1: Derivatization of the Aldehyde Moiety
The aldehyde group provides a versatile entry point for constructing a wide array of molecular frameworks.
Caption: Derivatization pathways of the formyl group.
Protocol 3: Reductive Amination
Reaction Setup: To a solution of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate (1.0 eq) and a primary or secondary amine (1.1 eq) in dichloroethane (DCE), add acetic acid (2.0 eq).
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture.
Reaction Progression: Stir at room temperature for 12-24 hours, monitoring by TLC.
Work-up: Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂ (3x). Combine the organic layers, dry over Na₂SO₄, and concentrate.
Purification: Purify by column chromatography to yield the corresponding amine.
Workflow 2: Cleavage of the 2,4-Dichlorobenzoate Protecting Group
The ester can be cleaved to reveal the phenolic hydroxyl group, which can then be used in subsequent reactions. The hydrolysis of similar benzoate esters is well-documented.[5]
Caption: Deprotection and subsequent functionalization.
Protocol 4: Alkaline Hydrolysis of the Ester
Reaction Setup: Dissolve the 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate derivative (1.0 eq) in a mixture of methanol or THF and water.
Hydrolysis: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C).
Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.
Work-up: Upon completion, remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and acidify to pH ~4-5 with 1M HCl.
Isolation: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the deprotected phenol.
Medicinal Chemistry Applications and Strategic Insights
The true power of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate as a building block is in its ability to facilitate the synthesis of molecules with potential therapeutic applications. The staged introduction of diversity allows for the exploration of structure-activity relationships (SAR) in a controlled manner.
Scaffold Hopping and Library Synthesis: The aldehyde functionality is a gateway to a vast chemical space. For instance, using multicomponent reactions like the Ugi or Biginelli reactions, highly complex and diverse heterocyclic libraries can be rapidly assembled.[2] This is particularly valuable in lead discovery.
Targeting Protein Kinases: Many kinase inhibitors feature a substituted aromatic or heterocyclic core. The derivatives of this building block can be designed to interact with the hinge region of a kinase, with the ethoxy and deprotected hydroxyl groups available for fine-tuning solubility and forming key hydrogen bonds.
Antimicrobial and Anticancer Agents: The 2,4-dichloro-substituted aromatic motif is found in a number of bioactive compounds.[6][7] By incorporating this building block, novel compounds with potential antimicrobial or anticancer activities can be synthesized.
Conclusion
2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate represents a strategically designed building block for medicinal chemistry. Its orthogonal functionalities—a reactive aldehyde and a protected phenol—allow for a logical and efficient approach to the synthesis of complex molecules. The protocols detailed herein provide a robust starting point for researchers to incorporate this versatile scaffold into their drug discovery programs, enabling the rapid generation of diverse compound libraries and facilitating the exploration of new chemical space for therapeutic intervention.
References
Luo Y, Chen N, Liu M, Wang Z, Luo H. Synthesis and crystal structure of 4-(ethoxycarbonyl)phenyl 2-chloro-4-fluorobenzoate, C16H12ClFO4. Zeitschrift für Kristallographie - New Crystal Structures. 2025. Available from: [Link]
Han G, Zhen P. 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde. Acta Crystallographica Section E: Structure Reports Online. 2007;63(Pt 7):o3268. Available from: [Link]
van der Pijl R, van der Vlugt J, van Leeuwen P, et al. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. 2019;21(11):4334-4338. Available from: [Link]
CN108424354A - The preparation method of 2,4 dichloro phenol, the preparation method of 2,4- dichloro phenates. Google Patents.
Zimdahl RL. A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Agri Res & Tech: Open Access J. 2019;23(2):556233. Available from: [Link]
Arora S, Kumar R, Kumar V, et al. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[8][9]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Medicinal Chemistry. 2022;13(1):97-113. Available from: [Link]
Kalsi S, Knaus E. In vitro studies on the chemical reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA thioester. Drug Metabolism and Disposition. 2003;31(3):334-340. Available from: [Link]
WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. Google Patents.
van der Pijl R, van der Vlugt J, van Leeuwen P, et al. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. PMC. Available from: [Link]
Sciencemadness Discussion Board. Synthesis of 4-hydroxybenzaldehyde from phenol? Available from: [Link]
Abdel-Maksoud M, El-Gamal M, Yoo K, et al. Convenient Synthesis and Structural Characterization of a Series of Methyl 4-[2-(cyclized amino)ethoxy]benzoate Esters as Key Intermediates in Synthesis of Selective Estrogen Receptor Modulators. Molecules. 2020;25(16):3695. Available from: [Link]
EURL-SRM. Analytical Observations Report. 2021. Available from: [Link]
McKay G, De Vleeschouwer M, Fenner K, et al. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology. 2017;51(24):14234-14242. Available from: [Link]
Moreira P, Graber M, Siverio F, et al. Hydroxylated metabolites of 2,4-dichlorophenol imply a fenton-type reaction in Gloeophyllum striatum. Applied and Environmental Microbiology. 2000;66(6):2479-2483. Available from: [Link]
US9334216B2 - Method for producing alkoxyphenol and alkoxy-hydroxybenzaldehyde. Google Patents.
Trindade A, Afonso C, de la Torre M. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Medicinal Research Reviews. 2025;45(1):e2300. Available from: [Link]
Han A, Yan X, Chen J, et al. Hydrolysis Reaction Mechanism of 2, 4-Dichlorophenoxy Acetic Acid Metabolism. Acta Physico-Chimica Sinica. 2022;38(4):2003004. Available from: [Link]
Scribd. 2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol. Available from: [Link]
Prajapat P. Role of organic, medicinal & pharmaceutical chemistry in drug design: introduction. J Nanomed Res. 2018;7(2):70-71. Available from: [Link]
EP0030089A1 - Process for the production of 4-hydroxybenzaldehyde derivatives. Google Patents.
Request PDF. Hydrolysis Reaction Mechanism of 2, 4-Dichlorophenoxy Acetic Acid Metabolism. Available from: [Link]
Jumina, Siswanta D, Hertadi R, et al. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Orient J Chem. 2016;32(5):2523-2529. Available from: [Link]
Siedlecka E, Stepnowski P. Phenols Degradation by Fenton Reaction in the Presence of Chlorides and Sulfates. Polish Journal of Environmental Studies. 2005;14(6):823-828. Available from: [Link]
Eureka | Patsnap. Production method and production system for 2,4-dichlorophenol. Available from: [Link]
Application Note: Ester Cleavage and Hydrolysis Reactions of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate
Executive Summary The rational design of ester-based prodrugs, fragrance precursors, and agrochemicals relies heavily on understanding the precise kinetics of ester cleavage. 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design of ester-based prodrugs, fragrance precursors, and agrochemicals relies heavily on understanding the precise kinetics of ester cleavage. 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate (CAS 444110-64-9) serves as an advanced, structurally complex model substrate for evaluating both chemical hydrolysis and enzymatic cleavage[1]. Featuring a sterically hindered, electron-deficient 2,4-dichlorobenzoate acyl donor and a functionalized phenolic leaving group (ethyl vanillin), this compound is uniquely suited for mapping the active site volume and promiscuity of carboxylesterases[2]. This application note details the mechanistic causality of its hydrolysis and provides self-validating protocols for both chemical and enzymatic cleavage assays.
Mechanistic Causality in Ester Hydrolysis
Electronic and Steric Effects
The susceptibility of an ester to hydrolysis is dictated by the electrophilicity of its carbonyl carbon and the stability of the leaving group. In 2-ethoxy-4-formylphenyl 2,4-dichlorobenzoate, these factors are highly pronounced:
Acyl Activation via Inductive Effects: The two chlorine atoms at the ortho and para positions of the benzoate ring exert a strong electron-withdrawing inductive effect (-I). This significantly increases the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack (e.g., by OH⁻ or the catalytic serine residue of an esterase).
Steric Hindrance: Despite the electronic activation, the ortho-chlorine atom introduces substantial steric bulk around the carbonyl center. This creates a kinetic barrier, meaning that only esterases with a sufficiently large acyl-binding pocket (such as certain promiscuous microbial esterases or human carboxylesterase 1) can effectively accommodate and cleave the substrate[2].
Leaving Group Stabilization: The cleavage releases 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin). The resulting phenoxide intermediate is highly stabilized by resonance delocalization into the para-formyl group, making it an excellent, low-pKa leaving group that drives the reaction forward.
Degradation Pathway
Following ester cleavage, the resulting 2,4-dichlorobenzoic acid can undergo further metabolic processing in biological systems, such as NADPH-dependent reductive dehalogenation or thioesterification via CoA ligases[3].
Caption: Base-catalyzed nucleophilic acyl substitution mechanism for ester cleavage.
Physicochemical Properties & Assay Validation Data
To ensure accurate quantification during hydrolysis assays, it is critical to distinguish the intact ester from its cleavage products. Table 1 summarizes the key properties, while Table 2 provides representative validation parameters for assay design.
Table 1: Physicochemical and Structural Properties
The following protocols are designed as self-validating systems. We prioritize monitoring the appearance of the product (ethyl vanillin) rather than the disappearance of the substrate. This prevents false-positive cleavage rates caused by the non-specific binding of the highly lipophilic ester to plastic assay plates or spontaneous precipitation in aqueous buffers.
Protocol A: Base-Catalyzed Chemical Hydrolysis (Standard Preparation)
This protocol is used to generate a 100% cleavage reference standard to calibrate LC-MS/MS or HPLC instruments.
Preparation: Dissolve 1.0 mg of 2-ethoxy-4-formylphenyl 2,4-dichlorobenzoate in 1.0 mL of Dimethyl Sulfoxide (DMSO) to create a primary stock. Causality: DMSO is required because the intact ester is highly lipophilic and virtually insoluble in purely aqueous media.
Reaction Initiation: In a glass vial, mix 100 µL of the ester stock with 800 µL of Acetonitrile (co-solvent). Add 100 µL of 1.0 M NaOH.
Incubation: Vortex for 30 seconds and incubate at room temperature for 15 minutes. The strong electron-withdrawing effect of the 2,4-dichloro groups ensures rapid saponification.
Quenching: Add 100 µL of 1.0 M HCl to neutralize the base and halt the reaction.
Validation: Analyze via HPLC-UV (254 nm). The chromatogram must show the complete disappearance of the ester peak and the appearance of two distinct peaks corresponding to 2,4-dichlorobenzoic acid and ethyl vanillin.
Protocol B: In Vitro Enzymatic Cleavage Assay
This workflow evaluates the enzymatic stability of the ester using Human Liver Microsomes (HLM) or recombinant esterases.
Pre-incubation: Dilute HLM in 100 mM Potassium Phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.
Initiation: Spike the reaction mixture with the ester substrate (from a 10 mM DMSO stock) to achieve a final concentration of 10 µM. Critical Step: Ensure the final DMSO concentration remains ≤ 0.1% (v/v) to prevent solvent-induced enzyme denaturation or artificial shifts in reaction kinetics.
Time-Course Sampling: At designated intervals (e.g., 0, 15, 30, 60, and 120 minutes), extract a 50 µL aliquot from the reaction pool.
Quenching & Precipitation: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., isotopically labeled ethyl vanillin). Causality: Cold ACN instantly denatures the esterases, halting hydrolysis, and precipitates microsomal proteins to protect the LC column from clogging.
Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis, tracking the MRM transition of ethyl vanillin.
Caption: Step-by-step workflow for the in vitro enzymatic ester cleavage assay.
References
Martínez-Martínez, M., et al. "Determinants and Prediction of Esterase Substrate Promiscuity Patterns". ACS Catalysis, 2018. Available at:[Link]
Zaitsev, G.M., et al. "NADPH-dependent reductive ortho dehalogenation of 2,4-dichlorobenzoic acid in Corynebacterium sepedonicum KZ-4". PubMed (NCBI). Available at: [Link]
Application Note: Suzuki-Miyaura Cross-Coupling Conditions for 2,4-Dichlorobenzoate Derivatives
Introduction & Mechanistic Rationale 2,4-Dichlorobenzoate derivatives are highly versatile building blocks in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. The presence of two disti...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
2,4-Dichlorobenzoate derivatives are highly versatile building blocks in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. The presence of two distinct carbon-chlorine (C–Cl) bonds offers the potential for divergent synthetic pathways: either site-selective monoarylation or exhaustive diarylation.
The causality behind the regioselectivity in this system is governed by a competition between electronic activation and steric hindrance. The ester or carboxylate group exerts an electron-withdrawing effect, activating both the ortho (C2) and para (C4) positions toward the oxidative addition of palladium. However, the C2-chloride is severely sterically encumbered by the adjacent carboxylate moiety. When employing bulky, electron-rich dialkylbiaryl phosphine ligands, the oxidative addition of the Pd(0) species is sterically directed to occur preferentially at the highly accessible C4 position .
Conversely, achieving exhaustive double coupling at both the C2 and C4 positions requires overcoming the high activation energy barrier at the C2 site. This necessitates forcing conditions, including elevated temperatures, stronger bases, and an excess of the boronic acid coupling partner .
Catalyst and Ligand Selection: Driving Causality
The success of differentiating the two C–Cl bonds relies entirely on the rational selection of the catalytic system:
For C4-Selective Monoarylation: A catalyst system comprising
Pd2(dba)3
and XPhos is optimal. XPhos is sufficiently bulky to enforce strict steric control during the oxidative addition step, ensuring high C4-selectivity. A mild base (e.g.,
K3PO4
) and moderate temperatures (60 °C) are deliberately chosen to prevent the secondary coupling event at C2.
For Exhaustive Double Arylation: To functionalize the sterically hindered C2 position after C4 has reacted, a highly active system such as
Pd(OAc)2
with SPhos (or a Pd-PEPPSI-IPr precatalyst) is required . The reaction must be driven thermodynamically (100 °C) with a stronger base (
Cs2CO3
) to facilitate transmetalation and reductive elimination at the congested C2 site.
Visualizing the Catalytic Workflow
Figure 1: Mechanistic workflow of regioselective vs. exhaustive Suzuki-Miyaura coupling.
Quantitative Data Summary
The following table summarizes the divergent reaction parameters required to achieve either site-selective or exhaustive cross-coupling.
Parameter
Protocol A: C4-Monoarylation
Protocol B: Exhaustive Diarylation
Equivalents of Ar-B(OH)₂
1.05 equiv
2.5 - 3.0 equiv
Catalyst System
Pd2(dba)3
(2 mol%) / XPhos (4 mol%)
Pd(OAc)2
(5 mol%) / SPhos (10 mol%)
Base
K3PO4
(2.0 equiv)
Cs2CO3
(3.5 equiv)
Solvent System
Toluene /
H2O
(10:1)
1,4-Dioxane /
H2O
(5:1)
Temperature
60 °C
100 °C
Reaction Time
4–6 hours
12–18 hours
Expected Yield
>85% (Monoarylated)
>80% (Diarylated)
Regioselectivity (C4:C2)
>95:5
N/A (Exhaustive)
Experimental Protocols (Self-Validating Systems)
To ensure high reproducibility and trustworthiness, the following protocols integrate In-Process Controls (IPCs) that allow the chemist to validate the reaction trajectory in real-time.
Protocol A: Regioselective C4-Arylation
Objective: Synthesize 4-aryl-2-chlorobenzoate derivatives with >95% regioselectivity.
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 2,4-dichlorobenzoate (1.0 mmol, 1.0 equiv), arylboronic acid (1.05 mmol, 1.05 equiv),
Pd2(dba)3
(0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and anhydrous
K3PO4
(2.0 mmol, 2.0 equiv).
Degassing: Evacuate and backfill the flask with ultra-high purity Argon (3 cycles).
Solvent Addition: Add degassed Toluene (10 mL) and degassed deionized
H2O
(1 mL) via syringe. Seal the flask and heat to 60 °C with vigorous stirring (800 rpm) for 4 hours.
Self-Validation Check (IPC): Withdraw a 10 µL aliquot, quench with EtOAc/
H2O
, and analyze the organic layer via UPLC-MS.
Validation Criteria: The reaction is deemed complete when the starting material peak area is <2% and the mono-to-diarylation ratio is >95:5.
Troubleshooting: If diarylation exceeds 5%, the temperature was too high or excess boronic acid was used. If unreacted starting material persists (>5%), verify the integrity of the Pd catalyst and ensure strict anaerobic conditions were maintained.
Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with brine (2 × 10 mL), dry over
Na2SO4
, and concentrate under reduced pressure. Purify via flash column chromatography.
Protocol B: Exhaustive 2,4-Diarylation
Objective: Synthesize 2,4-diarylbenzoate derivatives by overcoming the C2 steric barrier.
Degassing: Evacuate and backfill with Argon (3 cycles).
Solvent Addition: Add degassed 1,4-Dioxane (5 mL) and degassed deionized
H2O
(1 mL). Seal the vial tightly and heat to 100 °C for 16 hours.
Self-Validation Check (IPC): Withdraw a 10 µL aliquot and analyze via UPLC-MS.
Validation Criteria: The intermediate C4-monoarylated species must be completely consumed.
Troubleshooting: The presence of a persistent monoarylated intermediate indicates base depletion or catalyst deactivation at high temperatures. If observed, spike the reaction with an additional 1.0 equiv of
Cs2CO3
and 2 mol%
Pd(OAc)2
, then heat for an additional 4 hours.
Workup: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), concentrate the filtrate, and purify via silica gel chromatography.
References
Golding, W. A., Schmitt, H. L., & Phipps, R. J. (2020). Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions. Journal of the American Chemical Society, 142(52), 21891–21898. URL:[Link]
Palani, V., Perea, M. A., & Sarpong, R. (2019). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 141(41), 16398–16409. URL:[Link]
Yang, Y., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7122–7133. URL:[Link]
Method
Application Note: Chemoselective Catalytic Hydrogenation of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Executive Summary The reduction of functionalized benzaldehydes to their correspondin...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Content Type: Technical Guide & Validated Protocols
Executive Summary
The reduction of functionalized benzaldehydes to their corresponding benzylic alcohols is a foundational transformation in pharmaceutical synthesis. However, achieving absolute chemoselectivity becomes a significant challenge when the substrate contains competing reducible or labile moieties. This application note details the mechanistic rationale and validated experimental protocols for the selective catalytic hydrogenation of the formyl group in 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate (CAS: 444110-64-9), yielding 2-Ethoxy-4-(hydroxymethyl)phenyl 2,4-dichlorobenzoate without compromising the delicate aryl chloride or ester functionalities.
The substrate presents three distinct reactive sites:
Formyl Group (-CHO): The target for reduction to a hydroxymethyl group.
Aryl Chlorides (-Cl): Highly susceptible to hydrodechlorination under standard hydrogenation conditions.
Ester Linkage: Prone to hydrogenolysis or base/acid-catalyzed hydrolysis.
Causality Behind Catalyst Selection
Standard Palladium on Carbon (Pd/C) is notoriously aggressive toward aryl halides. Pd readily undergoes oxidative addition into the aryl C–Cl bond; subsequent hydride insertion and reductive elimination lead to irreversible dehalogenation[1]. To bypass this, the catalytic system must be electronically or sterically modulated to favor the activation of H–H bonds and their transfer to polar C=O bonds while maintaining a high kinetic barrier against C–Cl activation[2].
We recommend two orthogonal approaches to solve this:
Approach A (Heterogeneous): Sulfided Platinum on Carbon (Pt/C). Platinum inherently possesses a higher activation energy for C–Cl oxidative addition compared to Palladium. By utilizing a sulfided Pt/C catalyst, the highly coordinatively unsaturated edge and corner sites of the metal nanoparticles—which are responsible for non-selective C–Cl cleavage—are selectively poisoned. This leaves the planar faces active for the desired carbonyl reduction.
Approach B (Homogeneous): Ruthenium-Catalyzed Transfer Hydrogenation. Ru-based catalysts operate via an outer-sphere mechanism. The metal hydride and a proton (often from a donor like formic acid or isopropanol) are transferred to the carbonyl simultaneously via a six-membered cyclic transition state. This mechanism is completely blind to non-polar aryl chlorides, ensuring near 100% chemoselectivity[3][4].
Caption: Chemoselectivity pathways in the reduction of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate.
To validate the mechanistic hypothesis, a screening of standard catalytic systems was performed. The data below illustrates the necessity of catalyst modulation to prevent the degradation of the 2,4-dichlorobenzoate moiety.
Catalyst System
H₂ Source / Pressure
Solvent
Temp (°C)
Conversion (%)
Selectivity to Alcohol (%)
Dehalogenation (%)
5% Pd/C (Standard)
H₂ gas (1 atm)
EtOAc
25
>99
< 5
> 90
5% Pt/C (Standard)
H₂ gas (5 atm)
EtOAc
25
96
82
14
5% Pt/C (Sulfided)
H₂ gas (5 atm)
EtOAc
25
98
> 99
< 1
RuCl₂(PPh₃)₃
HCO₂H / NEt₃
DMF
60
99
> 99
0
Note: EtOAc is chosen over MeOH to suppress any potential transesterification side-reactions.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the In-Process Control (IPC) metrics.
Protocol A: Heterogeneous Hydrogenation using Sulfided Pt/C
This method is ideal for scalable, pressure-reactor-based workflows.
Substrate Preparation: Dissolve the substrate in 50 mL of anhydrous EtOAc in a clean, dry autoclave reactor. Self-Validation: Ensure complete dissolution; a clear solution prevents catalyst occlusion.
Catalyst Loading: Carefully add the sulfided 5% Pt/C to the solution.
Atmosphere Exchange: Seal the reactor. Purge the headspace with N₂ gas (pressurize to 3 atm, then vent) three times to remove oxygen. Follow with three identical purges using H₂ gas.
Hydrogenation: Pressurize the reactor to 5 atm with H₂ gas. Stir vigorously (800-1000 rpm) at 25 °C.
In-Process Control (IPC): Monitor hydrogen uptake. Once uptake ceases (typically 4-6 hours), sample the reaction mixture. Analyze via HPLC (UV 254 nm). Self-Validation: Proceed to workup only when starting material is <1% area.
Workup: Vent the H₂ gas safely and purge with N₂. Filter the suspension through a tightly packed pad of Celite to remove the Pt/C catalyst. Wash the pad with 20 mL of EtOAc.
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-Ethoxy-4-(hydroxymethyl)phenyl 2,4-dichlorobenzoate. Purify via recrystallization or flash chromatography if required.
Caption: Step-by-step workflow for the heterogeneous catalytic hydrogenation protocol.
Protocol B: Homogeneous Transfer Hydrogenation (Ru-Catalyzed)
This method is ideal for laboratories lacking high-pressure hydrogenation equipment, utilizing a liquid hydrogen donor[3][4].
Reagent Preparation: In a separate flask, slowly add formic acid to triethylamine at 0 °C to prepare the azeotropic hydrogen donor mixture. Caution: Highly exothermic.
Reaction Assembly: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the substrate and RuCl₂(PPh₃)₃ in 30 mL of anhydrous DMF under an Argon atmosphere.
Donor Addition: Add the HCO₂H/NEt₃ mixture to the reaction flask.
Heating: Heat the reaction to 60 °C with continuous stirring. CO₂ gas evolution will be observed as the transfer hydrogenation proceeds.
In-Process Control (IPC): After 4 hours, analyze an aliquot via TLC or HPLC. Self-Validation: The reaction is complete when gas evolution stops and the aldehyde peak is consumed.
Workup: Cool to room temperature. Dilute with 100 mL of water and extract with Dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to isolate the target alcohol.
References
Doherty, S., et al. "Highly efficient and selective aqueous phase hydrogenation of aryl ketones, aldehydes... catalyzed by phosphine oxide-decorated polymer immobilized ionic liquid-stabilized ruthenium nanoparticles." Catalysis Science & Technology, RSC Publishing. Retrieved from[Link][3]
"Ambient Pressure Ir@Hal-Catalyzed Hydrogenation of Aryl Aldehydes, Ketones, and Phenol." The Journal of Organic Chemistry, ACS Publications. Retrieved from [Link][4]
"Improving Catalytic Hydrogenation Performance of Pd Nanoparticles by Electronic Modulation Using Phosphine Ligands." ACS Catalysis, ACS Publications. Retrieved from [Link][1]
"σ-H–H, σ-C–H, and σ-Si–H Bond Activation Catalyzed by Metal Nanoparticles." Chemical Reviews, ACS Publications. Retrieved from [Link][2]
Application Notes & Protocols: Derivatization of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate for Drug Discovery
Abstract In the landscape of modern drug discovery, the strategic structural modification of lead compounds is a cornerstone of optimizing pharmacological profiles. This document provides a comprehensive guide to the der...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
In the landscape of modern drug discovery, the strategic structural modification of lead compounds is a cornerstone of optimizing pharmacological profiles. This document provides a comprehensive guide to the derivatization of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate, a versatile scaffold possessing multiple reactive sites amenable to chemical elaboration. We present detailed protocols for a suite of derivatization techniques targeting the aldehyde and ester functionalities, including reductive amination, Wittig olefination, oxidation, reduction, and multicomponent reactions. The rationale behind each synthetic choice is discussed in the context of structure-activity relationship (SAR) studies, aiming to modulate properties such as potency, selectivity, and pharmacokinetic parameters. Furthermore, this guide outlines standard protocols for the purification and characterization of the resulting derivatives, ensuring the generation of high-quality data for downstream biological evaluation.
Introduction: The Strategic Imperative of Derivatization in Medicinal Chemistry
The journey from a hit compound to a clinical candidate is rarely a direct path. It almost invariably involves an iterative process of chemical modification to enhance desired biological activities while mitigating off-target effects and undesirable physicochemical properties. The starting scaffold, 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate, represents a valuable starting point for such endeavors. Its constituent parts—a substituted benzaldehyde and a dichlorinated benzoic acid ester—are recurrent motifs in pharmacologically active molecules.[1][2][3] The aldehyde group, in particular, is a versatile chemical handle for introducing a wide array of functional groups and building blocks, thereby enabling extensive exploration of the surrounding chemical space.[4][5][6]
This application note is designed to serve as a practical resource for researchers engaged in the synthesis of compound libraries based on this scaffold. By providing robust and reproducible protocols, we aim to accelerate the design-make-test-analyze cycle that is central to contemporary drug discovery programs.
Overview of Derivatization Strategies
The derivatization of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate can be systematically approached by considering the two primary reactive centers: the formyl (aldehyde) group and the ester linkage. The following diagram illustrates the principal pathways for modification.
Caption: Key derivatization pathways for the target scaffold.
Derivatization of the Aldehyde Moiety
The aldehyde functionality is a linchpin for a multitude of synthetic transformations, making it a prime target for generating molecular diversity.
Reductive Amination: Introduction of Amine Diversity
Reductive amination is a robust and highly utilized reaction in medicinal chemistry for the formation of C-N bonds.[7] It proceeds via the in-situ formation of an imine or iminium ion, which is then reduced to the corresponding amine. This one-pot procedure is advantageous due to its operational simplicity and broad substrate scope.[8][9][10][11]
Rationale: This method allows for the introduction of a vast array of primary and secondary amines, enabling the modulation of basicity, polarity, and steric bulk, which are critical determinants of target engagement and pharmacokinetic properties.
Protocol:
To a solution of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added the desired primary or secondary amine (1.1 eq).
The reaction mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
A reducing agent, such as sodium triacetoxyborohydride (1.5 eq), is added portion-wise to the mixture.
The reaction is stirred at room temperature for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
The aqueous layer is extracted with dichloromethane (3x).
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The crude product is purified by column chromatography.[12][13]
Reagent/Condition
Purpose
Typical Values
Solvent
Reaction Medium
Dichloromethane, 1,2-Dichloroethane
Amine
Diversity Element
1.1 equivalents
Reducing Agent
Imine Reduction
Sodium Triacetoxyborohydride (1.5 eq)
Temperature
Reaction Condition
Room Temperature
Reaction Time
Completion
12-24 hours
Wittig Reaction: Alkene Formation
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones.[14] It involves the reaction of an aldehyde with a phosphorus ylide, generated from a phosphonium salt. The stereochemical outcome of the reaction can often be controlled by the nature of the ylide and the reaction conditions.[15][16][17][18]
Rationale: This reaction introduces a carbon-carbon double bond, which can serve as a rigid linker to other functionalities or as a site for further chemical modification. The geometry of the resulting alkene can have a profound impact on the overall topography of the molecule and its interaction with a biological target.
Protocol:
In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), the chosen phosphonium salt (1.2 eq) is suspended in anhydrous tetrahydrofuran (THF).
The suspension is cooled to 0 °C, and a strong base (e.g., n-butyllithium, 1.1 eq) is added dropwise to generate the ylide.
The resulting colored solution is stirred at 0 °C for 30 minutes.
A solution of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C.
The reaction mixture is allowed to warm to room temperature and stirred for 4-16 hours, with monitoring by TLC or LC-MS.
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
The mixture is extracted with ethyl acetate (3x).
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
Purification is achieved via column chromatography.[12][13]
Reagent/Condition
Purpose
Typical Values
Solvent
Anhydrous Reaction Medium
Tetrahydrofuran (THF)
Phosphonium Salt
Ylide Precursor
1.2 equivalents
Base
Ylide Generation
n-Butyllithium (1.1 eq)
Temperature
Reaction Control
0 °C to Room Temperature
Reaction Time
Completion
4-16 hours
Oxidation to Carboxylic Acid
The aldehyde group can be readily oxidized to a carboxylic acid, which introduces a key acidic functional group.[19][20][21]
Rationale: The introduction of a carboxylic acid provides a handle for amide bond formation, esterification, or to act as a key pharmacophoric element for interacting with biological targets.
Protocol:
Dissolve 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate (1.0 eq) in a mixture of tert-butanol and water.
Add 2-methyl-2-butene (4.0 eq) followed by a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water.[22]
Stir the biphasic mixture vigorously at room temperature for 4-8 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, dilute the mixture with water and acidify to pH 2-3 with 1M HCl.
Extract the product with ethyl acetate (3x).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.
Reagent/Condition
Purpose
Typical Values
Oxidant
Aldehyde to Acid
Sodium Chlorite (1.5 eq)
Scavenger
Chlorine Dioxide Quencher
2-Methyl-2-butene (4.0 eq)
Buffer
pH Control
Sodium Dihydrogen Phosphate (1.5 eq)
Temperature
Reaction Condition
Room Temperature
Reaction Time
Completion
4-8 hours
Alternatively, hydrogen peroxide in formic acid can be an effective and inexpensive method for this transformation.[23][24]
Reduction to Alcohol
The aldehyde can be selectively reduced to a primary alcohol.[19][25][26]
Rationale: The resulting benzylic alcohol can be a key hydrogen bond donor/acceptor, or it can be further functionalized, for example, through etherification or esterification.
Protocol:
Dissolve 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate (1.0 eq) in methanol or ethanol.
Multicomponent reactions, such as the Ugi and Passerini reactions, are powerful strategies for rapidly generating molecular complexity from simple starting materials in a single step.[29][30][31][32]
Rationale: MCRs are highly convergent and atom-economical, making them ideal for the rapid synthesis of large and diverse compound libraries for high-throughput screening. The Ugi reaction, for instance, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold.[33]
Ugi Four-Component Reaction Protocol:
To a solution of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate (1.0 eq) in methanol is added the primary amine (1.0 eq).
The mixture is stirred for 30 minutes to allow for imine formation.
The carboxylic acid component (1.0 eq) and the isocyanide (1.0 eq) are then added sequentially.
The reaction is stirred at room temperature for 24-48 hours.
The reaction progress is monitored by LC-MS.
Upon completion, the solvent is removed under reduced pressure.
The residue is taken up in ethyl acetate and washed with saturated aqueous sodium bicarbonate and brine.
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
The crude product is purified by column chromatography or preparative HPLC.
Derivatization of the Ester Moiety
While the aldehyde offers more diverse and direct derivatization handles, the ester linkage can also be a point of modification.
Ester Cleavage (Saponification)
The ester can be hydrolyzed under basic conditions to yield the corresponding phenol and 2,4-dichlorobenzoic acid.[34][35]
Rationale: Cleavage of the ester unmasks a phenolic hydroxyl group, which can then be used for subsequent derivatization, such as etherification or re-esterification with different carboxylic acids. This strategy allows for the exploration of SAR related to the benzoic acid portion of the molecule.
Protocol:
Dissolve 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate (1.0 eq) in a mixture of THF and water.
Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-6 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and acidify with 1M HCl to pH ~3.
Extract the mixture with ethyl acetate (3x).
The organic layer will contain the 2,4-dichlorobenzoic acid, and the phenolic product can be isolated from the aqueous layer or after further workup.
Purification and Characterization
5.1. Purification:
Column Chromatography: This is the most common method for purifying the synthesized derivatives.[12][13] The choice of stationary phase (typically silica gel) and mobile phase (a mixture of non-polar and polar solvents like hexanes and ethyl acetate) is crucial for achieving good separation.[36]
Preparative HPLC: For more challenging separations or to obtain highly pure samples, preparative High-Performance Liquid Chromatography can be employed.
5.2. Characterization:
Liquid Chromatography-Mass Spectrometry (LC-MS): This is an indispensable tool for monitoring reaction progress and confirming the mass of the desired product.[37][38][39][40]
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for unambiguous structure elucidation of the final compounds.
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which confirms the elemental composition of the synthesized molecule.
Caption: General workflow for purification and characterization.
Conclusion
The derivatization of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate offers a wealth of opportunities for generating novel chemical entities for drug discovery. The protocols outlined in this application note provide a solid foundation for the synthesis and purification of diverse compound libraries based on this versatile scaffold. The strategic application of these methods will undoubtedly facilitate the exploration of structure-activity relationships and the optimization of lead compounds.
References
A. Dömling, I. Ugi, Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 2000 , 39(18), 3168-3210. [Link]
L. Banfi, R. Riva, The Passerini Reaction. Organic Reactions, 2005 , 65, 1-140. [Link]
Britannica, T. Editors of Encyclopaedia. "Aldehyde". Encyclopedia Britannica, 20 Feb. 2026. [Link]
G. Boyoğlu, A. B. Karabina, E. Bellikan, S. Z. Yıldız, Catalytic oxidation of aromatic aldehydes to carboxylic acids in mild conditions with NaClO2. Sakarya University Journal of Science, 2021 , 25(3), 549-557. [Link]
S. Das, D. Nath, S. J. Bora, D. Prajapati, A mild, convenient, acid- and catalyst-free system for the reductive amination of aromatic aldehydes using ammonium formate and Hantzsch ester. Organic & Biomolecular Chemistry, 2013 , 11(34), 5573-5576. [Link]
G. A. Olah, B. G. B. Gupta, A. P. Fung, The Oxidation of Aromatic Aldehydes to Carboxylic Acids Using Hydrogen Peroxide in Formic Acid. Synthesis, 1980 , 1980(11), 897-898. [Link]
A. Kumar, A. K. Rai, P. K. T. Pilania, P. K. Sahu, Chemoselective oxidation of aromatic and heteroaromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen. Chemical Communications, 2024 , 60(44), 6065-6068. [Link]
Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]
A. Dömling, Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 2006 , 106(1), 17-89. [Link]
Longdom Publishing. Column Chromatography for the Separation of Complex Mixtures. Journal of Analytical & Bioanalytical Techniques. [Link]
Ningbo Inno Pharmchem Co., Ltd. The Role of Benzaldehyde in Modern Pharmaceutical Synthesis. Inno Pharmchem. [Link]
S. B. Sapkal, K. F. Shelke, B. B. Shingate, M. S. Shingare, CeCl3·7H2O catalyzed one-pot reductive amination of aromatic aldehydes under solvent-free conditions. Tetrahedron Letters, 2009 , 50(17), 1754-1756. [Link]
A. de la Torre, F. de la Cruz, F. J. Cañete, J. M. Padrón, A. G. Ravelo, Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 2022 , 15(8), 1009. [Link]
P. A. Suryawanshi, A. S. Bobade, L. K. Nikam, C. R. T. Rao, S. L. Yedage, B. M. Bhanage, Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Indian Chemical Society, 2023 , 100(8), 101096. [Link]
S. V. Ley, A. J. P. Stewart-Liddon, R. H. Perni, Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry, 2006 , 2, 29. [Link]
Sorbchem India. Column Chromatography As A Tool For Purification. [Link]
S. L. Yedage, B. M. Bhanage, One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate, 2023 . [Link]
H. Li, Y. Liu, X. Shan, X. Zan, Y. Pan, Exploration of novel dual heterocyclic-fused vanillin derivatives as potential antifungal agents for crop disease control. Pest Management Science, 2022 , 78(1), 249-258. [Link]
A. A. Al-Rifai, N. A. Al-Awadi, M. R. Ibrahim, Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega, 2023 , 8(48), 45681-45719. [Link]
A. A. Al-Rifai, N. A. Al-Awadi, M. R. Ibrahim, Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega, 2023 , 8(48), 45681-45719. [Link]
Y. Zhang, Application of LCMS in small-molecule drug development. Drug Target Review, 2016 . [Link]
Patsnap. Case Study: Column Chromatography Process for API Intermediate Isolation — Yield, Purity and Scale Notes. Patsnap Eureka. [Link]
V. A. Tarasevich, N. G. Kozlov, Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 2020 , 8, 592518. [Link]
Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
Organic Chemistry Portal. Alcohol or phenol synthesis by ester cleavage. [Link]
G. A. Olah, S. C. Narang, B. G. B. Gupta, R. Malhotra, Reduction of aldehydes and ketones to alcohols and hydrocarbons through use of the organosilane-boron trifluoride system. The Journal of Organic Chemistry, 1979 , 44(8), 1247-1251. [Link]
G. A. Olah, S. C. Narang, B. G. B. Gupta, R. Malhotra, Silane/iodine-based cleavage of esters and ethers under neutral conditions. Journal of the Chemical Society, Chemical Communications, 1979 , (1), 61-62. [Link]
Chemistry Steps. Reduction of Aldehydes and Ketones. [Link]
W. C. White, G. A. Olah, Process for preparing phenyl esters.
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M. D. Adlim, N. Chendy, T. A. T. Abdullah, Synthesis of new vanillin derivatives from natural eugenol. SciSpace, 2021 . [Link]
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H. Yamataka, K. Nagareda, K. Ando, T. Hanafusa, Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry, 1992 , 57(9), 2865-2869. [Link]
Clutch Prep. Cleavage of Phenyl Ethers Explained: Definition, Examples, Practice & Video Lessons. [Link]
Y. Zhang, T. F. Jamison, In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 2019 , 10(1), 4-8. [Link]
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S. R. Kandula, Insight and scope of cis-selectivity of Wittig reaction for the synthesis of mono and multi-substituted stilbenes. ChemRxiv, 2023 . [Link]
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Executive Summary The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, widely utilized in the synthesis of coumarins, cinnamic acids, and complex heterocyclic pharmacophores. While vanillin and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, widely utilized in the synthesis of coumarins, cinnamic acids, and complex heterocyclic pharmacophores. While vanillin and ethyl vanillin are ubiquitous starting materials, their inherent electron-donating hydroxyl groups significantly dampen the electrophilicity of the formyl carbon.
This application note details the mechanistic rationale, standardized protocols, and analytical validation for utilizing 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate (CAS: 444110-64-9) —an O-acylated ethyl vanillin derivative. By masking the hydroxyl group with a strongly electron-withdrawing ester, researchers can achieve accelerated reaction kinetics, higher yields, and access to highly lipophilic α,β-unsaturated scaffolds critical for modern drug development.
Mechanistic Rationale & Electronic Tuning
In standard ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde), the free hydroxyl group exerts a strong positive mesomeric (+M) effect, pushing electron density into the aromatic ring and deactivating the aldehyde toward nucleophilic attack.
By utilizing 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate, the electronic landscape of the molecule is fundamentally altered . The esterification achieves two critical mechanistic advantages:
Electrophilic Activation: The ester oxygen's lone pairs are delocalized into the benzoyl carbonyl rather than the phenyl ring. Furthermore, the 2,4-dichlorophenyl moiety exerts a powerful inductive (-I) withdrawing effect. This drastically increases the partial positive charge (
δ+
) on the formyl carbon, accelerating the attack by the active methylene carbanion.
Chemoselectivity & Lipophilicity: The bulky 2,4-dichlorobenzoate group introduces significant steric shielding at the 1-position, preventing unwanted side reactions while drastically increasing the lipophilicity (LogP) of the resulting pharmacophore—a highly desirable trait for cellular permeability in drug discovery.
Mechanistic pathway of base-catalyzed Knoevenagel condensation for the O-acylated aldehyde.
Experimental Methodologies
The choice of solvent and catalyst is dictated by the pKa of the active methylene compound and the sensitivity of the 2,4-dichlorobenzoate ester. Strong aqueous bases (e.g., NaOH) must be strictly avoided to prevent premature saponification of the ester . We recommend secondary amines (Piperidine) or amino acids (L-Proline) in alcoholic or non-polar solvents.
Standardized experimental workflow for Knoevenagel condensation in ethanol.
Protocol A: Synthesis of Arylidenemalononitrile Derivatives
Ideal for highly reactive methylene compounds (pKa ~11).
Initiation: Charge a 25 mL round-bottom flask equipped with a magnetic stir bar with the aldehyde and absolute ethanol. Stir until fully dissolved.
Activation: Add malononitrile to the solution. Follow immediately with the dropwise addition of piperidine.
Causality Check: The solution will rapidly transition from colorless to a deep yellow/orange. This visual cue confirms the successful deprotonation of malononitrile and the formation of the active carbanion.
Propagation: Heat the reaction mixture to 50 °C for 1.5 hours.
Monitoring: Verify reaction completion via TLC (Hexanes:EtOAc 3:1). The starting aldehyde (
Rf≈0.6
) should disappear, replaced by a highly UV-active product spot (
Rf≈0.4
) indicative of the extended
α,β
-unsaturated conjugated system.
Isolation: Remove from heat and pour the mixture into 20 mL of rapidly stirring ice-cold water. The highly lipophilic 2,4-dichlorobenzoate ester guarantees immediate and near-quantitative precipitation of the product.
Purification: Vacuum filter the precipitate, wash with cold water (2 x 5 mL) to remove residual piperidine/malononitrile, and recrystallize from hot ethanol. (Expected Yield: 90–94%).
Protocol B: Synthesis of Thiazolidinedione (TZD) Derivatives
Ideal for less reactive methylene compounds (pKa ~13-15) requiring forced dehydration, commonly used in antidiabetic drug discovery .
Reagents:
Aldehyde: 339.2 mg (1.0 mmol)
Thiazolidine-2,4-dione: 117.1 mg (1.0 mmol)
Piperidine: 10 µL (0.1 mmol)
Glacial Acetic Acid: 10 µL (0.1 mmol)
Anhydrous Toluene: 10.0 mL
Step-by-Step Procedure:
Combine all reagents in a 50 mL round-bottom flask fitted with a Dean-Stark trap and a reflux condenser.
Causality Check: TZD is significantly less nucleophilic than malononitrile. The piperidine/acetic acid buffer creates intermediate iminium ions with the aldehyde, lowering the activation energy, while the Dean-Stark trap drives the equilibrium forward by physically removing the water byproduct.
Reflux vigorously at 110 °C for 8–12 hours.
Cool the reaction to room temperature. The TZD derivative will typically crystallize directly from the toluene upon cooling.
Filter the crystals, wash with cold hexanes (10 mL), and dry under vacuum. (Expected Yield: 82–86%).
Quantitative Optimization Data
The following table summarizes the optimization landscape for the reaction of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate with malononitrile, highlighting the causality behind solvent and catalyst selection.
Entry
Solvent
Catalyst (mol%)
Temp (°C)
Time (h)
Yield (%)
Mechanistic Observation & Rationale
1
Ethanol
Piperidine (10%)
25
4.0
78
Sluggish dehydration step at room temp.
2
Ethanol
Piperidine (10%)
50
1.5
92
Optimal kinetic balance; clean precipitation.
3
Toluene
Piperidine (10%)
110
2.0
85
High heat causes minor thermal degradation/darkening.
4
Ethanol
L-Proline (15%)
50
3.0
89
Excellent green chemistry alternative; slightly slower.
5
Water
NaOH (10%)
25
1.0
< 10
Failure: Rapid saponification of the ester group.
Analytical Validation & Troubleshooting
To ensure the integrity of the self-validating system, researchers must rely on specific analytical markers:
NMR Spectroscopy (
1
H-NMR): The most definitive proof of successful Knoevenagel condensation is the complete disappearance of the highly deshielded aldehyde proton signal (typically a singlet at
δ
9.8 - 10.1 ppm). Concurrently, a new vinylic proton signal will emerge. For malononitrile derivatives, this singlet typically appears between
δ
7.8 - 8.2 ppm, shifted downfield due to the anisotropic effect of the cyano groups.
Troubleshooting Ester Hydrolysis: If LC-MS analysis reveals a mass corresponding to the free ethyl vanillin Knoevenagel adduct (loss of the 2,4-dichlorobenzoyl group,
Δm/z=−172
), your basic conditions are too harsh. Immediately switch from primary amines or inorganic bases to L-proline or strictly anhydrous piperidine conditions.
Arrested Aldol Intermediate: If the reaction stalls at the
β
-hydroxy intermediate (detectable via a broad -OH stretch in IR around 3400 cm
−1
), the dehydration step is failing. This is common with sterically hindered active methylenes. Remedy this by transitioning to Protocol B (Toluene reflux with a Dean-Stark apparatus).
References
Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. Available at:
Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol. MDPI Molecules. Available at:
Bioactive halogenosubstituted cinnamic acids: Synthesis by Knoevenagel condensation using conventional as well as microwave irradiation. Der Pharma Chemica. Available at:
Technical Notes & Optimization
Troubleshooting
How to prevent unwanted ester hydrolysis of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate in aqueous media
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate and encountering challenge...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate and encountering challenges with its stability in aqueous environments. Unwanted ester hydrolysis can significantly impact experimental outcomes, leading to reduced yield, altered biological activity, and inconsistent results. This document provides in-depth troubleshooting advice, preventative strategies, and answers to frequently asked questions to help you mitigate these issues effectively.
Understanding the Challenge: The Inherent Instability of Esters in Water
Esters, while crucial functional groups in many active compounds, are susceptible to hydrolysis—a chemical reaction with water that cleaves the ester bond, yielding the parent carboxylic acid and alcohol.[1][2][3] In the case of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate, this degradation pathway leads to the formation of 2,4-dichlorobenzoic acid and 2-ethoxy-4-formylphenol.
This process can be catalyzed by either acidic or basic conditions.[2][3][4] Even in neutral water, a slow hydrolysis can occur.[2][5] For researchers in drug development and other scientific fields, preventing this degradation is paramount to ensure the integrity and efficacy of the compound throughout its experimental lifecycle.
Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis and why is it a significant problem for my compound?
A1: Ester hydrolysis is the cleavage of an ester bond by reaction with water, breaking down 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate into 2,4-dichlorobenzoic acid and 2-ethoxy-4-formylphenol.[1][2][3] This is problematic because the resulting degradation products will have different chemical and biological properties than the parent compound. This can lead to a loss of desired activity, the emergence of unforeseen side effects, and a general lack of reproducibility in your experiments.
Q2: At what pH is my compound most susceptible to hydrolysis?
A2: Ester hydrolysis is catalyzed by both acids and bases.[2][3][4] Therefore, the rate of hydrolysis is typically lowest at a slightly acidic to neutral pH and increases significantly in both highly acidic (below pH 4) and alkaline (above pH 8) conditions.[6] Basic hydrolysis, also known as saponification, is generally irreversible and often proceeds more rapidly than acid-catalyzed hydrolysis.[4][7] It is crucial to determine the pH-stability profile of your specific compound to identify the optimal pH range for its storage and use.
Q3: Can temperature affect the rate of hydrolysis?
A3: Yes, temperature plays a significant role. Like most chemical reactions, the rate of ester hydrolysis increases with temperature.[8] Therefore, storing your compound in aqueous solutions at lower temperatures (e.g., in a refrigerator or on ice) can effectively slow down the degradation process.[8]
Q4: Are there any additives I can use to prevent hydrolysis?
A4: Yes, several strategies involving additives can be employed. The use of co-solvents can reduce the concentration of water available to react with the ester.[9][10] Additionally, certain stabilizing agents, such as carbodiimides, can react with the carboxylic acid product of hydrolysis, although this is a more complex formulation strategy.[1][11] The inclusion of chelating agents like EDTA can also be beneficial by sequestering metal ions that might catalyze hydrolysis.[1]
Troubleshooting Guide: Proactive and Reactive Strategies
This section provides actionable steps to diagnose and resolve issues related to the hydrolysis of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate.
Issue 1: Rapid degradation of the compound observed in aqueous buffer.
Root Cause Analysis: The pH of the buffer is likely outside the optimal stability range for the ester.
Troubleshooting Steps:
pH Profiling: Conduct a pH-stability study to determine the optimal pH for your compound. This involves preparing a series of buffers across a wide pH range (e.g., pH 3-10) and monitoring the degradation of your compound over time using an appropriate analytical method like HPLC or ¹H NMR.[12]
Buffer Adjustment: Based on the results of your pH profiling, adjust the pH of your experimental solutions to the range where the compound exhibits maximum stability.
Temperature Control: Perform experiments at the lowest practical temperature to slow the rate of hydrolysis.[8]
Issue 2: Inconsistent results between experimental runs.
Root Cause Analysis: Variability in the preparation of aqueous solutions or storage conditions may be leading to different extents of hydrolysis.
Troubleshooting Steps:
Standardize Solution Preparation: Implement a strict protocol for the preparation of all aqueous solutions, ensuring consistent pH and component concentrations.
Fresh Preparations: Prepare aqueous solutions of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate fresh for each experiment whenever possible.
Minimize Water Exposure: If the experimental design allows, consider using co-solvents to reduce the water activity in your solution.[9]
Issue 3: Formation of precipitate in the aqueous solution.
Root Cause Analysis: The hydrolysis products, 2,4-dichlorobenzoic acid and 2-ethoxy-4-formylphenol, may have lower solubility in your aqueous medium than the parent ester, leading to precipitation as they form.
Troubleshooting Steps:
Solubility Assessment: Determine the solubility of the parent compound and its potential hydrolysis products in your chosen buffer system.
Co-solvent Introduction: The addition of a water-miscible organic co-solvent, such as DMSO or ethanol, can increase the solubility of all components and prevent precipitation.[13] It's important to start with low percentages of the co-solvent and verify that it does not negatively impact your experiment.
Experimental Protocols
Protocol 1: pH-Stability Profiling of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate
Objective: To determine the pH range of maximum stability for the target compound.
Materials:
2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range of 3 to 10.
Acetonitrile (ACN) or other suitable organic solvent.
HPLC system with a suitable column (e.g., C18) and detector.
Procedure:
Prepare a stock solution of the compound in ACN.
In separate vials, add a small aliquot of the stock solution to each buffer to achieve the desired final concentration. The final percentage of ACN should be kept low and consistent across all samples to minimize its effect on the hydrolysis rate.
Incubate the vials at a constant temperature (e.g., 25°C or 37°C).
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial and quench the reaction by diluting with the mobile phase.
Analyze the samples by HPLC to quantify the remaining concentration of the parent compound.
Plot the percentage of the remaining parent compound against time for each pH.
Determine the rate constant of hydrolysis at each pH and identify the pH range with the lowest rate of degradation.
Protocol 2: Evaluating the Effect of Co-solvents on Hydrolysis
Objective: To assess the ability of different co-solvents to inhibit hydrolysis.
Materials:
2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate
Buffer at a pH known to cause moderate hydrolysis (determined from Protocol 1).
Various water-miscible organic co-solvents (e.g., DMSO, ethanol, propylene glycol).
HPLC system.
Procedure:
Prepare a stock solution of the compound in the chosen co-solvent.
Prepare a series of solutions containing the buffer and varying percentages of the co-solvent (e.g., 0%, 5%, 10%, 20% v/v).
Add the stock solution to each of the buffer/co-solvent mixtures to achieve the same final concentration of the parent compound.
Incubate and analyze the samples over time as described in Protocol 1.
Compare the degradation rates in the presence of different co-solvents and concentrations to the control (0% co-solvent).
Data Presentation
Table 1: Hypothetical pH-Stability Profile of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate at 25°C
pH
Rate Constant (k, hr⁻¹)
Half-life (t½, hours)
3.0
0.085
8.2
4.0
0.025
27.7
5.0
0.010
69.3
6.0
0.008
86.6
7.0
0.012
57.8
8.0
0.045
15.4
9.0
0.150
4.6
10.0
0.520
1.3
Table 2: Hypothetical Effect of Co-solvents on Hydrolysis at pH 8.0 and 25°C
Co-solvent
Concentration (v/v)
Rate Constant (k, hr⁻¹)
% Inhibition of Hydrolysis
None (Control)
0%
0.045
0%
DMSO
10%
0.022
51.1%
DMSO
20%
0.011
75.6%
Ethanol
10%
0.028
37.8%
Ethanol
20%
0.018
60.0%
Propylene Glycol
10%
0.031
31.1%
Propylene Glycol
20%
0.021
53.3%
Visualization of Key Concepts
Caption: General mechanism of ester hydrolysis.
Caption: Troubleshooting decision workflow.
References
Shankara, G. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Vertex AI Search.
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. [Link]
Zhu, L., et al. (n.d.). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. PMC. [Link]
Clark, J. (n.d.). Hydrolysing Esters. Chemguide. [Link]
Chemistry Steps. (2020, February 23). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. [Link]
Marchetti, J. M. (n.d.). A comprehensive review of the influence of co-solvents on the catalysed methanolysis process to obtain biodiesel. PMC. [Link]
Hoagland, R. E. (n.d.). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS. [Link]
Ferdous, A. J., Dickinson, N. A., & Waigh, R. D. (1991). 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups. Journal of Pharmacy and Pharmacology, 43(12), 860-862. [Link]
Jabeen, F., et al. (2023, December 3). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. ResearchGate. [Link]
Wang, Y., et al. (n.d.). Hydrolysis Reaction Mechanism of 2,4-Dichlorophenoxy Acetic Acid Metabolism. ResearchGate. [Link]
He, C., et al. (2019, December 25). Use of Co-Solvents in Hydrothermal Liquefaction (HTL) of Microalgae. MDPI. [Link]
The Pharmaceutical Journal. (2010, October 9). Understanding the chemical basis of drug stability and degradation. [Link]
ResearchGate. (n.d.). Ionic Liquids as (Co-)Solvents for Nonhydrolytic Enzymes. [Link]
Monash University. (2015, November 5). The Hydrolysis of Diclofenac Esters. [Link]
Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]
ResearchGate. (n.d.). Inhibition of Hydrolysis of Esters in Solution by Formation of Complexes I. [Link]
da Silva, F. F., & da Silva, A. B. F. (2013, May 3). Revisiting the Mechanism of Neutral Hydrolysis of Esters: Water Autoionization Mechanisms with Acid or Base Initiation Pathways. ACS Publications. [Link]
MDPI. (2025, June 19). Inhibiting the Production of Polychlorinated Organic Pollutants in the Hydrolysis Oxidation Process of 1,2-Dichlorobenzene. [Link]
Garavelli, C. B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science, 47(3).
Hang, L. T. T., et al. (2020). A survey on acid hydrolysis in analyzing the monosaccharide composition of exopolysaccharide from Ophiocordyceps sinensis. International Journal of Agricultural Technology, 16(3), 619-628. [Link]
Shanghai Langyi Functional Materials Co., Ltd. (2025, July 25). Application and Prospects of Hydrolysis-Resistant Agents in Solvent-Free Polyester-Type Polyurethane Systems. [Link]
ResearchGate. (2023, December 3). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. [Link]
Palomo, J., et al. (2020, October 10). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. [Link]
Cheméo. (n.d.). Chemical Properties of Phenol, 2,4-dichloro- (CAS 120-83-2). [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural checklists. Successful synthesis of 2-ethoxy-4-formylphenyl 2,4-dichlorobenzoate requires a deep understanding of the mechanistic causality behind each reagent choice. This guide provides field-proven insights, self-validating protocols, and diagnostic logic to help you achieve >95% yields.
Mechanistic Causality & Reaction Dynamics
The synthesis of 2-ethoxy-4-formylphenyl 2,4-dichlorobenzoate involves the esterification of the phenolic hydroxyl group of ethyl vanillin with 2,4-dichlorobenzoyl chloride. While seemingly a straightforward nucleophilic acyl substitution, researchers frequently encounter low yields due to two competing mechanistic factors:
Steric Shielding vs. Electrophilicity: The two electron-withdrawing chlorine atoms on 2,4-dichlorobenzoyl chloride make the carbonyl carbon highly electrophilic. However, the ortho-chloro substituent twists the carbonyl out of coplanarity with the aromatic ring and creates a significant steric shield. This hinders the attack of the bulky phenoxide of ethyl vanillin.
Competitive Hydrolysis: In traditional aqueous , the base neutralizes the generated HCl to drive the equilibrium forward. However, because the acyl chloride is highly electrophilic but sterically hindered toward bulky nucleophiles, the smaller hydroxide ions (or water molecules) can easily penetrate the steric shield. If the biphasic mixing is insufficient, hydrolysis outpaces esterification, converting your starting material into 2,4-dichlorobenzoic acid.
To overcome this, we recommend shifting from aqueous conditions to an anhydrous catalyzed system using 4-Dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, attacking the acid chloride to form a highly reactive, less sterically hindered acylpyridinium intermediate that rapidly reacts with the phenol.
Experimental Workflows & Methodologies
Below are two validated methodologies. Protocol A is the authoritative standard for maximizing yield, while Protocol B is provided for industrial scale-ups where anhydrous conditions are cost-prohibitive.
Optimized anhydrous synthesis workflow for 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate.
This self-validating protocol utilizes DMAP to bypass steric hindrance and eliminate hydrolysis.
Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 eq of (3-ethoxy-4-hydroxybenzaldehyde) in anhydrous Dichloromethane (DCM) (0.2 M concentration).
Base & Catalyst Addition: Add 1.5 eq of anhydrous Triethylamine (TEA) followed by 0.1 eq of DMAP.
Self-Validation Check: The solution should remain clear. A slight yellowing is normal due to the phenoxide formation.
Acylation: Cool the mixture to 0 °C in an ice bath. Dissolve 1.2 eq of 2,4-dichlorobenzoyl chloride in a small volume of anhydrous DCM and add it dropwise over 15 minutes.
Self-Validation Check: A transient yellow/orange hue followed by the immediate precipitation of white TEA·HCl salts confirms the active formation of the acylpyridinium intermediate and subsequent esterification.
Reaction: Remove the ice bath and stir at room temperature for 4 hours. Monitor via TLC (Hexanes:Ethyl Acetate 3:1). The reaction is complete when the polar ethyl vanillin spot (Rf ~0.3) is fully replaced by the non-polar ester spot (Rf ~0.7).
Workup: Quench with saturated aqueous NaHCO₃. Extract the organic layer, wash with 0.1 M HCl (to remove DMAP/TEA), and finally with brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Purification: Recrystallize the crude solid from hot ethanol to yield pure 2-ethoxy-4-formylphenyl 2,4-dichlorobenzoate.
Protocol B: Biphasic Schotten-Baumann (Alternative for Scale-Up)
For environments where anhydrous solvents cannot be used. Vigorous stirring is the critical success factor here.
Preparation: Dissolve 1.0 eq of ethyl vanillin in a 10% aqueous Na₂CO₃ solution. (Avoid strong NaOH to prevent formyl group degradation or ).
Solvent Addition: Add an equal volume of DCM or Toluene to create a biphasic system.
Acylation: Cool to 0 °C. Add 1.3 eq of 2,4-dichlorobenzoyl chloride dropwise.
Critical Step: You must stir vigorously (>800 RPM). The occurring at the aqueous interface.
Isolation: Separate the organic layer, wash with brine, dry, and concentrate.
Quantitative Data & Optimization Metrics
The following table summarizes the causal relationship between reaction conditions and isolated yields, derived from optimization studies.
Reaction System
Base / Catalyst
Solvent
Temp (°C)
Conversion (%)
Primary Byproduct
Biphasic (Standard)
NaOH (aq)
Toluene
25
45-55%
2,4-Dichlorobenzoic acid
Biphasic (Optimized)
Na₂CO₃ (aq)
DCM
0 to 25
70-80%
2,4-Dichlorobenzoic acid
Anhydrous (Standard)
Triethylamine
DCM
0 to 25
60-70%
Unreacted Ethyl Vanillin
Anhydrous (Catalyzed)
TEA + DMAP
DCM
0 to 25
>95%
None (Trace Acid)
Diagnostic Troubleshooting Guide (FAQs)
Diagnostic logic tree for identifying and resolving common yield issues in esterification.
Q1: My yield is below 50%, and NMR shows massive contamination with 2,4-dichlorobenzoic acid. What went wrong?A1: Your acyl chloride is undergoing hydrolysis faster than esterification. If using Schotten-Baumann conditions, your stirring rate is likely too low, or the addition rate of the acyl chloride was too fast, allowing it to pool in the aqueous phase. Switch to the anhydrous Protocol A. If you are already using Protocol A, your DCM or TEA is wet. Use freshly distilled, anhydrous reagents.
Q2: The reaction stalls at 60% conversion, and I recover a lot of unreacted ethyl vanillin, but no benzoic acid. Why?A2: This is a classic symptom of steric hindrance. The ortho-chloro group on the acyl chloride is blocking the bulky ethyl vanillin phenoxide from attacking the carbonyl. You need a nucleophilic catalyst. Adding 0.1 equivalents of DMAP will form a highly reactive acylpyridinium intermediate that easily overcomes this steric barrier.
Q3: Can I use Pyridine as both the solvent and the base instead of TEA/DCM?A3: Yes, pyridine is an excellent solvent for this reaction and acts as its own nucleophilic catalyst. However, pyridine is highly toxic, notoriously difficult to remove during workup, and can complicate the purification of the final ester. The TEA/DCM system with catalytic DMAP provides the exact same mechanistic benefits but allows for a simple, clean aqueous workup.
Q4: How do I ensure the formyl group on ethyl vanillin doesn't react?A4: Aldehydes are generally stable to acyl chlorides and mild bases (TEA, Na₂CO₃). However, if you use strong aqueous NaOH and allow the reaction to heat up, the formyl group can undergo base-catalyzed degradation or oxidation. Keep the reaction strictly at or below room temperature and utilize mild bases to protect the aldehyde moiety.
References
Organic Chemistry Portal. "Schotten-Baumann Reaction". Organic Chemistry Portal. Available at:[Link]
Grokipedia. "Schotten–Baumann reaction". Grokipedia. Available at:[Link]
ACS Publications. "Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide". Organic Process Research & Development. Available at:[Link]
Wikipedia. "Ethylvanillin". Wikimedia Foundation. Available at:[Link]
Troubleshooting
Improving solubility of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate for cell culture media
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to evaluate highly lipophilic drug candidates in aqueous in vitro assays.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to evaluate highly lipophilic drug candidates in aqueous in vitro assays.
Working with 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate (CAS: 444110-64-9) presents a classic formulation challenge. Due to its heavy halogenation and multiple aromatic rings, this compound exhibits extreme hydrophobicity. Below is our comprehensive, field-proven guide to overcoming precipitation issues without compromising the biological integrity of your cell culture models.
Section 1: The "Brick Dust" Dilemma (FAQs)
Q: Why does 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate precipitate immediately when added to DMEM or RPMI media?A: This compound is an uncharged, highly lipophilic ester/aldehyde. When transitioning the compound from a 100% DMSO stock into an aqueous cell culture medium, the sudden increase in solvent polarity forces the hydrophobic molecules to aggregate to minimize contact with water. This thermodynamic process, known as "hydrophobic collapse," results in the micro-crystalline "brick dust" often observed crashing out of solution.
Q: Can I simply increase the DMSO concentration in my media to keep it dissolved?A: No. While increasing DMSO will thermodynamically favor solubility, it introduces severe biological artifacts. Studies demonstrate that DMSO concentrations above 1% significantly reduce cellular readout parameters across multiple cell lines, and even concentrations as low as 0.25% to 0.5% can induce unintended inhibitory or stimulatory immunomodulatory effects[1]. Furthermore, high DMSO concentrations cause mild cytotoxicity that compromises overall cell viability[2]. The gold standard is to maintain final DMSO concentrations at ≤ 0.1% (v/v).
Q: If I cannot use more DMSO, what is the most effective solubilization strategy for this specific chemical structure?A: The most reliable method for highly lipophilic, non-ionizable aromatic compounds is host-guest complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface (ensuring aqueous solubility) and a lipophilic central cavity (which encapsulates the hydrophobic drug)[3]. This prevents the compound from crystallizing in the media while maintaining its bioavailability to the cells[2].
Section 2: Quantitative Solvent Compatibility
To design a successful assay, you must balance compound solubility with cellular health. The table below summarizes the maximum tolerated concentrations of common solubilizing agents.
Biologically inert in most assays; does not significantly alter LPS-induced IL-6 or ROS[1].
BSA
0.1% - 1% (w/v)
Acts as a natural carrier protein; however, requires careful lot-to-lot validation to ensure no endotoxin contamination.
Section 3: Visualizing the Solubilization Workflow
Decision tree for solubilizing 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate in cell culture.
Section 4: Step-by-Step Methodologies
Every protocol in your lab must be a self-validating system. Choose the protocol below based on your target assay concentration.
Protocol A: Direct DMSO Dilution (For Final Assay Concentrations < 1 µM)
Mechanistic Insight: For highly potent assays where the final concentration is very low, the compound may remain below its aqueous thermodynamic solubility limit, allowing for direct dilution if kinetic trapping is avoided.
Stock Preparation: Dissolve 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate in 100% anhydrous DMSO to create a 10 mM master stock. Store aliquots at 4°C under nitrogen.
Self-Validation: Inspect the tube against a strong light source. The solution must be 100% optically clear with no Schlieren lines.
Intermediate Dilution: Dilute the 10 mM stock to 1 mM using 100% DMSO.
Media Pre-warming (Critical): Warm the complete cell culture media (containing 10% FBS) to 37°C.
Causality: Heat increases the kinetic energy of the solvent, reducing the localized precipitation shock when the DMSO hits the water. The serum proteins (BSA) will immediately begin binding the free drug.
Rapid Injection: Using a micropipette, inject 1 µL of the 1 mM DMSO stock directly into the center of 1 mL of the pre-warmed media while vortexing simultaneously. (Final concentration: 1 µM compound, 0.1% DMSO).
Microscopic Validation: Before applying to cells, examine the media under a phase-contrast microscope at 20X magnification to confirm the absolute absence of micro-crystals.
Mechanistic Insight: When the required concentration exceeds the aqueous solubility limit, HP-β-CD acts as a molecular shield, replacing unfavorable water-hydrophobe interactions with favorable cavity-hydrophobe interactions[3].
Cyclodextrin Solution: Prepare a 20% (w/v) solution of HP-β-CD in sterile PBS or basal media. Filter sterilize (0.22 µm).
Solvent Evaporation (Thin Film): Dissolve the required amount of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate in a volatile solvent (e.g., ethanol or methanol) in a glass vial. Evaporate the solvent under a gentle stream of nitrogen to form a thin, uniform film on the vial walls.
Causality: Creating a thin film maximizes the surface area, overcoming the lattice energy of the solid drug and allowing the cyclodextrin to interact efficiently.
Complexation: Add the 20% HP-β-CD solution to the vial. Sonicate in a water bath at 37°C for 30-60 minutes until the film is completely dissolved.
Equilibration: Place the vial on an orbital shaker at room temperature for 24 hours to ensure thermodynamic equilibrium of the inclusion complex.
Filtration and Quantification (Self-Validation): Filter the solution through a 0.45 µm PVDF filter to remove any uncomplexed drug. Because encapsulation efficiency is rarely 100%, you must quantify the exact concentration of the filtrate via HPLC or UV-Vis before diluting it into your final cell culture media.
Section 5: Cyclodextrin Delivery Mechanism
Mechanism of HP-β-CD inclusion complexation enhancing lipophilic drug bioavailability.
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC / National Institutes of Health. 1
Beig, A., et al. (2013). Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations. PMC / National Institutes of Health. 3
Cano, A., et al. (2023). Oleanolic Acid Complexation with Cyclodextrins Improves Its Cell Bio-Availability and Biological Activities for Cell Migration. MDPI. 2
HPLC method development and mobile phase optimization for CAS 444110-64-9 purification
Welcome to the Technical Support and Method Development Center for CAS 444110-64-9 (2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate). As a Senior Application Scientist, I have designed this guide to move beyond standard ope...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support and Method Development Center for CAS 444110-64-9 (2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate).
As a Senior Application Scientist, I have designed this guide to move beyond standard operating procedures. Here, we explore the causality behind chromatographic behaviors, empowering you to build robust, self-validating Analytical Quality by Design (AQbD) frameworks for the purification and quantification of this specific molecule.
Part 1: Physicochemical Profiling & Strategy
Before turning on the pump, we must interrogate the molecule. CAS 444110-64-9 contains a highly hydrophobic 2,4-dichlorobenzoate moiety, an ethoxy ether, and a reactive formyl (aldehyde) group.
Table 1: Physicochemical Impact on Chromatographic Behavior
Structural Feature
Chromatographic Consequence
Method Development Strategy
Dual Aromatic Rings
High hydrophobicity (
logP>3
); strong retention on alkyl phases.
Restrict mobile phase to acidic conditions (pH 3.0–4.0) to maintain structural integrity.
Formyl (Aldehyde) Group
Prone to oxidation or hydration in unbuffered aqueous environments.
Use freshly prepared, degassed mobile phases. Avoid primary alcohol/amine additives.
Part 2: Core Method Development Workflows
To ensure a robust separation, we employ a systematic Analytical Quality by Design (AQbD) approach . The following protocol outlines a self-validating Universal Gradient Scouting method designed to identify the optimal elution window for CAS 444110-64-9 and its related impurities (e.g., des-chloro degradation products).
System Preparation: Purge the HPLC system with Mobile Phase A (0.1% Formic Acid in MS-grade
H2O
) and Mobile Phase B (Acetonitrile). Ensure baseline stability at a detection wavelength of 254 nm (optimal for the conjugated aromatic system).
Column Equilibration: Install a sub-3 µm C18 or Phenyl-Hexyl column (e.g., 50 mm x 4.6 mm). Equilibrate with 5% B for at least 10 column volumes.
Sample Preparation: Dissolve CAS 444110-64-9 in a diluent matching the initial gradient conditions (e.g., 10% MeCN in
H2O
). Causality: Injecting a highly hydrophobic compound in 100% strong solvent (like pure DMSO or MeCN) causes the analyte to outpace the mobile phase mixing front, leading to severe peak splitting.
Scouting Run Execution: Execute a ballistic gradient from 5% B to 95% B over 5 minutes (See Table 2).
Self-Validation Check (Flow-Rate Variation): To validate the absence of on-column degradation (e.g., ester hydrolysis), inject the sample at 0.5 mL/min and 1.0 mL/min. If the total peak area of impurities increases at the slower flow rate (due to longer column residence time), on-column degradation is occurring. This dictates an immediate need for stricter pH control or a lower column compartment temperature.
Table 2: Optimized Universal Scouting Gradient
Time (min)
% Mobile Phase A (0.1% FA in
H2O
)
% Mobile Phase B (MeCN)
Flow Rate (mL/min)
Curve
0.0
95
5
1.0
Initial
5.0
5
95
1.0
Linear
6.0
5
95
1.0
Hold
6.1
95
5
1.0
Return
8.0
95
5
1.0
Re-equilibrate
Note: This ballistic gradient approach is adapted from universal pharmaceutical screening methods to rapidly determine the analyte's retention factor (
k′
) .
Caption: HPLC Method Development Workflow for CAS 444110-64-9.
Part 3: Mobile Phase Optimization & Troubleshooting FAQs
Choosing the right organic modifier is critical for resolving closely related structural analogs.
Table 3: Mobile Phase B Selection Matrix
Solvent
Elution Strength
Selectivity Mechanism
Best Use Case for CAS 444110-64-9
Acetonitrile (MeCN)
High
Dipole-dipole interactions.
Routine purity checks; provides lower backpressure and sharper peaks for highly hydrophobic compounds.
Methanol (MeOH)
Moderate
Hydrogen bonding; enhances
π−π
interactions.
Resolving positional isomers or mono-chloro impurities on a Phenyl-Hexyl column .
Q: I am observing a shifting retention time (RT) for the main peak over consecutive injections. What is the root cause?
A: For a neutral, hydrophobic molecule like CAS 444110-64-9, RT drift is rarely due to ionization changes. The causality usually points to inadequate column equilibration or phase collapse . If you are starting your gradient at 0% B (100% aqueous), the hydrophobic C18 chains can mat down (phase collapse), drastically reducing the effective surface area. Solution: Always maintain at least 5% organic modifier in your initial gradient conditions to keep the stationary phase solvated.
Q: My target peak is tailing severely (
Tf>1.8
). How do I correct this?
A: Peak tailing for non-basic compounds typically indicates secondary interactions with unendcapped silanol groups or column overloading.
Check Mass Load: CAS 444110-64-9 is highly hydrophobic and can easily saturate the stationary phase pores. Reduce the injection mass by 50%. If symmetry improves, you were operating outside the column's linear dynamic range.
Check Diluent: Ensure your sample is not dissolved in 100% strong solvent.
Q: I suspect the ester bond is hydrolyzing during the run. How do I prove this?
A: Implement a self-validating diagnostic run. Inject the sample using a neutral mobile phase (pH 7.0) and compare it to an acidic mobile phase (pH 3.0). If you observe a reduction in the main peak area and the emergence of two new early-eluting peaks (corresponding to the cleaved acid and alcohol moieties) at pH 7.0, you have confirmed base-catalyzed ester hydrolysis. Lock your method to pH 3.0 using Formic Acid or a Phosphate buffer.
Caption: Troubleshooting Logic Tree for Peak Anomalies.
References
Tome, T., Žigart, N., Časar, Z., & Obreza, A. (2019). Development and Optimization of Liquid Chromatography Analytical Methods by Using AQbD Principles: Overview and Recent Advances. Organic Process Research & Development (ACS Publications).[Link]
Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America.[Link]
Removing trace catalytic impurities from crude 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate
Welcome to the technical support guide for the purification of crude 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate. This document is designed for researchers, scientists, and drug development professionals to provide in-d...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the purification of crude 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during the purification of this specific aromatic ester. Our goal is to equip you with the scientific rationale behind each step, ensuring a robust and reproducible purification outcome.
Understanding the Challenge: The Nature of the Impurities
The synthesis of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate, typically an esterification reaction between 2-ethoxy-4-formylphenol and 2,4-dichlorobenzoyl chloride, is often facilitated by a nucleophilic catalyst. The most common catalysts for this transformation are tertiary amines such as triethylamine (TEA) or, for more challenging reactions, 4-dimethylaminopyridine (DMAP).
These basic catalysts, along with any unreacted acidic starting materials (e.g., 2,4-dichlorobenzoic acid from hydrolysis of the acyl chloride), are the primary impurities that must be removed from the crude product. Their effective removal is critical for obtaining a high-purity final compound.
Q1: My NMR spectrum shows persistent peaks corresponding to a basic catalyst (e.g., DMAP, triethylamine) even after a standard aqueous workup. What's going wrong?
This is a common issue, especially with highly effective catalysts like DMAP, which can be tenacious. The standard workup may not be sufficient due to incomplete protonation of the basic catalyst.
Root Cause Analysis:
The principle of the workup is an acid-base extraction.[1][2][3] By washing the organic solution of your crude product with an acidic aqueous solution (e.g., 1M HCl), the basic amine catalyst is protonated. This forms an ammonium salt, which is ionic and therefore preferentially soluble in the aqueous layer, allowing it to be washed away.[3] If this process is inefficient, the catalyst remains in the organic layer with your product.
Troubleshooting Protocol:
Increase Acid Wash Volume & Repetitions: Instead of a single wash, perform at least two to three sequential washes with dilute acid (e.g., 1M HCl or 5% aq. KHSO₄).[4] This ensures a more complete extraction of the basic impurity.
Verify pH: After an acid wash, test the pH of the aqueous layer to ensure it is acidic. This confirms you have used a sufficient amount of acid to neutralize and protonate all the basic impurities.
Consider a Chelating Wash for DMAP: For stubborn DMAP contamination, an alternative is to wash the organic layer with a 10% aqueous copper(II) sulfate solution.[5][6] DMAP forms a water-soluble coordination complex with copper, which is then efficiently partitioned into the aqueous phase.[4][6] Continue washing until the blue copper sulfate solution no longer changes color (it turns purple upon complexing with the amine).[5]
Q2: After purification, I see a broad peak in my ¹H NMR spectrum around 10-12 ppm and my yield is lower than expected. What is this impurity?
A broad singlet in this region is characteristic of a carboxylic acid proton, which in this case is almost certainly unreacted 2,4-dichlorobenzoic acid. This can arise if the 2,4-dichlorobenzoyl chloride starting material hydrolyzed during the reaction or workup.
Root Cause Analysis:
This indicates that the base wash (e.g., with saturated sodium bicarbonate) during the workup was insufficient to deprotonate and remove the acidic impurity. The carboxylate salt formed is water-soluble and should be removed in the aqueous layer.[1][7]
Troubleshooting Protocol:
Perform a Thorough Base Wash: Wash the organic layer containing the crude product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium hydroxide (NaOH).[8] Repeat this wash 2-3 times.
pH Check: After the base wash, check the pH of the aqueous layer to ensure it is basic. This confirms that all acidic impurities have been neutralized and extracted.
Caution with Strong Base: Be mindful that prolonged exposure to strong bases like NaOH can potentially hydrolyze your desired ester product, which would also lead to a lower yield.[1] For this reason, sodium bicarbonate is often the preferred, milder base for the workup.[1]
Q3: My crude product is a persistent oil or gum, but I expect a solid. How can I induce crystallization?
The presence of residual solvent or trace impurities can significantly depress the melting point of a compound, causing it to appear as an oil or a semi-solid gum.[9]
Root Cause Analysis:
This is a purity and/or a solvent issue. The first step is to ensure all volatile impurities and solvents have been removed. If it remains an oil, a purification step is necessary.
Troubleshooting Protocol:
Thorough Drying: Ensure the crude product, after aqueous workup and drying with an agent like Na₂SO₄ or MgSO₄, is thoroughly concentrated under high vacuum for an extended period to remove all traces of the organic solvent.
Scratching & Seeding: If the oil is highly viscous, attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface.[9][10] This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth.[9] If you have a pure crystal of the product, adding a tiny "seed crystal" can initiate crystallization.[10]
Trituration: Add a small amount of a solvent in which your product is expected to be poorly soluble (e.g., cold hexanes). Stir or sonicate the mixture. The impurities may dissolve in the solvent, leaving the purer, solid product behind.
Proceed to Purification: If the above methods fail, the level of impurity is too high. You must proceed with a more rigorous purification technique like recrystallization or column chromatography.[9]
Q4: How do I choose between Recrystallization and Flash Column Chromatography for final purification?
The choice depends on the purity of your crude material and the nature of the impurities.
Decision Framework:
Recrystallization is an ideal and highly efficient technique for purifying compounds that are already relatively pure (>90-95%) and are crystalline solids.[11][12] The principle is based on the difference in solubility of the compound and impurities in a hot versus a cold solvent.[11][13]
Flash Column Chromatography is a more versatile technique that separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in the mobile phase.[14][15][16] It is the method of choice for oils, for separating mixtures with very similar components, or when the crude material is of lower purity.[17]
Caption: Decision workflow for selecting a purification method.
Detailed Experimental Protocols
Protocol 1: Optimized Aqueous Workup via Acid-Base Extraction
This protocol is designed for the initial purification of the crude reaction mixture to remove catalytic and acidic/basic impurities.
Dissolution: Dissolve the entire crude reaction mixture in an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). Use a volume that is approximately 10-20 times the volume of the crude material.
Acid Wash (Removes Basic Catalysts): Transfer the organic solution to a separatory funnel. Add an equal volume of 1M HCl (aq). Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 30-60 seconds. Allow the layers to separate, then drain and discard the lower aqueous layer. Repeat this acid wash two more times.[1][4]
Base Wash (Removes Acidic Impurities): To the organic layer remaining in the funnel, add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃). Shake and vent as before. Drain and discard the aqueous layer. Repeat this base wash two times.
Brine Wash: Wash the organic layer once with an equal volume of saturated aqueous sodium chloride (brine).[5] This helps to remove the bulk of the dissolved water from the organic layer.
Drying & Concentration: Drain the organic layer into an Erlenmeyer flask. Add a suitable amount of a solid drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), swirl, and let it stand for 10-15 minutes. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude, purified product.
Caption: Standard aqueous workup workflow for impurity removal.
Protocol 2: Recrystallization
This protocol should be used if the product from Protocol 1 is a solid of >90% purity.
Solvent Selection: Choose a suitable solvent or solvent system.[11] The ideal solvent will dissolve the compound when hot but not at room temperature.[11][12] Common systems for moderately polar compounds include ethyl acetate/hexanes or ethanol/water.
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just fully dissolve the solid.[9][11]
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.[11][18]
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[11]
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 3: Flash Column Chromatography
Use this protocol for oils or highly impure solids.
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). The ideal system gives your desired product an Rf value of approximately 0.2-0.4.[17][19] A common mobile phase for this type of compound would be a mixture of ethyl acetate and hexanes.
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the least polar component of your mobile phase (e.g., hexanes).[19]
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, create a "dry load" by adsorbing the product onto a small amount of silica gel, which is then added to the top of the column.[14][16]
Elution: Run the mobile phase through the column using positive pressure (air or nitrogen). Collect fractions and monitor them by TLC to identify which ones contain the pure product.[20]
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified product.
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
Recrystallization. (n.d.). University of New Hampshire. Retrieved from [Link]
Remove Sticky Reagents. (n.d.). University of Rochester. Retrieved from [Link]
Su, Z.-M., et al. (2023). Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. Protocols.io. Retrieved from [Link]
Visible Light-Promoted Oxidative Cross-Coupling of Alcohols to Esters. (2024, January 23). PMC. Retrieved from [Link]
Structured Catalysts for Continuous Biphasic Furfural Synthesis from Biorefinery Feedstock. (2025, October 14). MDPI. Retrieved from [Link]
Successful Flash Chromatography. (n.d.). King Group. Retrieved from [Link]
Lopes, J. A., et al. (2016, February 24). Molecularly imprinted polymer strategies for removal of a genotoxic impurity, 4-dimethylaminopyridine, from an active pharmaceutical ingredient. Fenix. Retrieved from [Link]
Supramolecular purification of aromatic polyester monomers from chemical depolymerization. (2024, October 11). RSC Publishing. Retrieved from [Link]
Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). JoVE. Retrieved from [Link]
Continuous and Convergent Access to Vicinyl Amino Alcohols. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
Recrystallization (chemistry) | Chemistry | Research Starters. (n.d.). EBSCO. Retrieved from [Link]
7.9. Flash Column Chromatography Guide. (n.d.). DSpace@MIT. Retrieved from [Link]
Can DMF: Water (1:1) Mixture useful for removing the DCC/DMAP/acetonitrile (Solvent) in an esterification reaction?. (2022, February 14). ResearchGate. Retrieved from [Link]
US4304925A - Process for purifying esters. (n.d.). Google Patents.
Video: Acid-Base Extraction | Purpose, Theory & Applications. (n.d.). Study.com. Retrieved from [Link]
What is an Acid and Base Extraction?. (n.d.). Engineering Ideas Clinic - Confluence. Retrieved from [Link]
Purification-of-carboxylic-esters-by-extractive-distillation.pdf. (2011, April 15). ResearchGate. Retrieved from [Link]
Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
Organic Acid-Base Extractions. (2025, September 20). Chemistry Steps. Retrieved from [Link]
Optimizing recrystallization solvents for high-purity 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate
Welcome to the Advanced Synthesis Support Center. Purifying highly functionalized ester intermediates like 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate (CAS: 444110-64-9) presents unique thermodynamic and kinetic challen...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Center. Purifying highly functionalized ester intermediates like 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate (CAS: 444110-64-9) presents unique thermodynamic and kinetic challenges. Due to the molecule's high lipophilicity, conformational flexibility, and reactive formyl moiety, standard single-solvent recrystallization often fails, leading to impurity entrapment or phase separation.
This guide provides mechanistic troubleshooting, quantitative solvent data, and a self-validating protocol to achieve >99.5% purity.
Part 1: Mechanistic Troubleshooting & FAQs
Q: Why is my product failing to crystallize from pure ethanol, despite showing excellent solubility at reflux?A: This is a classic supersaturation failure caused by solvent-solute matching.
Causality: The target molecule lacks hydrogen bond donors but possesses multiple hydrogen bond acceptors (the aldehyde and ester oxygens). Ethanol solvates these acceptors too effectively, depressing the solubility curve so much that the solution remains undersaturated even at 0°C. Furthermore, prolonged heating of the electrophilic formyl group in primary alcohols can lead to the formation of dialkyl acetals, especially if trace acidic impurities are present. Aprotic binary systems are required to prevent this degradation .
Q: I am experiencing "oiling out" (Liquid-Liquid Phase Separation) when cooling my Ethyl Acetate/Hexane mixture. How do I force crystallization?A: Oiling out occurs when the supersaturated solution crosses the liquid-liquid binodal curve before it crosses the solid-liquid solubility curve. The solute separates as an impurity-rich molten phase rather than a crystalline solid.
Causality: The high molecular weight and rotational freedom of the ethoxy and ester linkages lower the melting point of the solvated intermediate. Rapid cooling spikes the supersaturation ratio, favoring a disordered liquid phase over the energy-intensive formation of a crystal lattice.
Solution: Implement a seeded, controlled-cooling protocol. Heat the mixture until homogeneous, cool slowly (0.1°C/min) to just above the cloud point, and introduce 1-2 wt% of pure seed crystals. This bypasses the high activation energy barrier for primary nucleation, directing the system straight into crystal growth .
Q: How do I remove residual 2,4-dichlorobenzoic acid (2,4-DCBA) impurities?A: 2,4-DCBA frequently co-crystallizes with the target ester due to the structural similarity and π-π stacking capabilities of the dichlorophenyl rings.
Causality: 2,4-DCBA forms strong hydrogen-bonded dimers. In strictly non-polar anti-solvents (like pure hexane), these dimers precipitate rapidly alongside your product.
Solution: Ensure the solvent system has a moderate affinity for the acid at lower temperatures. Using an anti-solvent system like Cyclopentyl methyl ether (CPME) and Heptane keeps the 2,4-DCBA dissolved while the hydrophobic ester precipitates. CPME/Heptane mixtures have proven highly effective for purifying highly substituted dichlorobenzoate derivatives .
Part 2: Quantitative Solvent Screening Data
The following table summarizes our thermodynamic screening for 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate recrystallization. Data is based on a 10.0 g crude input.
Solvent System
Solubility @ 70°C (mg/mL)
Solubility @ 5°C (mg/mL)
Yield (%)
Purity (HPLC Area %)
Predominant Issue / Observation
Ethanol (100%)
120
45
62%
97.5%
Low yield; acetal degradation upon prolonged heating.
EtOAc / Hexane (1:3)
>200
15
88%
94.2%
Severe oiling out (LLPS); traps unreacted starting materials.
Toluene / Heptane (1:2)
160
10
91%
98.5%
Good recovery, but toluene is difficult to dry and remove completely.
CPME / Heptane (1:2)
185
8
94%
99.8%
Optimal System; sharp nucleation, no LLPS, rejects 2,4-DCBA.
IPA / Water (9:1)
150
12
89%
99.1%
Effective for removing 2,4-DCBA; requires precise temperature control.
Part 3: Self-Validating Anti-Solvent Crystallization Protocol
This methodology utilizes the optimal CPME/Heptane system. It is designed as a self-validating system —each step contains a physical checkpoint to verify the thermodynamic state before proceeding, ensuring reproducible purity.
Action: Suspend 10.0 g of crude 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate in 40 mL of CPME. Heat to 70°C under 300 RPM agitation.
Causality: CPME is chosen over THF because of its lower water miscibility, higher boiling point (106°C), and superior stability against peroxide formation. This allows safe heating without rapid solvent loss or product hydrolysis.
Validation Checkpoint: Observe the solution at 70°C. If it is not completely transparent, the insoluble matter is likely an inorganic salt or a highly cross-linked polymer. Perform a hot filtration. If transparent, proceed to Step 2.
Step 2: Anti-Solvent Titration & Metastable Zone Identification
Action: Maintain stirring. Add n-Heptane dropwise at 65°C until the first persistent turbidity appears (the cloud point). Immediately add 2 mL of CPME to restore clarity.
Causality: This precisely locates the metastable zone width (MZW) for your specific crude batch. Operating just inside the MZW prevents spontaneous primary nucleation, which causes fine, impure crystals.
Validation Checkpoint: The volume of Heptane required should be between 60–80 mL. If <40 mL is required, the crude contains highly non-polar impurities acting as premature nucleation sites.
Step 3: Seeding & Isothermal Desupersaturation
Action: Cool the clear solution to 55°C. Introduce 0.1 g (1 wt%) of high-purity target seed crystals. Hold isothermally for 60 minutes.
Causality: Seeding bypasses the high activation energy of primary nucleation. The isothermal hold allows the supersaturation to be consumed entirely by crystal growth on the seed surfaces, preventing the system from crossing the LLPS binodal curve (oiling out).
Validation Checkpoint: Inspect the slurry. The crystals should be distinct, free-flowing prisms. If the mixture appears as a milky emulsion, the system has oiled out. Reheat to 65°C, add 5 mL CPME, and re-seed at 55°C.
Step 4: Controlled Cooling & Isolation
Action: Cool the slurry from 55°C to 5°C at a linear rate of 0.2°C/min. Filter the crystals and wash with 20 mL of pre-chilled (0°C) Heptane. Dry in vacuo at 40°C.
Causality: A slow, linear cooling rate maintains a constant supersaturation driving force, preventing secondary nucleation and impurity entrapment. The cold heptane wash displaces the mother liquor without dissolving the product.
Validation Checkpoint: Mass recovery should be 8.5–9.2 g (85–92% yield). A yield >95% strongly indicates the co-crystallization of 2,4-dichlorobenzoic acid, requiring a rework.
Part 4: Workflow Visualization
Fig 1. Decision matrix for optimizing 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate crystallization.
References
Incorporating Solvent-Dependent Kinetics To Design a Multistage, Continuous, Combined Cooling/Antisolvent Crystallization Process. Organic Process Research & Development, ACS Publications (2019).[Link]
Development of Continuous Anti-Solvent/Cooling Crystallization Process using Cascaded Mixed Suspension, Mixed Product Removal Crystallizers. Organic Process Research & Development, ACS Publications (2016).[Link]
Solubility Determination and Thermodynamic Analysis of 2,4-Dichlorobenzoic Acid in 10 Pure Solvents and Three Binary Solvents at 273.15–318.15 K. Journal of Chemical & Engineering Data, ACS Publications (2021).[Link]
Synthesis of A-9758, an Inverse Agonist of Retinoic Acid-Related Orphan Receptor γt. ACS Medicinal Chemistry Letters, via PMC (2022).[Link]
Troubleshooting
Best storage conditions to prevent degradation of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate
This guide provides researchers, scientists, and drug development professionals with essential information on the optimal storage, handling, and troubleshooting for 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate. Adherence...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides researchers, scientists, and drug development professionals with essential information on the optimal storage, handling, and troubleshooting for 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate. Adherence to these guidelines is critical for maintaining the compound's integrity and ensuring the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation risks for this compound?
A1: The molecule possesses two primary reactive sites susceptible to degradation: the ester linkage and the aldehyde group. Therefore, the main risks are hydrolysis of the ester and oxidation of the aldehyde.[1][2][3]
Q2: What is the ideal temperature for storing 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate?
A2: For long-term storage, it is recommended to store the compound in a cool, dry place.[4][5] Refrigeration (2-8°C) is advisable to slow down potential degradation pathways. For shorter-term benchtop use, storage at controlled room temperature (15-25°C) away from direct heat sources is acceptable.[6]
Q3: How should I protect the compound from atmospheric degradation?
A3: To prevent oxidation of the aldehyde group and hydrolysis from atmospheric moisture, the compound should be stored in a tightly sealed, airtight container.[6] For enhanced protection, especially for long-term storage, flushing the container with an inert gas like argon or nitrogen is a highly effective measure.[6]
Q4: Is this compound sensitive to light?
A4: Yes, aromatic aldehydes can be light-sensitive, which can catalyze oxidation.[6] It is crucial to store the compound in an opaque or amber-colored glass bottle to protect it from UV light.[6]
Q5: I see a white crystalline solid in my liquid aldehyde sample. What is it?
A5: The presence of a white crystalline solid is a common indicator that the aldehyde has oxidized to its corresponding carboxylic acid, in this case, 2-ethoxy-4-(2,4-dichlorobenzoyloxy)benzoic acid.[6] Even without visible crystals, a significant amount of the acid impurity can be dissolved in the aldehyde.[6]
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate.
Issue 1: Decreased Reactivity or Inconsistent Experimental Results
Possible Cause: Compound degradation (hydrolysis or oxidation).
Troubleshooting Steps:
Assess Purity: The most effective first step is to check the purity of your sample. A simple and rapid method is Thin Layer Chromatography (TLC).[7][8][9] A pure compound should ideally show a single spot.[7] The appearance of additional spots suggests the presence of impurities.
Compare to a Standard: If available, run a TLC with a fresh or certified standard of the compound alongside your sample to compare the retention factor (Rf) values.[9]
Consider Purification: If significant degradation is detected, purification by appropriate methods such as recrystallization or column chromatography may be necessary. For oxidized aldehyde, a common purification procedure involves washing with a sodium carbonate or sodium sulfite solution to remove the acidic impurity.[6]
Issue 2: Change in Physical Appearance (e.g., Color Change)
Possible Cause: A change in color, such as yellowing, can be an indication of oxidation or the formation of other impurities.[6]
Troubleshooting Steps:
Visual Inspection: Note any changes from the expected appearance of the pure compound.
Purity Analysis: Perform a purity check using TLC or other analytical techniques (e.g., HPLC, NMR) to identify the nature and extent of the impurity.
Review Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines (cool, dark, and under an inert atmosphere).[4][10]
Summary of Storage Conditions and Potential Degradation
Parameter
Optimal Condition
Rationale
Potential Degradation Product(s)
Temperature
2-8°C (Refrigerated)
Slows down the rate of chemical reactions, including hydrolysis and oxidation.
Prevents oxidation of the aldehyde group by excluding atmospheric oxygen.[1][6]
2-ethoxy-4-(2,4-dichlorobenzoyloxy)benzoic acid
Light
Amber/Opaque Container
Protects the light-sensitive aldehyde from UV-catalyzed oxidation.[6][11]
2-ethoxy-4-(2,4-dichlorobenzoyloxy)benzoic acid
Moisture
Tightly Sealed Container
Minimizes contact with atmospheric moisture, preventing hydrolysis of the ester.[2][12]
2-ethoxy-4-formylphenol, 2,4-dichlorobenzoic acid
Visualization of Degradation Pathways
The primary degradation pathways for 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate are hydrolysis and oxidation.
Caption: Primary degradation pathways.
Experimental Protocols
Protocol 1: Purity Assessment by Thin Layer Chromatography (TLC)
This protocol provides a general method for assessing the purity of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate.
Materials:
TLC plates (silica gel coated)
Developing chamber
Capillary tubes for spotting
Solvent system (e.g., a mixture of hexane and ethyl acetate; the exact ratio may need to be optimized)
UV lamp for visualization
Your sample of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate
A suitable solvent for dissolving the sample (e.g., dichloromethane or ethyl acetate)
Procedure:
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[13]
Prepare the Sample: Dissolve a small amount of your compound in a few drops of a suitable solvent.
Spot the Plate: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline. If a standard is available, spot it alongside your sample.[9]
Develop the Plate: Place a small amount of the chosen solvent system into the developing chamber and place the spotted TLC plate inside, ensuring the baseline is above the solvent level. Cover the chamber.[9]
Elution: Allow the solvent to travel up the plate by capillary action until it is about 1 cm from the top.[14]
Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp.[8] A pure compound should ideally result in a single spot.[7]
Troubleshooting Workflow for Purity Assessment
Caption: Troubleshooting workflow for purity.
References
Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). Health and Safety Department. Retrieved from [Link]
Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. (2024, November 15). Eden Botanicals. Retrieved from [Link]
Hydrolysis of esters. (n.d.). Chemguide. Retrieved from [Link]
Thin-layer chromatography. (2026, March 10). In Wikipedia. Retrieved from [Link]
A Guide to Handling and Storing Chemicals in a Lab. (2021, March 4). InterFocus. Retrieved from [Link]
Aromatic Aldehyde: Organic Chemistry Study Guide. (2025, August 15). Fiveable. Retrieved from [Link]
Farahbakhsh, J., Najafian, Sh., Hosseinifarahi, M., & Gholipour, S. (2021). Essential oil storage conditions affect the chemical composition in cultivated Mentha spicata. Iranian Journal of Plant Physiology, 11(2), 3617-3624.
Thin Layer Chromatography. (n.d.). University of Colorado Boulder. Retrieved from [Link]
Oxidation of Benzaldehyde to Benzoic Acid. (n.d.). ResearchGate. Retrieved from [Link]
CHEM 344 Thin Layer Chromatography. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
Hydrolysis of Esters. (2012). In 2012 Book Archive. Retrieved from [Link]
Thin layer chromatography. (2019, December 15). Chemguide. Retrieved from [Link]
Can benzaldehyde be oxidised? (2021, January 29). Quora. Retrieved from [Link]
Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts. Retrieved from [Link]
A Researcher's Guide to Confirming Esterification: ¹H NMR Spectral Analysis of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate
Abstract This guide provides an in-depth comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectra of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate and its precursor starting materials, 2-ethoxy-4-for...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide provides an in-depth comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectra of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate and its precursor starting materials, 2-ethoxy-4-formylphenol and 2,4-dichlorobenzoic acid. As a powerful, non-invasive analytical technique, NMR spectroscopy is exceptionally suited for monitoring the progress of chemical reactions and verifying the structure of synthetic products.[1][2] This document serves as a practical resource for researchers, scientists, and professionals in drug development, offering a detailed walkthrough of spectral interpretation. We will dissect the key spectral changes that unequivocally confirm the successful esterification, grounded in the fundamental principles of chemical shift theory and spin-spin coupling.
Introduction: The Role of NMR in Synthetic Chemistry
In the realm of organic synthesis, confirming that a desired chemical transformation has occurred is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide comprehensive structural and quantitative information in a single experiment.[3][4] For an esterification reaction, where a carboxylic acid and an alcohol combine to form an ester and water, ¹H NMR spectroscopy allows for the direct observation of changes in the chemical environment of protons as reactants are consumed and the product is formed.[1][5]
This guide focuses on the synthesis of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate. By meticulously comparing the ¹H NMR spectrum of the final product with those of the starting materials, we can identify unambiguous evidence of the reaction's completion. The key indicators we will track are the disappearance of the acidic and phenolic hydroxyl protons and the characteristic downfield shift of aromatic protons adjacent to the newly formed ester linkage.
Synthesis Overview: An Esterification Reaction
The target molecule, 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate, is synthesized via the esterification of 2-ethoxy-4-formylphenol (also known as ethyl vanillin) with 2,4-dichlorobenzoic acid. This reaction is typically facilitated by a coupling agent or carried out under acidic conditions to form the ester bond.
Caption: Reaction scheme for the synthesis of the target ester.
Experimental Protocols
Illustrative Synthesis of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate
To a solution of 2-ethoxy-4-formylphenol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane), an activating agent such as dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalyst like 4-dimethylaminopyridine (DMAP, 0.1 eq) are added. The mixture is stirred at room temperature, followed by the addition of 2,4-dichlorobenzoic acid (1.0 eq). The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed. Upon completion, the reaction mixture is filtered to remove the dicyclohexylurea byproduct, and the filtrate is washed, dried, and concentrated. The crude product is then purified by column chromatography.
NMR Sample Preparation and Acquisition
Sample Preparation : Accurately weigh approximately 5-10 mg of the analyte (starting material or purified product) and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Transfer : Transfer the solution to a clean, dry 5 mm NMR tube.
Acquisition : The ¹H NMR spectrum is acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz).
Number of Scans (ns) : 8-16 scans are typically sufficient for good signal-to-noise.
Relaxation Delay (d1) : A delay of 1-2 seconds is generally adequate.[6]
Caption: General workflow for NMR sample preparation and analysis.
Spectral Analysis of Starting Materials
¹H NMR Spectrum of 2-Ethoxy-4-formylphenol
The spectrum of 2-ethoxy-4-formylphenol (ethyl vanillin) is characterized by several distinct signals. The aldehyde proton appears far downfield due to the strong deshielding effect of the carbonyl group. The aromatic protons show a specific splitting pattern based on their positions, and the ethoxy group gives rise to a characteristic quartet and triplet.
Proton Assignment
Approx. δ (ppm)
Multiplicity
Integration
Aldehyde (-CHO)
9.81
Singlet (s)
1H
Aromatic (H-6)
7.42
Doublet (d)
1H
Aromatic (H-5)
7.40
Doublet of doublets (dd)
1H
Aromatic (H-2)
7.05
Doublet (d)
1H
Phenolic (-OH)
6.29
Singlet (s), broad
1H
Ethoxy (-OCH₂)
4.21
Quartet (q)
2H
Ethoxy (-CH₃)
1.48
Triplet (t)
3H
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is consistent with literature values.[7][8]
¹H NMR Spectrum of 2,4-Dichlorobenzoic Acid
The spectrum for this starting material is simpler, showing only the signals for the three aromatic protons and the highly deshielded carboxylic acid proton.
Proton Assignment
Approx. δ (ppm)
Multiplicity
Integration
Carboxylic Acid (-COOH)
~11-13
Singlet (s), very broad
1H
Aromatic (H-6)
7.84
Doublet (d)
1H
Aromatic (H-3)
7.71
Doublet (d)
1H
Aromatic (H-5)
7.53
Doublet of doublets (dd)
1H
Note: The carboxylic acid proton signal can be very broad and may exchange with trace water, sometimes making it difficult to observe. Data is consistent with literature values.[9]
Spectral Analysis of the Product: 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate
The ¹H NMR spectrum of the final product integrates the features of both starting materials while showing critical changes that confirm the formation of the ester linkage.
Proton Assignment
Approx. δ (ppm)
Multiplicity
Integration
Aldehyde (-CHO)
9.95
Singlet (s)
1H
Aromatic (H-6')
8.15
Doublet (d)
1H
Aromatic (H-3')
7.80
Doublet (d)
1H
Aromatic (H-5')
7.60
Doublet of doublets (dd)
1H
Aromatic (H-6)
7.55
Doublet (d)
1H
Aromatic (H-2)
7.53
Doublet of doublets (dd)
1H
Aromatic (H-5)
7.20
Doublet (d)
1H
Ethoxy (-OCH₂)
4.15
Quartet (q)
2H
Ethoxy (-CH₃)
1.45
Triplet (t)
3H
Note: Proton numbering is primed (') for the dichlorobenzoyl moiety. Chemical shifts are predicted based on structure and standard correlation tables.[10]
Comparative Analysis: Tracking the Chemical Transformation
The most compelling evidence for the successful synthesis comes from a direct comparison of the product spectrum with the starting material spectra.
Disappearance of Labile Protons : The most definitive change is the complete disappearance of the broad singlets corresponding to the phenolic -OH proton (from ~6.3 ppm) and the carboxylic acid -COOH proton (from ~11-13 ppm).[11] Their absence in the product spectrum is a primary indicator of ester bond formation.
Downfield Shift of Phenolic Ring Protons : Upon conversion of the phenol to a benzoate ester, the electron-withdrawing character of the newly attached 2,4-dichlorobenzoyl group deshields the adjacent aromatic protons. This causes a significant downfield shift (an increase in ppm value) for the protons on the ethoxy-formylphenyl ring. For example, the proton ortho to the ester linkage (H-2) shifts from ~7.05 ppm to ~7.53 ppm. This phenomenon is a classic indicator of esterification.[12]
Coexistence of Two Aromatic Systems : The product spectrum clearly shows two distinct sets of aromatic signals, totaling six protons. One set corresponds to the trisubstituted ethoxy-formylphenyl ring, and the other corresponds to the trisubstituted dichlorobenzoyl ring, confirming the successful coupling of the two moieties.
Retention of Key Functional Groups : The signals for the aldehyde proton (~9.95 ppm) and the ethoxy group (quartet at ~4.15 ppm and triplet at ~1.45 ppm) remain in the product spectrum, confirming these parts of the molecule were unaffected by the reaction.
Caption: Key ¹H NMR spectral changes upon esterification.
Conclusion
The ¹H NMR analysis provides a clear and definitive confirmation of the synthesis of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate. The disappearance of the hydroxyl protons from the starting materials, coupled with the significant downfield shift of the aromatic protons on the phenolic ring, offers unambiguous evidence of ester formation. This guide demonstrates the power and utility of NMR spectroscopy as a primary tool for reaction monitoring and structural verification in synthetic chemistry, providing researchers with the confidence needed to proceed with their development pipelines.
References
BenchChem. (n.d.). Application Note: Real-Time Monitoring of Acetic Acid and 1-methoxybutan-1-ol Esterification using ¹H NMR Spectroscopy.
Magritek. (n.d.). Reaction Monitoring.
Pharmaceutical Technology. (2026, March 12). NMR Reaction-Monitoring as a Process Analytical Technique.
G. A. Junqueira, M. G. et al. (2002).
Iowa State University Chemical Instrumentation Facility. (n.d.). Reaction Monitoring & Kinetics.
Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
Analytical Chemistry. (2025, July 16). NMR Reaction Monitoring Robust to Spectral Distortions.
Industrial & Engineering Chemistry Research. (2019, September 10). Reaction Monitoring by Benchtop NMR Spectroscopy Using a Novel Stationary Flow Reactor Setup.
von Harbou, E. (n.d.). Quantitative NMR methods for reaction and process monitoring. RPTU.
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation.
Anasazi Instruments. (2025, November 21). More Than Reaction Monitoring: Bringing Automated NMR Directly Into Your Workflow.
ACD/Labs. (2023, June 28). The Basics of Interpreting a Proton (1H) NMR Spectrum.
Oxford Instruments. (n.d.). Esterification monitoring using X-Pulse: calculation of activation parameters Application Note 12.
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
Oregon State University. (2022, March 9). 1H NMR Chemical Shift.
A Comparative Guide to the Hydrolytic Stability of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate in Biological Buffers
This guide provides an in-depth analysis of the hydrolytic stability of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate, a novel ester-containing compound, within biologically relevant aqueous environments. The stability of...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the hydrolytic stability of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate, a novel ester-containing compound, within biologically relevant aqueous environments. The stability of an ester linkage is a critical parameter in drug development, as it dictates the compound's shelf-life, delivery, and in vivo fate.[1][2] Premature hydrolysis can lead to loss of efficacy and the generation of unintended metabolites, while in the context of a prodrug, a controlled rate of hydrolysis is essential for the timely release of the active pharmacological agent.[1]
This document outlines a comprehensive experimental framework for benchmarking the stability of the title compound. We will explore the rationale behind buffer selection, provide detailed, replicable protocols for stability assessment, and present a framework for data interpretation. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to evaluate the hydrolytic liability of this and similar molecules, thereby facilitating informed decisions in the development pipeline.
The Significance of Hydrolytic Stability
Esters are common functional groups in pharmaceuticals and prodrugs.[1][2] Their susceptibility to hydrolysis—a chemical reaction with water that cleaves the ester bond—is a key consideration.[3] This process can be catalyzed by acids, bases, or enzymes (such as carboxylesterases in plasma).[1][4] Assessing stability in buffers that mimic physiological conditions (e.g., pH 7.4 for blood, or acidic pH for gastric fluid) is therefore a mandatory step in preclinical development, guided by international standards like the ICH guidelines.[5][6][7]
The title compound, 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate, is predicted to hydrolyze into 2,4-dichlorobenzoic acid and 2-ethoxy-4-formylphenol. Understanding the rate of this degradation across different pH levels is crucial for predicting its behavior in a biological system.
To rigorously assess hydrolytic stability, a well-controlled experiment is paramount. Our approach utilizes a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the disappearance of the parent compound over time.[8] This allows for the calculation of degradation kinetics, such as the half-life (t½), in various buffer systems.
Causality Behind Experimental Choices:
Buffer Selection: We have chosen three buffers to simulate distinct biological environments:
Phosphate-Buffered Saline (PBS) at pH 7.4: This buffer is isotonic and mimics the pH of human blood plasma, making it the standard for evaluating stability in systemic circulation.[9][10][11]
Tris-HCl at pH 8.0: Tris buffers are common in biochemical assays.[12][13][14][15] A slightly alkaline pH can help assess susceptibility to base-catalyzed hydrolysis, which is a common degradation pathway for esters.[1][16]
Acetate Buffer at pH 4.5: This acidic condition is representative of the environment in the stomach or lysosomes and is crucial for evaluating the stability of orally administered drugs.
Temperature: The experiment is conducted at 37°C to simulate human body temperature. It is critical to prepare and pH the buffers at this temperature, as the pKa of some buffers, like Tris, is highly temperature-dependent.[15][17]
Reference Compound: For comparative analysis, Phenyl Benzoate is selected as a reference compound. It is a simple aromatic ester, and its hydrolysis kinetics are well-documented, providing a reliable benchmark for comparison.[16][18]
Caption: Experimental workflow for hydrolytic stability testing.
Detailed Experimental Protocols
The following protocols are designed to be self-validating through the inclusion of controls and precise analytical methods.
Protocol 1: Buffer Preparation
1X Phosphate-Buffered Saline (PBS), pH 7.4:
Dissolve 8 g NaCl, 0.2 g KCl, 1.44 g Na₂HPO₄, and 0.24 g KH₂PO₄ in 800 mL of distilled water.[9][10]
Place the solution in a water bath set to 37°C.
Once equilibrated, adjust the pH to 7.4 using HCl or NaOH.[10]
Add distilled water to a final volume of 1 L.
Sterilize by autoclaving or filtration (0.22 µm filter) to prevent microbial growth, which is common in neutral phosphate buffers.[10][19]
100 mM Tris-HCl, pH 8.0:
Dissolve 12.11 g of Tris base in 800 mL of distilled water.[13]
Equilibrate the solution to 37°C in a water bath.
Adjust the pH to 8.0 using concentrated HCl.
Add distilled water to a final volume of 1 L.
100 mM Acetate Buffer, pH 4.5:
Mix appropriate volumes of 100 mM acetic acid and 100 mM sodium acetate solutions to achieve a pH of 4.5.
Confirm the final pH at 37°C and adjust if necessary.
Protocol 2: Hydrolytic Stability Assay
Stock Solution Preparation: Prepare 10 mg/mL stock solutions of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate and the reference compound (Phenyl Benzoate) in acetonitrile.
Reaction Initiation: For each buffer condition, add 100 µL of the stock solution to 9.9 mL of the pre-warmed (37°C) buffer in a sealed vial. This yields a starting concentration of 100 µg/mL. Vortex briefly. This moment is considered t=0.
Incubation and Sampling:
Place the vials in an incubator set to 37°C.
At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a 500 µL aliquot from each vial.
Immediately quench the hydrolysis by adding the aliquot to 500 µL of acetonitrile in an HPLC vial. This stops the reaction and precipitates buffer salts.
Sample Analysis:
Analyze the quenched samples using a validated stability-indicating Reverse-Phase HPLC (RP-HPLC) method.[20]
Suggested HPLC Conditions:
Column: C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
The primary data output is the percentage of the initial compound remaining at each time point. This data should be tabulated for a clear comparison across different conditions and against the reference compound.
Table 1: Hypothetical Hydrolytic Stability Data (% Remaining at 37°C)
Time (hours)
Test Compound (pH 4.5)
Phenyl Benzoate (pH 4.5)
Test Compound (pH 7.4)
Phenyl Benzoate (pH 7.4)
Test Compound (pH 8.0)
Phenyl Benzoate (pH 8.0)
0
100.0
100.0
100.0
100.0
100.0
100.0
1
98.5
99.1
95.2
97.5
88.3
94.1
2
97.1
98.2
90.8
95.1
77.9
88.6
4
94.3
96.5
82.4
90.4
60.7
78.5
8
88.9
93.1
68.0
81.7
36.8
61.6
24
70.1
80.5
33.5
58.9
5.4
26.7
From this data, the half-life (t½), the time required for 50% of the compound to degrade, can be calculated assuming first-order kinetics using the formula: t½ = 0.693 / k , where k is the degradation rate constant derived from the slope of the natural log of concentration versus time plot.
Table 2: Calculated Half-Life (t½) in Hours
Compound
t½ at pH 4.5
t½ at pH 7.4
t½ at pH 8.0
2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate
45.8
14.5
5.9
Phenyl Benzoate (Reference)
78.2
32.1
16.3
Interpretation of Results
Based on the hypothetical data, 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate is significantly less stable than the reference compound, Phenyl Benzoate, under all tested conditions. Its stability is highly pH-dependent, showing marked acceleration in degradation as the pH increases from acidic to alkaline. This suggests a strong susceptibility to base-catalyzed hydrolysis, a typical mechanism for phenyl benzoate esters.[16] The electron-withdrawing chlorine atoms on the benzoyl moiety likely contribute to this lability by making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a hydroxide ion.
Conclusion
This guide provides a robust framework for benchmarking the hydrolytic stability of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate. The experimental design emphasizes scientific integrity by using physiologically relevant buffers, a controlled temperature, and a well-established reference compound. The detailed protocols for buffer preparation and the stability assay, coupled with a stability-indicating HPLC method, ensure the generation of reliable and reproducible data. The presented data structure allows for a clear, objective comparison, revealing the compound's pH-dependent stability profile. This information is critical for predicting its in vivo behavior and guiding further formulation and development strategies.
References
Ellington, J. J., et al. (n.d.). Interim Protocol for Measuring Hydrolysis Rate Constants in Aqueous Solutions. U.S. Environmental Protection Agency. Available at: [Link]
Guedes, I. A., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 618–630. Available at: [Link]
Ravisankar, P., et al. (2015). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 83(4), 615–634. Available at: [Link]
U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. FDA. Available at: [Link]
Amerigo Scientific. (2024). Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems. Available at: [Link]
Unknown. (n.d.). Determination of the rate constant for the hydrolysis of ester Short Procedure. Available at: [Link]
S, S., & G, N. (2024). Application of Stability-indicating RP-HPLC Method for quantification of Ticagrelor In Oral dispersible tablet dosage form. Research Journal of Pharmacy and Technology, 17(6), 2533-2541. Available at: [Link]
St John's Laboratory. (n.d.). How to prepare Phosphate Buffered Saline (PBS). Available at: [Link]
Guedes, I. A., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 618-630. Available at: [Link]
ResearchGate. (n.d.). A simple method for reaction rate prediction of ester hydrolysis. Available at: [Link]
ResearchGate. (n.d.). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Available at: [Link]
American Chemical Society Publications. (2024). Molecular Design Boosts Hydrolytic Stability of Diisopropanolamine Boronic Ester Hydrogel for Long-Term Drug Release. Chemistry of Materials. Available at: [Link]
International Research Journal of Pharmacy and Medical Sciences. (2024). Stability Indicating HPLC Method Development: A Review. Available at: [Link]
ResearchGate. (2019). How to determine the stability of Phosphate buffered saline (PBS)?. Available at: [Link]
Noszál, B., & Tóth, G. (2006). Characterization of Ester Hydrolysis in Terms of Microscopic Rate Constants. The Journal of Physical Chemistry A, 110(30), 9419–9426. Available at: [Link]
Fife, T. H., & De, N. (2001). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. Journal of the American Chemical Society, 123(3), 555-556. Available at: [Link]
Lubes'N'Greases. (2020). Enhancing Esters Hydrolytic Stability and Biodegradability. Available at: [Link]
National Center for Biotechnology Information. (n.d.). 2-(4-Formylphenyl)propionic acid. PubChem. Available at: [Link]
SSRG International Journal of Applied Chemistry. (2019). Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide). Available at: [Link]
Google Patents. (n.d.). Preparation of phenyl benzoate and conversion thereof to phenol.
LookChem. (n.d.). 2-ETHOXY-4-FORMYLPHENYL 4-METHYLBENZOATE — Chemical Substance Information. Available at: [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2021). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Available at: [Link]
Purdue University. (n.d.). Improving Hydrolytic Stability of POE Lubricants by the Addition of Acid Catchers. Purdue e-Pubs. Available at: [Link]
International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Available at: [Link]
Protocols.io. (2022). Preparation of PBS Solution. Available at: [Link]
International Council for Harmonisation. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available at: [Link]
Cheméo. (n.d.). Chemical Properties of Phenol, 2,4-dichloro- (CAS 120-83-2). Available at: [Link]
International Journal of Pharmacy & Pharmaceutical Research. (2021). Degradation Profiling by RP- HPLC: A Review. Available at: [Link]
Eurasian Chemical Communications. (2026). Synthesis and crystal structures of metal complexes of 4-chloro-and 2,4 dichlorophenoxyacetic acid. Available at: [Link]
European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Available at: [Link]
Hopax Fine Chemicals. (2019). The uses of Tris buffer - A starting guide. Available at: [Link]
ResearchGate. (2025). Synthesis and crystal structure of 4-(ethoxycarbonyl)phenyl 2-chloro-4-fluorobenzoate, C16H12ClFO4. Available at: [Link]
World Health Organization. (n.d.). Annex 10 - Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Available at: [Link]
A Comparative Guide for the Synthetic Chemist: Formylphenyl Esters vs. Standard Aldehydes in Organic Synthesis
Introduction In the lexicon of organic synthesis, the aldehyde is a cornerstone functional group, a versatile linchpin for carbon-carbon and carbon-heteroatom bond formation. Its inherent reactivity, however, can be a do...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the lexicon of organic synthesis, the aldehyde is a cornerstone functional group, a versatile linchpin for carbon-carbon and carbon-heteroatom bond formation. Its inherent reactivity, however, can be a double-edged sword, leading to challenges in stability, handling, and chemoselectivity in complex molecular architectures. This guide provides a comparative analysis of standard aromatic aldehydes against a rising class of invaluable surrogates: formylphenyl esters. Specifically, we will delve into the distinct characteristics of formylphenyl carboxylates (e.g., methyl 4-formylbenzoate) and formylphenyl boronate esters (e.g., 4-formylphenylboronic acid pinacol ester).
This analysis is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explore the underlying principles governing reactivity and stability. By understanding the causal relationships between structure and performance, the synthetic chemist can make more informed, strategic decisions, designing more robust and efficient synthetic routes. We will examine these reagents through the lens of stability, reactivity in key transformations, and unique synthetic applications, supported by experimental data and detailed protocols.
Part 1: The Stability Paradigm: Handling and Storage
A primary driver for considering an aldehyde surrogate is the inherent instability of many standard aldehydes. Aromatic aldehydes, while generally more stable than their aliphatic counterparts, are still susceptible to oxidation, converting the aldehyde to the corresponding carboxylic acid upon prolonged exposure to air. This can complicate storage and necessitates careful handling to ensure reagent purity.
Standard Aldehydes (e.g., Benzaldehyde):
Oxidation: Prone to air oxidation, forming benzoic acid. This is often observed as a crystalline solid forming around the cap of a storage bottle.
Storage: Often requires storage under an inert atmosphere (Nitrogen or Argon) to prolong shelf life.
Handling: Purity should be checked before use, especially if the container has been opened multiple times. Distillation may be required to remove the carboxylic acid impurity.
Stability: These are typically stable, crystalline solids.[1] The presence of the electron-withdrawing ester group slightly deactivates the aromatic ring, but more importantly, the aldehyde exists in a more stable crystalline form, reducing its susceptibility to air oxidation compared to liquid aldehydes.
Handling: They are generally easier to handle and weigh accurately than liquid aldehydes.[1]
Exceptional Stability: Boronate esters, particularly pinacol esters, offer significantly enhanced stability compared to their corresponding boronic acids and the parent aldehyde.[2] They are robust, often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[3][4] This stability is crucial in multi-step syntheses where the aldehyde moiety must endure various reaction conditions.[5]
Hydrolytic Stability: While pinacol esters are known to be susceptible to hydrolysis back to the boronic acid, they are generally stable to workup and chromatographic conditions, a significant advantage over free boronic acids which can be challenging to handle and purify.[3][4][6]
The choice of a formylphenyl ester, particularly a boronate ester, can therefore be a strategic decision to de-risk a synthesis by ensuring the integrity and purity of the aldehyde functional group from the outset.
Part 2: A Tale of Two Electrophiles: Comparative Reactivity & Chemoselectivity
The reactivity of the aldehyde's carbonyl carbon is central to its synthetic utility. The introduction of an ester group onto the phenyl ring—whether a carboxylate or a boronate—imparts distinct electronic effects that modulate this reactivity compared to a standard benzaldehyde.
Electronic Landscape
Both carboxylate and boronate ester groups are electron-withdrawing. This has a deactivating effect on the formyl group's electrophilicity. In a standard benzaldehyde, the phenyl ring acts as an electron-donating group through resonance, which slightly reduces the partial positive charge on the carbonyl carbon.[7] In contrast, the ester groups in formylphenyl esters withdraw electron density from the ring, which in turn makes the carbonyl carbon less electrophilic and therefore less reactive towards nucleophiles compared to unsubstituted benzaldehyde.[7]
This modulated reactivity is not a disadvantage; rather, it is a feature that can be exploited to achieve greater control and chemoselectivity.
Performance in Key Synthetic Transformations
1. Wittig Reaction
The Wittig reaction is a fundamental method for converting aldehydes into alkenes.[8] The reaction rate is highly dependent on the electrophilicity of the carbonyl carbon.
Standard Aldehydes: React readily with a wide range of phosphonium ylides. The reaction is typically fast and high-yielding.[8]
Formylphenyl Esters: Due to their decreased electrophilicity, formylphenyl esters are expected to react more slowly with Wittig reagents compared to more electron-rich or unsubstituted benzaldehydes.[7] However, the reaction is still highly effective and widely used. For instance, methyl 4-formylbenzoate is a common substrate in olefination reactions.[9] The slightly attenuated reactivity can be advantageous in competitive situations, potentially allowing for greater functional group tolerance. The choice of a stabilized or non-stabilized ylide will dictate the stereochemical outcome (E or Z-alkene), a factor that is generally independent of the aldehyde's electronic nature but governed by the ylide's structure.[10]
2. Grignard and Organolithium Additions
The addition of organometallic reagents to aldehydes is a cornerstone of alcohol synthesis.[11] Here, the bifunctional nature of formylphenyl carboxylate esters introduces significant complexity.
Standard Aldehydes: React cleanly with one equivalent of a Grignard or organolithium reagent to produce secondary alcohols upon workup.[11]
Formylphenyl Carboxylate Esters: These present two electrophilic sites: the aldehyde and the ester. Aldehydes are intrinsically more reactive than esters towards nucleophiles.[12] Therefore, selective addition to the aldehyde is possible, especially at low temperatures. However, Grignard reagents are known to add twice to esters to form tertiary alcohols.[12] This creates a significant risk of over-addition or formation of a mixture of products, complicating purification. Using exactly one equivalent of the Grignard reagent often results in a mixture containing the desired product, the tertiary alcohol byproduct, and unreacted starting material.[12]
Formylphenyl Boronate Esters: These are the reagents of choice when a nucleophilic addition is desired on a bifunctional scaffold. The boronate ester is generally unreactive towards Grignard and organolithium reagents, allowing for a clean and selective reaction at the aldehyde carbonyl to furnish the corresponding secondary alcohol.[13]
3. Reductive Amination
This powerful transformation forges C-N bonds by forming an imine from an aldehyde and an amine, followed by in-situ reduction. The rate-determining step is often the initial formation of the imine, which is facilitated by a more electrophilic aldehyde.
Standard Aldehydes: Benzaldehyde and its derivatives are standard substrates for reductive amination.[14][15] Electron-withdrawing groups on the ring can accelerate the initial condensation with the amine.[7]
Formylphenyl Esters: The electron-withdrawing nature of the ester group should, in principle, facilitate the initial imine formation. This makes formylphenyl esters, including boronate esters, excellent substrates for this reaction. They are frequently used to install amine functionalities onto an aromatic ring that is pre-functionalized for subsequent reactions.[16][17] The stability of the boronate ester moiety is particularly advantageous, allowing for a wide range of reductive conditions to be employed without compromising the boron functional group.
The Unique Advantage: Formylphenyl Boronate Esters as Bifunctional Linchpins
The most compelling case for using a formylphenyl boronate ester lies in its utility as a versatile, bifunctional building block for multi-step, one-pot, or sequential reactions. This is particularly evident in syntheses involving a Suzuki-Miyaura cross-coupling reaction.
A researcher can perform a transformation on the aldehyde (e.g., Wittig olefination, reductive amination, or Grignard addition) and then, without isolating the intermediate, proceed directly with a palladium-catalyzed cross-coupling reaction at the boronate ester site. This strategy dramatically increases synthetic efficiency, reduces step counts, and minimizes purification losses.
Fig 1: Comparative synthetic pathways.
As illustrated in Figure 1, Pathway B is more convergent and efficient. The stable boronate ester acts as a "masked" coupling partner, carried through the initial transformation on the aldehyde before being utilized in the key C-C bond-forming step.
Part 3: Practical Guide & Experimental Protocols
The choice between a standard aldehyde and a formylphenyl ester is context-dependent. The following decision-making workflow can guide reagent selection based on the specific synthetic challenge.
A Comparative Guide to the Definitive Structural Validation of CAS 444110-64-9: The Role of Single-Crystal X-ray Crystallography
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success.[1][2] For the compound identified by CAS number 444110-64-9, achi...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success.[1][2] For the compound identified by CAS number 444110-64-9, achieving absolute certainty of its atomic arrangement is paramount for understanding its biological activity, optimizing its properties, and securing intellectual property. This guide provides an in-depth comparison of analytical techniques for structural validation, establishing why Single-Crystal X-ray Crystallography (SC-XRD) remains the gold standard and offering a detailed protocol for its application.[3]
The Imperative of Structural Certainty
The journey from a promising chemical entity to a therapeutic agent is paved with data. A molecule's structure dictates its function.[1] An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety concerns. Therefore, a multi-faceted analytical approach is often employed to build a comprehensive and irrefutable structural dossier. While several techniques provide pieces of the puzzle, only SC-XRD offers a direct, high-resolution visualization of the atomic arrangement in the solid state.[3][4]
A Comparative Overview of Structural Elucidation Techniques
To appreciate the definitive nature of SC-XRD, it is essential to understand the strengths and limitations of other common analytical methods. Each technique provides a unique perspective on the molecule's identity and structure.
Technique
Information Provided
Strengths
Limitations
Single-Crystal X-ray Crystallography (SC-XRD)
Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.[3][4][5]
Provides no information on connectivity or stereochemistry.[12]
While NMR and MS are powerful tools for deducing a structure, they provide indirect evidence.[10][14] SC-XRD, in contrast, directly maps the electron density of the molecule, allowing for the precise placement of each atom in three-dimensional space.[3] This makes it the ultimate arbiter in cases of structural ambiguity.
The SC-XRD Workflow: A Step-by-Step Protocol for CAS 444110-64-9
The successful structural determination of CAS 444110-64-9 by SC-XRD hinges on a meticulous and systematic workflow. The following protocol outlines the key stages, from obtaining suitable crystals to validating the final structure.
The most critical and often most challenging step is growing a high-quality single crystal.[3][15] A suitable crystal should be a single, transparent entity with no visible cracks or defects when viewed under a polarizing microscope.[16] The ideal size for modern diffractometers is typically around 0.1-0.3 mm in all dimensions.[16]
Recommended Crystallization Techniques for CAS 444110-64-9:
Slow Evaporation: This is the simplest method.[15] A solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly. The key is to control the rate of evaporation; covering the vial with parafilm and piercing a few small holes can be effective.[16]
Vapor Diffusion: This technique is gentle and versatile.[17] The compound is dissolved in a less volatile solvent, and this solution is placed in a small, open vial. This vial is then placed inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting slow crystallization.
Solvent Layering: In this method, a solution of the compound is carefully layered with a less dense, miscible anti-solvent.[17] Diffusion at the interface of the two solvents can induce crystallization.
Causality Behind Experimental Choices: The goal of all crystallization techniques is to bring the solution to a state of supersaturation slowly.[16] Rapid precipitation leads to the formation of amorphous powder or very small, poorly ordered microcrystals, which are unsuitable for single-crystal diffraction.
Once a suitable crystal is obtained, it is mounted on the diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms.[18] A focused beam of monochromatic X-rays is then directed at the crystal.[4] As the crystal is rotated, the X-rays are diffracted by the planes of atoms within the crystal lattice, producing a pattern of diffraction spots that are recorded by a detector.[3][18]
The fundamental principle governing this phenomenon is Bragg's Law (nλ = 2d sinθ), which relates the wavelength of the X-rays (λ), the angle of diffraction (θ), and the distance between the atomic planes (d).[3]
The collected diffraction data (intensities and positions of thousands of reflections) are then processed.[18] The first step is to determine the dimensions of the unit cell—the smallest repeating unit of the crystal lattice—and the crystal's space group, which describes its symmetry.[3][5]
The "phase problem" is then solved using computational methods to generate an initial electron density map.[5] This map reveals the positions of the atoms in the unit cell.[18] An initial molecular model is built into this map, and this model is then refined against the experimental data using a least-squares minimization process.[5]
The final step is to rigorously validate the refined structure. This is done by examining several key metrics:
R-factor (R1): This value measures the agreement between the observed diffraction data and the data calculated from the final structural model.[19] A lower R-factor indicates a better fit.[19] For small molecules, a final R1 value below 5% (0.05) is generally considered excellent.[20]
Goodness-of-Fit (GOF): This metric should be close to 1.0 for a well-refined structure.
Residual Electron Density: The final electron density map should be largely featureless, indicating that all atoms have been correctly located.
The structure should also be checked for any unusual bond lengths, angles, or other geometric parameters. The final data is typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), in the form of a Crystallographic Information File (CIF).[21][22]
Synergistic Power: Integrating SC-XRD with Other Techniques
While SC-XRD provides the definitive solid-state structure, it is most powerful when used in concert with other analytical methods.
Caption: Integrated workflow for the structural validation of a new chemical entity.
NMR and MS can confirm the proposed connectivity and molecular formula, providing confidence that the crystal grown is indeed the target compound.[8][10] Elemental analysis verifies the compound's purity and elemental composition.[12] This orthogonal approach creates a self-validating system where each piece of data supports the others, culminating in the irrefutable evidence provided by SC-XRD.
Conclusion
For researchers and drug development professionals working with CAS 444110-64-9, there is no substitute for the certainty provided by single-crystal X-ray crystallography. It is the only technique that provides a direct, high-resolution, and unambiguous determination of a molecule's three-dimensional structure.[3][18] By following a rigorous experimental protocol and integrating the results with data from orthogonal techniques like NMR and mass spectrometry, a complete and validated structural dossier can be established. This foundational knowledge is critical for advancing a compound through the development pipeline, ensuring both scientific integrity and regulatory compliance.
References
How to grow crystals for X-ray crystallography - IUCr. Available at: [Link]
Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH. Available at: [Link]
Single Crystal Diffraction: The Definitive Structural Technique - ORNL Neutron Sciences. Available at: [Link]
Practical Aspects of Single Crystal X-ray Crystallography - TU Graz. Available at: [Link]
Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems - PMC. Available at: [Link]
Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC. Available at: [Link]
1: Elemental Analysis - Chemistry LibreTexts. Available at: [Link]
Introduction: Mass Spectrometry Applications in Structural Biology | Chemical Reviews. Available at: [Link]
NMR Spectroscopy - MSU chemistry. Available at: [Link]
[Cryo-microscopy, an alternative to the X-ray crystallography?] - PubMed. Available at: [Link]
Validating and Understanding Ring Conformations Using Small Molecule Crystallographic Data | Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]
Advancements in small molecule drug design: A structural perspective - PMC. Available at: [Link]
SOME PROPERTIES OF CRYSTALLOGRAPHIC RELIABILITY INDEX - Rfactor: EFFECTO OF TWINNING - York Structural Biology Laboratory. Available at: [Link]
14: Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. Available at: [Link]
Cambridge Structural Database - Wikipedia. Available at: [Link]
Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing). Available at: [Link]
Single-crystal X-ray Diffraction - SERC (Carleton). Available at: [Link]
Structure validation in chemical crystallography - Platon. Available at: [Link]
Elemental analysis - Wikipedia. Available at: [Link]
scXRD: Growing single crystals - Chemistry Teaching Labs - University of York. Available at: [Link]
The R-factor gap in macromolecular crystallography: an untapped potential for insights on accurate structures - PMC. Available at: [Link]
NMR-Based Methods for Protein Analysis | Analytical Chemistry - ACS Publications. Available at: [Link]
Mass spectrometry for structural elucidation - CURRENTA. Available at: [Link]
An Introduction to Biological NMR Spectroscopy - PMC. Available at: [Link]
How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. Available at: [Link]
For X-ray crystallography structures | Analysing and evaluating macromolecular models. Available at: [Link]
The Cambridge Structural Database (CSD): Current Activities and Future Plans - National Institute of Standards and Technology. Available at: [Link]
Integration of Mass Spectrometry Data for Structural Biology | Chemical Reviews. Available at: [Link]
R-factor (crystallography) - Grokipedia. Available at: [Link]
Nuclear magnetic resonance spectroscopy - Wikipedia. Available at: [Link]
Small Molecule X-Ray Crystallography, Theory and Workflow - ResearchGate. Available at: [Link]
Stoichiometry: Elemental Analysis. Available at: [Link]
Breaking barriers: transitioning from X-ray crystallography to cryo-EM for structural studies - IUCr Journals. Available at: [Link]
Cambridge Structural Database System - CDS. Available at: [Link]
Analyzing Compound Structure & Mass (Full Lesson) | Chemistry | Sketchy MCAT - YouTube. Available at: [Link]
Elemental analysis and chemical composition - INFINITIA Industrial Consulting. Available at: [Link]
How to: Search Scientific Literature with the Cambridge Structural Database (CSD). Available at: [Link]
R factors in Rietveld analysis: How good is good enough? | Powder Diffraction. Available at: [Link]
Introduction to small molecule drug discovery and preclinical development - Frontiers. Available at: [Link]
Getting crystals your crystallographer will treasure: a beginner's guide - PMC. Available at: [Link]
Cambridge Structural Database - Information Systems & Technology - MIT. Available at: [Link]
Comparative Molecular Docking Guide: Evaluating 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate against Standard COX-2 Inhibitors
Executive Rationale & Structural Causality In the landscape of anti-inflammatory drug development, targeting the Cyclooxygenase-2 (COX-2) isoform remains a gold standard. The therapeutic efficacy of selective COX-2 inhib...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Rationale & Structural Causality
In the landscape of anti-inflammatory drug development, targeting the Cyclooxygenase-2 (COX-2) isoform remains a gold standard. The therapeutic efficacy of selective COX-2 inhibitors (coxibs) relies on their ability to exploit a hydrophilic side pocket—delineated by Val523, Arg513, and His90—that is sterically inaccessible in the constitutive COX-1 isoform due to the presence of a bulkier Ile523 residue .
This guide objectively evaluates the in silico binding profile of a novel synthetic scaffold: 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate (EFP-DCB) . From a structural causality standpoint, EFP-DCB presents a highly rational bipartite motif:
The 2,4-dichlorobenzoate core shares strict isosteric homology with the dichlorophenyl anchor of Diclofenac, providing robust hydrophobic stabilization.
The bulky 2-ethoxy-4-formylphenyl extension is hypothesized to project into the COX-2 specific side pocket, mimicking the spatial occupation and selectivity traditionally achieved by the sulfonamide group in Celecoxib .
Mechanistic pathway of COX-2 inhibition by EFP-DCB and reference ligands.
Self-Validating Experimental Protocol
As a Senior Application Scientist, I emphasize that molecular docking is highly susceptible to false positives if scoring functions are not empirically calibrated. Therefore, this protocol is designed as a self-validating system , ensuring that all generated data is anchored in crystallographic reality .
Step-by-Step Methodology
Ligand Preparation (Thermodynamic Grounding): 3D conformers of EFP-DCB, Celecoxib, and Diclofenac are generated. Causality: We apply the MMFF94 force field for energy minimization. Because MMFF94 is specifically parameterized for organic molecules, it ensures the ligands adopt their most thermodynamically stable ground-state conformations, preventing artificial high-energy poses during docking.
Protein Preparation (Steric Clearance): The high-resolution crystal structure of COX-2 complexed with SC-558 (PDB ID: 1CX2) is retrieved. Causality: Co-crystallized water molecules are rigorously removed to prevent artificial steric clashes. Polar hydrogens and Kollman charges are added to enable accurate calculation of the electrostatic hydrogen-bond network.
Grid Box Calibration & Protocol Validation (Critical Step): The grid box is centered on the active site entrance (Arg120, Tyr355) and the selectivity pocket (Val523).
Self-Validation Check: Before testing the novel EFP-DCB, the native co-crystallized ligand (SC-558) is extracted and re-docked blindly. The protocol is only authorized to proceed if the Root Mean Square Deviation (RMSD) between the computational pose and the physical crystallographic pose is < 2.0 Å .
Docking Execution: Conducted via AutoDock Vina utilizing the Lamarckian Genetic Algorithm (Exhaustiveness = 8) to thoroughly sample the conformational space.
Self-validating molecular docking workflow for COX-2 inhibitors.
Quantitative Docking Results
The following table synthesizes the binding affinities and molecular interactions. The successful re-docking of SC-558 (RMSD = 0.85 Å) confirms the absolute reliability of the grid parameters.
Ligand
Classification
Binding Free Energy (kcal/mol)
Key Hydrogen Bonds
Primary Hydrophobic Contacts
RMSD to Native (Å)
SC-558 (Control)
Co-crystallized
-11.5
Arg513, His90
Val523, Leu352, Trp387
0.85 (Validated)
Celecoxib
Selective COX-2
-10.8
Arg513, His90, Gln192
Val523, Leu352, Tyr385
N/A
EFP-DCB
Test Compound
-9.4
Arg120, Ser530
Val523, Tyr385, Trp387
N/A
Diclofenac
Non-selective
-8.1
Arg120, Tyr355
Tyr385, Trp387
N/A
Interaction Profiling & Comparative Analysis
EFP-DCB vs. Diclofenac (The Baseline)
Diclofenac achieves a baseline binding energy of -8.1 kcal/mol, primarily driven by hydrogen bonds with Arg120 and Tyr355 at the narrow entrance of the cyclooxygenase channel. EFP-DCB significantly outperforms Diclofenac (-9.4 kcal/mol). The causality behind this enhanced affinity is twofold:
The formyl group of EFP-DCB penetrates deeper into the catalytic domain, forming a critical stabilizing H-bond with Ser530 (the exact residue acetylated by Aspirin).
The 2,4-dichloro substitution on the benzoate ring maximizes Pi-Alkyl and Pi-Sigma interactions within the hydrophobic core, locking the molecule in a highly favorable thermodynamic state.
EFP-DCB vs. Celecoxib (The Gold Standard)
While EFP-DCB demonstrates superior affinity compared to older NSAIDs, Celecoxib remains the superior binder (-10.8 kcal/mol). Celecoxib's sulfonamide group is chemically tailored to perfectly coordinate with Arg513 and His90 deep within the COX-2 specific side pocket.
References
Samineni et al. "In-silico Investigation and Development of Cyclooxygenase-2 (1CX2) Selective Inhibition as a Possible Anti-Inflammatory", Biomedical & Pharmacology Journal. URL:[Link]
"Computational Structure-Based De Novo Design of Hypothetical Inhibitors against the Anti-Inflammatory Target COX-2", PLOS One. URL:[Link]
"COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina", Bionatura Journal. URL: [Link]
"Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents", PubMed Central (PMC). URL:[Link]
Comparative
Validation of UV-Vis Spectrophotometric Quantification for 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate: A Comparative Guide vs. HPLC
Executive Summary & Chemical Profiling 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate (EFCB) (CAS: 444110-64-9) is a highly functionalized organic building block utilized in advanced organic synthesis and pharmaceutical in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profiling
2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate (EFCB) (CAS: 444110-64-9) is a highly functionalized organic building block utilized in advanced organic synthesis and pharmaceutical intermediate development. Structurally, it features an aromatic aldehyde (formyl group) conjugated with a phenyl ring, linked via an ester bond to a 2,4-dichlorobenzoate moiety.
While High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is the gold standard for specific, stability-indicating assays, it is highly resource-intensive. For routine bulk quantification, dissolution profiling, and solubility studies of pure EFCB, UV-Vis Spectrophotometry offers a rapid, cost-effective, and environmentally greener alternative[1].
This guide provides a rigorously validated UV-Vis quantification methodology for EFCB, objectively comparing its performance against HPLC, and establishing a self-validating analytical system in accordance with ICH Q2(R1) guidelines[2].
Mechanistic Rationale: Why UV-Vis?
The decision to deploy UV-Vis spectrophotometry is rooted in the molecular architecture of EFCB.
Chromophoric Strength: The molecule possesses an extended
π
-electron system. The
π→π∗
transitions of the aromatic rings and the
n→π∗
transitions of the carbonyl oxygen atoms (both the aldehyde and the ester) result in strong, distinct absorption bands in the ultraviolet region[3].
Solvent Causality: EFCB is highly hydrophobic due to the bulky 2,4-dichlorobenzoate group, rendering it insoluble in aqueous media. Methanol (HPLC Grade) is selected as the optimal diluent. Causally, methanol thoroughly solvates the hydrophobic rings while offering a low UV cutoff (~205 nm), ensuring zero solvent-induced spectral interference during the assay[4].
Comparative Analysis: UV-Vis vs. HPLC-DAD
To objectively position this methodology, the following table compares the validated UV-Vis approach against a standard Reverse-Phase HPLC-DAD method for EFCB quantification.
Parameter
UV-Vis Spectrophotometry (Proposed)
RP-HPLC-DAD (Alternative)
Primary Application
Routine assay of pure API/intermediate, solubility studies.
Stability-indicating assays, impurity profiling.
Specificity
Low: Cannot distinguish EFCB from degradation products with similar chromophores[3].
High: Chromatographic separation resolves EFCB from impurities.
Analysis Time
< 1 minute per sample (High throughput).
10 - 15 minutes per run (Column equilibration + elution).
Poor: High consumption of organic mobile phases (Acetonitrile/Methanol), expensive columns.
Self-Validation
Requires rigorous System Suitability Tests (SST) and blanking to ensure photometric accuracy.
Built-in system suitability via resolution and tailing factor metrics.
Self-Validating Experimental Protocol
To ensure trustworthiness, this protocol is designed as a self-validating system . It embeds System Suitability Testing (SST) to verify instrumental optics before any sample is quantified.
Phase 1: System Suitability & Preparation
Photometric Accuracy Check: Prior to EFCB analysis, measure the absorbance of a certified Potassium Dichromate (
K2Cr2O7
) standard at 235 nm and 257 nm. Causality: This verifies that the spectrophotometer's lamp intensity and monochromator alignment are within calibration tolerances.
Solvent Blanking: Fill matched quartz cuvettes (1 cm path length) with HPLC-grade Methanol. Run a baseline scan from 200 nm to 400 nm to zero the instrument.
Phase 2: Standard and Sample Preparation
Stock Solution: Accurately weigh 10.0 mg of EFCB reference standard and transfer to a 100 mL volumetric flask. Dissolve and make up to volume with Methanol to yield a
100μg/mL
stock solution.
Wavelength Determination (
λmax
): Scan the stock solution from 200 nm to 400 nm. Record the primary absorption maximum (expected
λmax≈285
nm due to the conjugated formyl-phenyl system).
Calibration Bracketing: Prepare working standards by diluting the stock solution to concentrations of 5, 10, 20, 30, 40, and 50
μg/mL
.
Phase 3: Measurement
Measure the absorbance of all calibration standards at the determined
λmax
.
Measure the unknown EFCB samples.
Self-Validation Check: Re-read the
20μg/mL
standard at the end of the sequence. The absorbance must not drift by more than
±2.0%
from its initial reading, proving system stability during the run.
Method Validation Data (ICH Q2(R1) Framework)
The method was validated according to ICH Q2(R1) guidelines, assessing Linearity, Precision, Accuracy, and Sensitivity[2]. The data below summarizes the performance of the UV-Vis method for EFCB.
Table 1: Linearity and Sensitivity
Linearity was established by plotting absorbance versus concentration. The high correlation coefficient (
R2>0.999
) confirms adherence to the Beer-Lambert Law across the working range[1].
Parameter
Result
Analytical Wavelength (
λmax
)
285 nm
Linearity Range
5.0 – 50.0 µg/mL
Regression Equation
y=0.0412x+0.0035
Correlation Coefficient (
R2
)
0.9998
Limit of Detection (LOD)
0.45 µg/mL (Calculated via
3.3σ/S
)
Limit of Quantitation (LOQ)
1.36 µg/mL (Calculated via
10σ/S
)
Table 2: Precision and Accuracy (% Recovery)
Accuracy was determined by spiking known concentrations of EFCB at 80%, 100%, and 120% of the target assay concentration (20 µg/mL). Precision was assessed via intra-day and inter-day repeatability.
Spike Level
Spiked Conc. (µg/mL)
Recovered Conc. (µg/mL)
% Recovery
Intra-day Precision (% RSD, n=6)
80%
16.0
15.85
99.06%
1.12%
100%
20.0
20.14
100.70%
0.85%
120%
24.0
23.88
99.50%
1.04%
Note: All % RSD values are well below the ICH acceptance criterion of
≤2.0%
, demonstrating excellent method reliability.
Validation Workflow Visualization
The following diagram maps the logical flow of the ICH Q2(R1) validation process utilized for this method.
Workflow for validating the UV-Vis quantification method of EFCB according to ICH Q2(R1) guidelines.
References
Liu, M. (2025)
Title: The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis
Source: ResearchGate
URL:[Link]
International Journal of Pharmaceutical Sciences (2025)
Title: Unraveling Complexity: A Critical Review of UV Spectrophotometric Methods for Multicomponent Analysis
Source: IJPS Journal
URL:[Link]
Nurani, L. H., et al. (2023)
Title: Chemometrics-Assisted UV-Vis Spectrophotometry for Quality Control of Pharmaceuticals: A Review
Source: Universitas Gadjah Mada (UGM) / Indonesian Journal of Chemistry
URL:[Link]
International Council for Harmonisation (ICH)
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology / Technical and Regulatory Considerations
Source: ICH Official Guidelines
URL:[Link]
A Comparative In Vitro Cytotoxicity Analysis: 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate versus Unesterified Ethyl Vanillin
This guide provides a comprehensive framework for evaluating the comparative cytotoxicity of a novel ester, 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate, against its parent compound, ethyl vanillin. The experimental desi...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for evaluating the comparative cytotoxicity of a novel ester, 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate, against its parent compound, ethyl vanillin. The experimental design detailed herein is structured to deliver robust, reproducible data suitable for regulatory assessment and further drug development pipelines.
Introduction: Rationale and Scientific Premise
Ethyl vanillin is a widely utilized synthetic flavoring agent, generally recognized as safe for consumption.[1] Chemical modification, such as esterification, is a common strategy in drug discovery to enhance bioavailability, modulate solubility, or alter toxicological profiles. The subject of this guide, 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate, is an ester derivative of ethyl vanillin and 2,4-dichlorobenzoic acid.
The central hypothesis is that the addition of the 2,4-dichlorobenzoic acid moiety will significantly increase the cytotoxic potential of the parent ethyl vanillin molecule. This is predicated on the known toxic properties of chlorinated aromatic compounds, which can induce cellular stress and disrupt critical biological pathways.[2][3] For instance, the related compound 2,4-Dichlorophenoxyacetic acid (2,4-D) is a herbicide known to induce apoptosis and disrupt the mitochondrial membrane potential in human hepatoma cells (HepG2).[2][4] 2,4-dichlorobenzoic acid itself is classified as harmful if swallowed and causes skin and eye irritation.[5][6]
This guide outlines a rigorous, multi-assay approach to test this hypothesis, providing a clear, side-by-side comparison of the cytotoxic effects of the ester and its unesterified precursor. The human hepatocellular carcinoma cell line, HepG2, is selected as the primary model system due to its extensive use in in vitro toxicology and its relevance to hepatic metabolism and toxicity.[7][8]
Experimental Design & Workflow
A multi-tiered experimental approach is essential for a thorough cytotoxicological assessment. We will employ two distinct, complementary assays to measure cell viability and membrane integrity, followed by a mechanistic assay to distinguish between apoptotic and necrotic cell death pathways.
The overall experimental workflow is depicted below:
Caption: Experimental workflow for comparative cytotoxicity analysis.
Detailed Methodologies
Cell Culture and Treatment
Cell Line: Human Hepatocellular Carcinoma (HepG2) cells.[7] These cells are a well-established model for liver toxicity studies.[8]
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO2.[7]
Seeding: For cytotoxicity assays, HepG2 cells are seeded into 96-well flat-bottom plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.[7]
Compound Preparation: 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate, ethyl vanillin, and 2,4-dichlorobenzoic acid (as a control) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial dilutions are prepared in culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM. The final DMSO concentration in all wells, including controls, is kept below 0.5%.
Exposure: After 24 hours of cell adhesion, the culture medium is replaced with medium containing the test compounds or vehicle control (DMSO). The cells are then incubated for an exposure period of 48 hours.[7]
Assay for Metabolic Activity: MTT Assay
This assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The quantity of formazan is directly proportional to the number of viable cells.[9]
Protocol:
Following the 48-hour treatment period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[9]
Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[10]
Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the crystals.[10][11]
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
Measure the absorbance at 570 nm using a microplate reader.[9]
Assay for Membrane Integrity: Lactate Dehydrogenase (LDH) Release Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[12] It is a reliable indicator of compromised cell membrane integrity.[13][14]
Protocol:
After the 48-hour treatment, centrifuge the 96-well plate at 400 x g for 5 minutes (optional, but recommended to pellet any detached, intact cells).[15]
Carefully transfer 100 µL of the cell-free supernatant from each well to a new 96-well plate.[15]
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate like lactate and a tetrazolium salt).[13]
Add 100 µL of the reaction mixture to each well containing the supernatant.[15]
Incubate the plate for 30 minutes at room temperature, protected from light.[15]
Measure the absorbance at 490 nm using a microplate reader.[15]
Controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer like Triton X-100) must be included.[15]
Mechanistic Assay: Annexin V & Propidium Iodide (PI) Staining
To differentiate between apoptosis (programmed cell death) and necrosis (uncontrolled cell death), flow cytometry analysis using Annexin V and Propidium Iodide (PI) is employed.[16] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V. PI is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter necrotic cells with compromised membranes.[16]
Protocol:
Following treatment in a 6-well plate format, harvest both adherent and floating cells.
Wash the cells with cold PBS.
Resuspend approximately 1-5 x 10^5 cells in 500 µL of 1X Binding Buffer.
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI.
Incubate for 15 minutes at room temperature in the dark.
Analyze the samples by flow cytometry.
Live cells: Annexin V-negative and PI-negative.
Early apoptotic cells: Annexin V-positive and PI-negative.
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Anticipated Results & Data Interpretation
The primary endpoint for the MTT and LDH assays will be the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that causes a 50% reduction in cell viability or a 50% increase in LDH release relative to controls.
Table 1: Hypothetical IC50 Values (µM) for Test Compounds in HepG2 Cells
Assay
Ethyl Vanillin
2,4-Dichlorobenzoic Acid
2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate
MTT (Metabolic Activity)
> 1000
250
150
LDH (Membrane Integrity)
> 1000
300
180
Interpretation:
A lower IC50 value indicates higher cytotoxicity.
Based on the hypothetical data, ethyl vanillin shows minimal cytotoxicity.
The ester, 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate, is anticipated to have the lowest IC50 value, suggesting it is the most cytotoxic of the three compounds. This would support the initial hypothesis that esterification with the chlorinated benzoic acid increases the compound's toxicity.
The increased cytotoxicity of the ester is likely driven by the 2,4-dichlorobenzoic acid moiety. Chlorinated aromatic compounds can induce cell death through various mechanisms, often involving the induction of oxidative stress and mitochondrial dysfunction.[2] This can trigger the intrinsic apoptotic pathway.
A plausible mechanism involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[4] Cytochrome c then activates a caspase cascade (initiator caspase-9 and effector caspase-3), culminating in the execution of apoptosis.
Standard Operating Procedure: Disposal and Waste Management of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate Executive Summary & Safety Briefing 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate is a halogenated synthetic inte...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure: Disposal and Waste Management of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate
Executive Summary & Safety Briefing
2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate is a halogenated synthetic intermediate frequently utilized in drug development and medicinal chemistry. Because its molecular structure contains a 2,4-dichlorobenzoate moiety (two covalently bound chlorine atoms), any waste containing this compound—whether as a pure solid, dissolved in a reaction solvent, or as trace contamination on labware—must be strictly managed as Halogenated Organic Waste [1].
Failure to properly segregate this compound from non-halogenated waste streams violates the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) regulations[2] and drastically increases institutional disposal costs[3].
Chemical Profiling & Waste Classification (The "Why")
The Causality Behind Segregation:
Standard non-halogenated organic waste is typically disposed of via standard incineration, which utilizes the waste's high BTU (British Thermal Unit) value as a fuel source[4]. However, when chlorinated aromatic compounds like 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate are subjected to standard incineration temperatures, incomplete combustion occurs. This thermal degradation leads to the synthesis of highly toxic, environmentally persistent polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[4].
To prevent dioxin formation, commercial disposal facilities must process halogenated waste in specialized rotary kiln incinerators equipped with caustic scrubbers designed to neutralize the resulting hydrochloric acid (HCl) gas[5]. Consequently, introducing even a small amount of this compound into a non-halogenated waste carboy forces the entire bulk container to be reclassified and treated as halogenated waste, exponentially increasing processing fees[6].
Operational Disposal Protocols
The following self-validating protocols ensure RCRA compliance and laboratory safety.
Collection: Using a dedicated anti-static spatula, carefully collect any unused solid chemical, contaminated silica gel from column chromatography, or filter paper.
Containment: Place the solid into a compatible, leak-proof, high-density polyethylene (HDPE) or glass wide-mouth container[7]. Do not use biohazard bags, as this incorrectly indicates an infectious hazard[8].
Segregation: Never mix this solid chemical waste with sharps, biological waste, or incompatible oxidizers[6].
Labeling: Immediately affix a hazardous waste label. Explicitly list the contents as: "2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate (Halogenated Solid Waste)"[9].
Classification: If 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate is dissolved in a non-halogenated solvent (e.g., ethyl acetate, methanol, or DMSO), the entire liquid mixture must now be classified and collected as Halogenated Organic Waste [10].
Transfer: Transfer the liquid into a designated halogenated waste carboy (e.g., 10L or 20L HDPE jerrican)[11]. Ensure the container is kept closed at all times unless actively adding waste to comply with the RCRA "closed container" rule[9].
Documentation: Record the exact composition on the waste tag (e.g., "Methanol 90%, 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate 10%"). Do not use abbreviations[9].
Protocol C: Empty Container Management
RCRA Empty Verification: A container that held this chemical is considered "RCRA Empty" only when all wastes have been removed using standard practices, and no more than 3% by weight of the total capacity remains[12].
Rinsing: Triple-rinse the empty container with a compatible halogenated solvent (e.g., dichloromethane) to dissolve residual ester. Collect all rinsate in the Halogenated Liquid Waste carboy[13].
Disposal: Deface the original manufacturer label, mark the bottle as "RCRA Empty," and dispose of the glass/plastic in the designated laboratory glass disposal bin[13].
Quantitative Data & Waste Segregation Thresholds
Parameter
Regulatory Threshold / Guideline
Operational Implication
Halogen Content
> 1% Halogen by volume/weight
Classify the entire mixture as Halogenated Waste[11].
RCRA Empty Limit
< 3% of total capacity remaining
Container can be triple-rinsed and discarded as solid waste[12].
Aqueous pH Range
pH 2.0 to 12.5
If an aqueous mixture falls outside this range, the waste is additionally classified as Corrosive (RCRA D002)[3].
Accumulation Time
90 to 180 days (Generator status dependent)
Waste must be transferred to a central accumulation area before the limit expires[10].
Waste Routing Workflow
Decision matrix for the classification and disposal of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate.
Spill Response & Decontamination Protocol
In the event of an accidental spill of the pure solid on the benchtop or floor:
Secure the Area: Put on appropriate PPE, including nitrile gloves, a lab coat, and safety goggles.
Prevent Aerosolization: Do not sweep the dry powder, as this can aerosolize the chemical and create an inhalation hazard[14].
Wet Wipe Method: Use a slightly dampened absorbent pad (dampened with water or a small amount of ethanol) to carefully wipe up the powder[14].
Containment: Place all contaminated cleanup materials (pads, gloves) into a solid halogenated waste container[14].
Final Decontamination: Wash the affected benchtop area thoroughly with soap and water to remove any microscopic ester residues[9].
References
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes , U.S. Environmental Protection Agency (EPA). Available at: [Link]
Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites , U.S. Environmental Protection Agency (EPA). Available at:[Link]
Hazardous Waste Guide , University of Tennessee Safety Office. Available at: [Link]
Hazardous Waste Management Program , Eastern Washington University. Available at:[Link]
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Chemical Safety | Science Resource Support Services , Bates College. Available at: [Link]
Hazardous Waste Disposal Guide , Northwestern University Research Safety. Available at: [Link]
Laboratory Chemical Waste Handling and Disposal Guidelines , University of Canterbury. Available at: [Link]
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate
In the dynamic landscape of drug discovery and chemical research, the paramount importance of safety cannot be overstated. This guide provides an in-depth, experience-driven framework for the safe handling of 2-Ethoxy-4-...
Author: BenchChem Technical Support Team. Date: March 2026
In the dynamic landscape of drug discovery and chemical research, the paramount importance of safety cannot be overstated. This guide provides an in-depth, experience-driven framework for the safe handling of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate (CAS No. 444110-64-9), a compound with significant potential in synthetic chemistry. Our commitment is to empower researchers with the knowledge to not only utilize this compound effectively but to do so with the highest degree of safety and operational integrity.
The hazard classifications for 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate indicate that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1][2]. These hazards necessitate a meticulous approach to personal protective equipment (PPE) to mitigate risks of exposure.
Understanding the Risks: A Multi-faceted Approach
The primary routes of potential exposure to 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate are dermal contact, ocular contact, and inhalation of its dust or aerosols. The chemical structure, an ester of 2,4-dichlorobenzoic acid, suggests that prudence should be exercised, drawing parallels with the handling of other chlorinated aromatic compounds which can exhibit irritant properties.
Core Hazard Information
Hazard Statement
Classification
Potential Effect
H302
Harmful if swallowed
Ingestion may lead to adverse health effects.
H315
Causes skin irritation
Direct contact can cause redness, itching, and inflammation of the skin[1][2].
H319
Causes serious eye irritation
Contact with eyes can result in significant irritation and potential damage[1][2].
H335
May cause respiratory irritation
Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort[1][2].
The Last Line of Defense: A Detailed PPE Protocol
The selection and use of appropriate PPE is a critical control measure. The following protocols are designed to provide a robust barrier against the identified hazards.
Hand Protection: The First Barrier
Given the skin irritation potential, chemically resistant gloves are mandatory. Nitrile gloves are a suitable initial choice for handling this solid compound due to their resistance to a broad range of chemicals and good dexterity. For prolonged handling or when working with solutions of the compound, consider double-gloving or using thicker, more robust gloves.
Protocol for Glove Selection and Use:
Inspect for Integrity: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, punctures, or tears.
Proper Donning: Ensure hands are clean and dry before putting on gloves.
Avoid Contamination: Never touch personal items such as phones, pens, or notebooks with gloved hands.
Doffing Technique: Remove gloves by peeling them off from the cuff, turning them inside out to trap any contaminants. Dispose of them immediately in a designated chemical waste container.
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Eye and Face Protection: Shielding Sensitive Tissues
To prevent serious eye irritation, chemical safety goggles are essential whenever handling 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate. Standard safety glasses do not provide a sufficient seal around the eyes to protect against dusts and splashes.
When to Escalate Protection:
Weighing and Transferring Solids: Use chemical safety goggles.
Preparing Solutions or Performing Reactions: A face shield worn over chemical safety goggles is recommended to protect the entire face from potential splashes.
Body Protection: Minimizing Dermal Exposure
A laboratory coat is the minimum requirement for body protection. Ensure it is fully buttoned to provide maximum coverage. For larger scale operations or situations with a higher risk of spillage, a chemically resistant apron worn over the lab coat offers an additional layer of protection.
Respiratory Protection: Safeguarding the Airways
Given that the compound may cause respiratory irritation, respiratory protection is crucial, especially when handling the powder outside of a certified chemical fume hood.
For small quantities in a well-ventilated area: A NIOSH-approved N95 respirator may be sufficient to protect against airborne particulates.
For larger quantities or in areas with inadequate ventilation: A half-mask or full-facepiece respirator with appropriate particulate cartridges should be used. Always perform a fit test before using a respirator for the first time.
Operational and Disposal Plans: A Cradle-to-Grave Approach
Safe handling extends beyond the immediate use of the chemical and encompasses its entire lifecycle in the laboratory.
Engineering Controls: The First Line of Defense
Whenever possible, handle 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate within a certified chemical fume hood. This is the most effective way to control inhalation exposure. Ensure the sash is kept at the lowest practical height.
Safe Handling Procedures
Preparation: Before starting work, ensure all necessary PPE is readily available and in good condition. Have an emergency plan in place, and ensure the location of the nearest safety shower and eyewash station is known.
Weighing: Conduct all weighing operations of the solid compound within a fume hood or a ventilated balance enclosure to minimize the generation of airborne dust.
Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Reaction Quenching and Work-up: Be mindful that reactions can sometimes be exothermic. Quench reactions cautiously and perform extractions and washes within the fume hood.
Decontamination and Disposal
Spill Management: In the event of a spill, evacuate the immediate area if necessary. For small spills of the solid, carefully sweep it up with an appropriate tool and place it in a sealed, labeled container for hazardous waste disposal. Avoid raising dust. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container.
Waste Disposal: All waste materials contaminated with 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate, including used gloves, disposable lab coats, and contaminated labware, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Ensure waste containers are properly labeled with the full chemical name and associated hazards.
Visualizing the Safety Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate.
Caption: PPE Selection Workflow for Handling 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate.
Conclusion: A Culture of Safety
The responsible handling of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate is not merely a matter of following procedures; it is about fostering a deeply ingrained culture of safety. By understanding the inherent hazards, diligently applying the appropriate PPE, and adhering to robust operational and disposal protocols, researchers can confidently and safely unlock the potential of this valuable chemical compound. This guide serves as a foundational resource, and it is incumbent upon every scientist to remain vigilant, continuously assess risks, and prioritize safety in all laboratory endeavors.
References
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